molecular formula C10H9BrN2O2 B040343 Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 372198-69-1

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B040343
CAS No.: 372198-69-1
M. Wt: 269.09 g/mol
InChI Key: VMTDOHAWLUJHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 372198-69-1) is a high-value chemical building block extensively used in medicinal chemistry and drug discovery research. This compound features a bromine substituent at the 6-position of the imidazo[1,2-a]pyridine scaffold, making it an ideal precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to create diverse libraries of novel compounds. Key Research Applications: Anticancer Agent Development: Serves as a key intermediate in the synthesis of potent kinase inhibitors. Recent studies highlight its application in developing dual PI3K/mTOR inhibitors, a promising therapeutic class for cancer treatment, demonstrating excellent kinase selectivity and cellular growth inhibition. Antimicrobial Research: The imidazo[1,2-a]pyridine core is known for its broad-spectrum biological activity. Derivatives of this compound have shown significant efficacy against Gram-positive and Gram-negative bacteria, indicating potential for novel antibiotic development. Organic Synthesis and Material Science: Used as a fundamental scaffold for constructing complex heterocyclic systems. Its electronic properties also make it a subject of interest in computational chemistry studies for investigating molecular interactions and stability. Quality & Safety: Our product is supplied with a guaranteed purity of 98% and is for Research Use Only. It is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTDOHAWLUJHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621803
Record name Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372198-69-1
Record name Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic core, derived from the imidazo[1,2-a]pyridine scaffold, is a recognized "privileged structure" found in numerous biologically active agents and marketed pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and strategic reactivity. We will delve into the orthogonal functionalization capabilities offered by its two key reactive sites: the C6-bromine atom, ideal for palladium-catalyzed cross-coupling reactions, and the C3-ethyl ester, which is amenable to a variety of classical transformations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to effectively leverage this versatile intermediate in the design and synthesis of novel chemical entities.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Drug Discovery

The imidazo[1,2-a]pyridine ring system is a cornerstone of heterocyclic chemistry, prized for its unique combination of physicochemical properties and broad therapeutic relevance.[4] Its planar, aromatic structure serves as an excellent scaffold for presenting pharmacophoric elements in a well-defined three-dimensional space. This has led to its incorporation into a wide array of successful drugs, including Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic), validating its clinical and commercial importance.[1][4]

This compound (CAS No. 372198-69-1) emerges as a particularly valuable derivative.[5][6] Its structure is pre-functionalized for divergent synthesis:

  • The C6-Bromine: This serves as a versatile synthetic handle, primarily for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.[5] Its position is electronically activated, analogous to the 4-position of pyridine.

  • The C3-Ethyl Carboxylate: This electron-withdrawing group can be readily hydrolyzed, reduced, or converted into amides, providing a secondary point for modification and property tuning.[5]

This dual reactivity allows for a modular approach to library synthesis and lead optimization, making it a highly sought-after intermediate in programs targeting novel therapeutics, from kinase inhibitors to antibacterial agents.[5][7][8]

Synthesis and Characterization

Synthetic Strategy

The most common and efficient route to the imidazo[1,2-a]pyridine core is a variation of the Tschitschibabin reaction. This involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, followed by intramolecular cyclization. For the title compound, the logical disconnection points to 2-amino-5-bromopyridine as the foundational pyridine component.

G Product This compound Mechanism Condensation & Intramolecular Nucleophilic Cyclization Product->Mechanism Intermediates 2-Amino-5-bromopyridine + Ethyl 2-formyl-3-oxopropanoate (or equivalent C3 synthon) Mechanism->Intermediates

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Synthesis

This protocol describes a representative synthesis via the condensation-cyclization of 2-amino-5-bromopyridine.

Reaction: 2-amino-5-bromopyridine + Ethyl 3-bromo-2-oxopropanoate → this compound

Methodology:

  • Reagent Preparation: To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous ethanol (10 mL/g), add sodium bicarbonate (1.5 eq).

  • Addition: Add a solution of ethyl 3-bromo-2-oxopropanoate (1.1 eq) dropwise to the stirred suspension at room temperature. The choice of an α-haloketone is critical for initiating the cyclization cascade.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed (typically 4-6 hours). The elevated temperature is necessary to overcome the activation energy for the intramolecular SN2 cyclization step.

  • Workup: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The bicarbonate wash removes any acidic impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford the title compound as a solid.

Physicochemical and Spectral Properties

All quantitative data for the title compound are summarized in the table below.

PropertyValueSource
CAS Number 372198-69-1[5][6]
Molecular Formula C₁₀H₉BrN₂O₂[6]
Molecular Weight 269.09 g/mol [6]
Appearance Off-white to pale yellow solid
IUPAC Name This compound[6]
SMILES CCOC(=O)C1=CN=C2N1C=C(C=C2)Br[6]

Expected Spectral Characteristics:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core, with chemical shifts influenced by the bromine atom and the bicyclic system. A characteristic singlet for the C5-proton will appear at high frequency (δ > 8.0 ppm) due to deshielding. The ethyl ester will present as a quartet (CH₂) and a triplet (CH₃) in the upfield region.

  • ¹³C NMR: The spectrum will display 10 distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (δ > 160 ppm). The carbon atom bearing the bromine (C6) will be shifted upfield relative to the other aromatic carbons due to the heavy atom effect.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z 268 and 270 of nearly equal intensity ([M]+ and [M+2]+).

Chemical Reactivity and Strategic Functionalization

The true synthetic power of this compound lies in its capacity for selective, orthogonal functionalization. The C6-Br bond and the C3-ester can be addressed with different classes of reagents, allowing for a controlled, stepwise elaboration of the core structure.

G cluster_c6 C6 Position Chemistry cluster_c3 C3 Position Chemistry start This compound C6-Br C3-Ester c6_reaction Pd-Catalyzed Cross-Coupling start:c6->c6_reaction c3_hydrolysis Hydrolysis start:c3->c3_hydrolysis c6_product Aryl/Alkyl/Amine Substituted Product c6_reaction->c6_product c3_acid Carboxylic Acid c3_hydrolysis->c3_acid c3_amide Amide Formation c3_acid->c3_amide

Caption: Orthogonal functionalization pathways of the title compound.

Palladium-Catalyzed Cross-Coupling at the C6-Position

The most powerful transformation involving the C6-bromo substituent is the palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond, is particularly prevalent.[9][10]

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a Pd(II) complex. This is typically the rate-limiting step.

  • Transmetalation: A base activates the organoboron species (boronic acid or ester) to form a more nucleophilic borate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OH)₂ Base pd_r_complex Ar-Pd(II)L₂(R') transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: this compound + Arylboronic acid → Ethyl 6-aryl-imidazo[1,2-a]pyridine-3-carboxylate

Methodology:

  • Inert Atmosphere: To an oven-dried reaction vessel, add the title compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ and a phosphine ligand, and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). The use of an excess of the boronic acid and base drives the reaction to completion.

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization to yield the 6-aryl substituted product.

Transformations of the C3-Ester Group

The ethyl ester at the C3 position provides a secondary site for modification, most commonly to introduce diversity through amide bond formation.

Ester Hydrolysis:

The conversion of the ester to a carboxylic acid is a prerequisite for creating amide libraries. This is a robust and high-yielding transformation.[8]

Protocol:

  • Reaction Setup: Dissolve the starting ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Saponification: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidification: Cool the mixture in an ice bath and carefully acidify with aqueous HCl (e.g., 1M) to a pH of ~3-4. The carboxylic acid product will often precipitate.

  • Isolation: Collect the solid by filtration or extract with an organic solvent, then wash, dry, and concentrate to yield the carboxylic acid, which can often be used without further purification.

Amide Bond Formation:

The resulting carboxylic acid is a versatile intermediate for coupling with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). This reaction is a cornerstone of medicinal chemistry for exploring the structure-activity relationship (SAR) at this position.

Applications in Drug Discovery

Derivatives of this compound have shown promise in several therapeutic areas, underscoring the scaffold's value.

Application AreaTarget/ActivityKey FindingSource(s)
Antibacterial FtsZ Protein in S. pneumoniaeA derivative was identified as a narrow-spectrum inhibitor, arresting bacterial cell division.[7][12]
Oncology PI3Kα (Phosphoinositide 3-kinase alpha)Substituted imidazopyridines derived from related bromo-intermediates showed potent and selective inhibition.[5][8]
Antimycobacterial Mycobacterium tuberculosisThe scaffold serves as a precursor for compounds with potential activity against tuberculosis.[5]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers a gateway to vast chemical diversity. Its robust synthesis and the presence of two orthogonally reactive functional groups provide researchers with a reliable and flexible platform for the development of novel small molecules. The proven success of the imidazo[1,2-a]pyridine core in clinical applications further enhances its appeal. A thorough understanding of its chemical properties and reactivity, as detailed in this guide, is essential for any scientist or researcher aiming to exploit this powerful scaffold in the pursuit of new therapeutic agents.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, a key heterocyclic intermediate in contemporary drug discovery and materials science. The document is structured to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. By integrating experimental data with established spectroscopic principles, this guide explains the causal relationships behind spectral features, ensuring a robust framework for compound identification and quality control. Detailed experimental protocols, data interpretation, and theoretical predictions are presented to create a self-validating system of analysis for this crucial synthetic building block.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its rigid, planar structure and rich electronic properties make it an ideal framework for developing inhibitors of key biological targets. This compound (CAS No. 372198-69-1) serves as a versatile precursor in the synthesis of these complex molecules.[1] The presence of a bromine atom at the 6-position allows for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ethyl ester at the 3-position provides a handle for further functionalization, such as amidation or reduction.[1]

Given its role as a critical starting material, unambiguous structural confirmation is paramount. This guide provides a detailed examination of its spectroscopic signature, ensuring high fidelity in subsequent synthetic transformations.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the correct assignment of spectroscopic signals. The structure and atom numbering scheme for this compound are presented below.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the ¹H and ¹³C NMR data for the title compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.62d1.21HH-5
8.30s-1HH-2
7.73dd9.5, 0.71HH-8
7.61dd9.5, 2.01HH-7
4.42q7.02H-OCH₂CH₃
1.43t7.03H-OCH₂CH₃

Solvent: DMSO-d₆, Frequency: 500 MHz

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 7.0-10.0 ppm):

    • The most downfield signal at δ 9.62 ppm is assigned to H-5 . Its significant deshielding is attributed to the anisotropic effect of the adjacent nitrogen atom (N-4) and the electron-withdrawing nature of the fused imidazole ring. It appears as a doublet with a small coupling constant (J = 1.2 Hz), consistent with a four-bond coupling to H-7.

    • The singlet at δ 8.30 ppm is assigned to H-2 . This proton is on the electron-rich imidazole ring and its chemical shift is characteristic of this system.

    • The signals at δ 7.73 ppm (H-8) and δ 7.61 ppm (H-7) are characteristic of ortho- and meta-protons on a pyridine ring. H-8 appears as a doublet of doublets due to coupling with H-7 (J = 9.5 Hz) and a smaller long-range coupling. H-7 also appears as a doublet of doublets due to coupling with H-8 (J = 9.5 Hz) and H-5 (J = 2.0 Hz).

  • Aliphatic Region (δ 1.0-4.5 ppm):

    • The quartet at δ 4.42 ppm and the triplet at δ 1.43 ppm are the classic signature of an ethyl group. The methylene protons (-OCH₂ CH₃) are deshielded by the adjacent oxygen atom and split into a quartet by the three neighboring methyl protons. The methyl protons (-OCH₂CH₃ ) are split into a triplet by the two adjacent methylene protons. The coupling constant of 7.0 Hz is typical for free rotation around a C-C single bond.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
163.5C=O (Ester)Typical chemical shift for an ester carbonyl carbon.
145.0C-8aBridgehead carbon adjacent to nitrogen.
142.5C-2Carbon in the imidazole ring, deshielded by nitrogen.
130.0C-7Aromatic CH carbon on the pyridine ring.
125.5C-5Aromatic CH carbon, deshielded by adjacent nitrogen.
118.0C-8Aromatic CH carbon on the pyridine ring.
115.0C-3Carbon bearing the ester group.
108.0C-6Carbon bearing the bromine atom (ipso-carbon).
61.0-OCH₂CH₃Methylene carbon of the ethyl ester.
14.5-OCH₂CH₃Methyl carbon of the ethyl ester.

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3000MediumC-H stretch (aromatic)
~2980-2850MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1640-1580Medium-StrongC=C and C=N stretching (aromatic rings)
~1250StrongC-O stretch (ester)
~1100-1000MediumC-N stretch
~850-800StrongC-H out-of-plane bending (aromatic)
~600-500MediumC-Br stretch

Interpretation: The IR spectrum is expected to be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the ester carbonyl group. The aromatic C=C and C=N stretching vibrations will appear in the 1640-1580 cm⁻¹ region. The presence of both aromatic and aliphatic C-H stretches will be observed above and below 3000 cm⁻¹, respectively. The C-Br stretch is expected at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine. There will be two peaks of nearly equal intensity at m/z 268 (for ⁷⁹Br) and m/z 270 (for ⁸¹Br). The nominal molecular weight is 269.1 g/mol .[2]

  • Major Fragmentation Pathways:

    • Loss of Ethoxy Radical (-•OCH₂CH₃): A common fragmentation for ethyl esters, leading to an acylium ion at m/z 223/225 .

    • Loss of Ethylene (-C₂H₄): Via a McLafferty rearrangement, resulting in a radical cation at m/z 240/242 .

    • Loss of the entire ester group: Fragmentation could lead to the imidazo[1,2-a]pyridine core.

MS_Fragmentation M [M]⁺˙ m/z 268/270 F1 [M - OCH₂CH₃]⁺ m/z 223/225 M->F1 - •OCH₂CH₃ F2 [M - C₂H₄]⁺˙ m/z 240/242 M->F2 - C₂H₄ (McLafferty)

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following protocols describe the synthesis of the title compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound[3]

Synthesis_Workflow Reactants 2-amino-5-bromopyridine + Ethyl 2-chloro-3-oxopropanoate Solvent 95% Ethanol Reactants->Solvent Stir_RT Stir at Room Temp (1 hour) Solvent->Stir_RT Reflux Reflux (24 hours) Stir_RT->Reflux Filter Filtration Reflux->Filter Concentrate Concentration Filter->Concentrate Workup Aqueous Workup (DCM/H₂O) Concentrate->Workup Dry Dry (Na₂SO₄) Workup->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1][2] Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate serves as a critical intermediate in the synthesis of novel compounds, including potential antimycobacterial agents and kinase inhibitors.[3] Understanding the precise three-dimensional arrangement of this molecule is paramount for structure-based drug design and the development of new synthetic methodologies. This guide provides an in-depth exploration of the crystal structure of this compound class, detailing the experimental workflow for its determination via single-crystal X-ray diffraction and analyzing the key structural features that underpin its reactivity and biological activity. While the specific crystal structure for this compound is not publicly available, this guide will utilize the crystallographic data of the closely related compound, Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, as a case study to illustrate the core principles and interpretative insights applicable to this important class of molecules.[4]

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a privileged scaffold in drug discovery, forming the core of several marketed drugs such as zolpidem and alpidem.[1][2][5] Its rigid, bicyclic nature provides a well-defined orientation for substituent groups, facilitating precise interactions with biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[1][2][6]

This compound, with its strategic placement of a bromine atom and an ethyl carboxylate group, is a versatile synthetic building block.[3] The bromine at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[3] The ethyl carboxylate at the 3-position can be readily modified, providing another avenue for structural diversification.[3] Given its importance, a detailed understanding of its solid-state conformation through crystal structure analysis is crucial for predicting its physicochemical properties and its interactions in a biological context.

The Experimental Workflow: From Powder to Structure

Determining the atomic arrangement within a crystalline solid is achieved through single-crystal X-ray diffraction.[7][8][9][10] This powerful technique allows for the unambiguous determination of molecular structure, including bond lengths, bond angles, and intermolecular interactions.[9] The overall process can be broken down into several key stages, as depicted in the workflow below.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Growing Single Crystals (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth crystal_mounting Crystal Selection & Mounting crystal_growth->crystal_mounting xray_diffraction X-ray Diffraction (Data Collection on Diffractometer) crystal_mounting->xray_diffraction data_reduction Data Reduction & Integration xray_diffraction->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation molecular_interactions Key Structural Features and Interactions cluster_intra Intramolecular Features cluster_inter Intermolecular Features Core Planar Imidazo[1,2-a]pyridine Core Substituents Substituent Conformation (e.g., Ethyl Carboxylate) Core->Substituents Influences overall shape Packing Crystal Packing & Intermolecular Forces Core->Packing Dictates packing possibilities Substituents->Packing Participates in interactions H_Bonds Hydrogen Bonding (N-H...O, C-H...O) Packing->H_Bonds Pi_Stacking π-π Stacking (Potential between aromatic rings) Packing->Pi_Stacking

References

Stability and storage conditions for Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate: A Guide to Stability and Storage

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Molecules built upon this heterocyclic system have demonstrated significant therapeutic potential, including anti-ulcer, anxiolytic, and hypnotic activities.[3] this compound is a key intermediate in the synthesis of more complex derivatives, making a thorough understanding of its chemical stability and optimal storage conditions paramount for ensuring the integrity, reproducibility, and success of research and development programs.[4]

This guide provides a comprehensive overview of the stability profile of this compound. We will delve into its physicochemical properties, identify key environmental factors that influence its degradation, and establish field-proven protocols for its proper storage and handling. Furthermore, we will outline a systematic methodology for conducting stability assessments, empowering researchers to validate and maintain the quality of this critical chemical entity.

Chemical and Physical Profile

A foundational understanding of the molecule's properties is essential for predicting its behavior and developing appropriate handling strategies.

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂O₂[5]
Molecular Weight 269.09 g/mol [5]
CAS Number 372198-69-1[5]
Appearance Yellow to Pale Yellow Solid (based on analogues)[6]
Purity Typically >95% (commercially available)[7]

Hazard Profile and Safe Handling

Regulatory classifications highlight the need for careful handling to ensure personnel safety. The compound is classified with several hazard statements, mandating the use of appropriate personal protective equipment (PPE).

GHS Hazard Classification: [5]

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8]

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[7][8]

  • Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or powder.[7]

Core Stability Profile and Recommended Storage

While specific, long-term stability data for this compound is not extensively published, a robust storage protocol can be established based on the chemistry of its functional groups and data from closely related analogues. The primary environmental factors to control are Temperature, Light, and Humidity .

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2°C to 8°C Based on supplier recommendations for analogous imidazo[1,2-a]pyrimidine structures. Refrigeration slows the rate of potential hydrolytic and oxidative degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen) The imidazo[1,2-a]pyridine ring can be susceptible to oxidation. Storing under an inert atmosphere minimizes this risk, especially for long-term storage.
Light Protect from Light (Amber Vial) Bromo-substituted aromatic and heterocyclic compounds are known to be photosensitive, potentially undergoing photodecomposition or dehalogenation upon exposure to UV or visible light.[9][10]
Container Tightly Sealed Container Prevents exposure to atmospheric moisture, which can initiate hydrolysis of the ethyl ester functional group.[7]
Location Dry, Well-Ventilated Area Ensures a controlled environment and prevents accidental exposure to incompatible materials.[7]
Incompatible Materials

To prevent unwanted reactions, store this compound away from:

  • Strong Oxidizing Agents: Can lead to degradation of the heterocyclic ring system.[7]

  • Strong Acids and Bases: Can catalyze the hydrolysis of the ethyl ester functionality.

Potential Degradation Pathways

Understanding the likely mechanisms of degradation is crucial for designing stability-indicating analytical methods and for troubleshooting unexpected experimental results. Two primary pathways are proposed based on the molecule's structure.

Pathway 1: Hydrolysis of the Ethyl Ester

The ester group is the most probable site for hydrolytic degradation, particularly in the presence of acidic or basic catalysts and water. This reaction would yield the corresponding carboxylic acid and ethanol.

cluster_hydrolysis Ester Hydrolysis Pathway start This compound acid 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid start->acid + H₂O (Acid or Base Catalyst) etoh Ethanol

Caption: Proposed hydrolytic degradation of the ethyl ester.

Pathway 2: Photolytic Debromination

Bromo-aromatic systems can undergo homolytic cleavage of the carbon-bromine bond upon exposure to UV light. This radical mechanism can lead to the formation of the debrominated parent compound and other secondary products.

cluster_photo Photolytic Debromination Pathway start_photo This compound intermediate Aryl Radical Intermediate start_photo->intermediate UV Light (hν) C-Br Bond Cleavage final_product Ethyl imidazo[1,2-a]pyridine-3-carboxylate intermediate->final_product Hydrogen Abstraction (from solvent, etc.)

Caption: Proposed photolytic degradation via C-Br bond cleavage.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of a specific batch of this compound, a forced degradation (or stress testing) study is essential. This protocol provides a self-validating framework to identify degradation products and establish a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with UV detection.

Objective

To assess the stability of the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and develop a stability-indicating HPLC method.

Materials & Equipment
  • This compound

  • HPLC system with UV/PDA detector

  • HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid or other buffers

  • Calibrated oven, Photostability chamber (ICH Q1B compliant)

  • pH meter, Analytical balance, Volumetric flasks

Experimental Workflow

Caption: Workflow for a forced degradation stability study.

Step-by-Step Methodology
  • Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for a predetermined time (e.g., 2, 6, 24 hours). At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, dilute to a suitable concentration, and analyze by HPLC.

  • Basic Degradation: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Follow the same procedure as for acidic degradation, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature and analyze at the designated time points.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C. Analyze at designated time points.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • HPLC Analysis: Analyze all samples against a non-stressed control solution. The HPLC method should be capable of separating the parent peak from all degradation products. Peak purity analysis using a PDA detector is highly recommended to ensure new peaks are not co-eluting.

Conclusion

This compound is a stable compound when stored and handled under appropriate conditions. The primary risks to its integrity are exposure to light, moisture, and incompatible reagents like strong acids, bases, and oxidizing agents. Adherence to the recommended storage conditions—refrigeration (2-8°C) in a tightly sealed, amber container under an inert atmosphere—is the most effective strategy for preserving its quality and ensuring the reliability of experimental outcomes. For applications requiring stringent quality control, conducting a forced degradation study is a critical, self-validating step to confirm the stability profile of the material in-house.

References

Introduction: The Strategic Importance of a Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Prepared by: A Senior Application Scientist

This compound (CAS No. 372198-69-1) is a functionally rich heterocyclic compound that has emerged as a cornerstone intermediate in modern medicinal chemistry and material science.[1] Its imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous biologically active agents, while the strategically placed bromine atom and ethyl ester group provide orthogonal handles for molecular elaboration. The bromine at the C-6 position is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents.[1] Concurrently, the ethyl carboxylate at the C-3 position can undergo hydrolysis, amidation, or reduction, enabling further structural diversification.[1]

This synthetic versatility makes the compound a vital precursor for developing novel therapeutics, including potent PI3K inhibitors for oncology research and potential antimycobacterial agents.[1][2][3] Given its role as a foundational starting material, the procurement of high-purity, well-characterized this compound is not merely a logistical step but a critical variable that dictates the success, reproducibility, and scalability of a research and development campaign. This guide provides a comprehensive framework for researchers, chemists, and sourcing specialists to identify, qualify, and verify commercial sources of this critical reagent.

Part 1: Commercial Supplier Landscape and Qualification

The market for specialized chemical reagents is populated by a mix of primary manufacturers, custom synthesis labs, and distributors. Understanding this landscape is key to selecting a supplier that aligns with your project's specific needs, whether for small-scale screening or bulk production.

A logical workflow for selecting and qualifying a supplier is essential for ensuring chemical quality and supply chain reliability.

cluster_Define Phase 1: Definition cluster_Identify Phase 2: Identification cluster_Evaluate Phase 3: Evaluation cluster_Qualify Phase 4: Qualification Define Define Requirements (Purity, Quantity, Timeline) Search Identify Potential Suppliers (Databases, Literature) Define->Search Request Request Quotes & CoAs Search->Request Review Review CoAs & SDS (Compare Specs) Request->Review Assess Assess Supplier (Manufacturer vs. Distributor, Lead Times) Review->Assess Order Order Small Sample Assess->Order QC Perform In-House QC (NMR, HPLC/MS) Order->QC Approve Approve Supplier & Place Bulk Order QC->Approve Data Match?

Caption: Supplier selection and qualification workflow.
Comparative Analysis of Representative Commercial Suppliers

The following table summarizes publicly available information for a selection of vendors listing this compound. This is not an exhaustive list but represents a cross-section of the market. Note: Purity and availability are subject to batch-to-batch variation and should always be confirmed with the supplier.

SupplierCAS NumberMolecular FormulaRepresentative PurityNotes
American Elements 372198-69-1C₁₀H₉BrN₂O₂Can be produced to various grades (e.g., 99%+)[4]Offers production to customer specifications, including high-purity grades.[4]
Ningbo Inno Pharmchem 372198-69-1C₁₀H₉BrN₂O₂High-quality reagent grade[1]Positions as a B2B manufacturer and supplier from China, suitable for demanding synthetic applications.[1]
ChemUniverse 1215504-30-5 C₁₀H₉BrN₂O₂97%[5]Note: Lists a different CAS for a structural isomer (Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate). Illustrates the importance of CAS verification.
Thermo Scientific 1215504-30-5 *C₁₀H₉BrN₂O₂95%[6]Also lists the 3-bromo-6-carboxylate isomer, formerly an Alfa Aesar product.[6] Researchers must be precise when ordering.
ChemShuttle 1260763-32-3 C₁₀H₈BrFN₂O₂95%[7]Note: Lists a related but different compound (8-fluoro derivative). Highlighting the need for careful structure confirmation.
BLDpharm 2208822-59-5 C₁₀H₈BrFN₂O₂Not specifiedNote: Lists the 3-fluoro derivative. Provides access to analytical data like NMR and HPLC upon request.[8]

Part 2: Technical & Quality Control (QC) Imperatives

Sourcing based on price alone is a significant risk. Rigorous technical evaluation of the material is paramount. A supplier's Certificate of Analysis (CoA) is the starting point, but independent verification provides the highest level of confidence.

Interpreting the Certificate of Analysis (CoA)

A CoA is a formal document certifying that a specific batch of product meets its predetermined specifications. Key sections to scrutinize include:

  • Identifier Information: CAS Number, Lot Number, IUPAC Name. Verify these match your requirements exactly.

  • Physical Properties: Appearance (typically an off-white to yellow solid), Melting Point.

  • Analytical Results:

    • Purity (HPLC/GC): This is often the headline specification. A purity of >98% is recommended for most drug discovery applications.

    • Identity (¹H NMR, MS): The data should be provided or stated as "Conforms to Structure." Always request the actual spectra.

    • Residual Solvents (GC): Important for later-stage development; ensures no detrimental solvents from purification are present.

    • Date of Analysis: Ensures the data is recent and relevant to the batch being shipped.

Common Synthetic Routes & Potential Impurities

The most common synthesis involves the cyclization of a 2-amino-5-bromopyridine derivative with an ethyl 3-halopyruvate.[2]

A 2-Amino-5-bromopyridine (Starting Material) C Cyclization Reaction (Heat, Solvent) A->C B Ethyl 3-bromopyruvate (Reagent) B->C D Target Product: Ethyl 6-bromoimidazo [1,2-a]pyridine-3-carboxylate C->D I1 Impurity 1: Unreacted Starting Material C->I1 I2 Impurity 2: Regioisomer (e.g., 2-carboxylate) C->I2 I3 Impurity 3: Hydrolyzed Product (Carboxylic Acid) D->I3 Moisture

Caption: Simplified synthesis and potential impurity sources.

Based on this pathway, a vigilant researcher should consider:

  • Unreacted Starting Materials: Residual 2-amino-5-bromopyridine.

  • Regioisomers: While the 3-carboxylate is electronically favored, trace amounts of other isomers could form depending on reaction conditions.

  • Hydrolysis Product: The ethyl ester can hydrolyze to the corresponding carboxylic acid if exposed to moisture or acidic/basic conditions during workup and storage. This can interfere with subsequent amide coupling reactions.

  • Process-Related Impurities: Solvents, reagents from purification (e.g., silica gel).

Part 3: Protocol for Incoming Quality Control Verification

This protocol outlines a self-validating system to confirm the identity, purity, and integrity of a newly received batch of this compound.

Mandatory QC Workflow

Receive Receive Compound & Log Lot Number Prep Prepare Samples (NMR, HPLC, MS) Receive->Prep NMR Acquire ¹H NMR Spectrum Prep->NMR HPLC Acquire HPLC-UV Trace Prep->HPLC MS Acquire LC-MS Data Prep->MS Compare Compare Data to CoA & Reference Spectra NMR->Compare HPLC->Compare MS->Compare Release Release Lot for Use Compare->Release  Match   Reject Quarantine & Reject Lot Contact Supplier Compare->Reject  No Match  

Caption: In-house workflow for incoming material verification.
Step-by-Step QC Protocol

1. Documentation and Physical Inspection

  • Objective: Confirm shipment integrity and match documentation.

  • Procedure:

    • Visually inspect the container for damage.

    • Verify the label information (Product Name, CAS, Lot No.) matches the packing slip and the supplier's CoA.

    • Record the appearance of the material (e.g., "white to pale yellow crystalline solid") and compare it to the CoA specification.

2. Identity Verification by ¹H NMR Spectroscopy

  • Objective: Confirm the chemical structure is correct.

  • Rationale: ¹H NMR is the most powerful tool for unambiguous structure elucidation. Each proton environment in the molecule gives a characteristic signal with a specific chemical shift, integration, and coupling pattern.

  • Procedure:

    • Sample Prep: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Analysis (Expected Signals in DMSO-d₆):

      • ~9.4 ppm (s, 1H): H-5 proton, often shifted downfield.

      • ~8.5 ppm (s, 1H): H-2 proton.

      • ~7.8 ppm (d, 1H): H-7 proton.

      • ~7.7 ppm (d, 1H): H-8 proton.

      • ~4.3 ppm (q, 2H): Ethyl ester -CH₂-.

      • ~1.3 ppm (t, 3H): Ethyl ester -CH₃-.

    • Verification: Compare the obtained spectrum to the one provided by the supplier or a known reference. Ensure all expected peaks are present and integrations are correct. Look for unexpected peaks that could indicate impurities.

3. Purity Assessment by HPLC-UV

  • Objective: Quantify the purity of the compound.

  • Rationale: HPLC separates the main compound from any impurities. The area under the peak in the UV chromatogram is proportional to its concentration.

  • Procedure:

    • Sample Prep: Prepare a stock solution of ~1 mg/mL in acetonitrile or methanol. Dilute to ~0.1 mg/mL with the mobile phase.

    • Chromatographic Conditions (Typical):

      • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

      • Mobile Phase: Gradient elution, e.g., A = Water (0.1% TFA), B = Acetonitrile (0.1% TFA). Start at 10% B, ramp to 95% B over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

    • Analysis: The main peak should have a retention time consistent with the standard. Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100. The result should be ≥98% and match the CoA value within an acceptable margin.

4. Mass Confirmation by LC-MS

  • Objective: Confirm the molecular weight.

  • Rationale: Mass spectrometry provides the mass-to-charge ratio (m/z), confirming the molecular weight of the compound. The characteristic bromine isotope pattern (¹⁹Br/⁸¹Br in a ~1:1 ratio) is a definitive confirmation.

  • Procedure:

    • Method: Use the same sample and similar LC conditions as the HPLC-UV analysis, diverting the flow to a mass spectrometer.

    • Acquisition: Use Electrospray Ionization in positive mode (ESI+).

    • Analysis: Look for the [M+H]⁺ ion.

      • Expected m/z for C₁₀H₉⁷⁹BrN₂O₂: 269.0

      • Expected m/z for C₁₀H₉⁸¹BrN₂O₂: 271.0

    • Verification: The presence of this isotopic doublet confirms the molecular formula and the presence of one bromine atom.

Part 4: Safe Handling and Storage

Proper handling is crucial for both user safety and maintaining the chemical's integrity.

  • Hazards: This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood. Wear safety goggles with side-shields, a lab coat, and nitrile gloves.[10]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring. Ensure adequate ventilation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Protect from moisture to prevent hydrolysis of the ester group.

Conclusion

Sourcing this compound requires a multi-faceted approach that balances logistical considerations with stringent scientific validation. By implementing a robust supplier qualification process, critically evaluating analytical documentation, and performing independent QC verification, researchers can ensure the quality and consistency of this pivotal building block. This diligence is a direct investment in the reliability and success of the entire research and development pipeline, mitigating risks and accelerating the path to discovery.

References

An In-Depth Technical Guide to Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 372198-69-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, a key building block in modern medicinal chemistry and organic synthesis. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthetic utility, biological significance, and key experimental protocols.

Introduction: A Privileged Scaffold in Drug Discovery

This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This fused bicyclic system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities.[1] Derivatives of this scaffold have been successfully developed into commercial drugs, including the anxiolytic alpidem and the hypnotic zolpidem. The subject of this guide, CAS 372198-69-1, serves as a versatile intermediate, primarily valued for its dual reactive sites: a bromine atom amenable to cross-coupling reactions and an ethyl ester for further functionalization.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for experimental design, ensuring safety, and optimizing reaction conditions.

PropertyValueSource(s)
CAS Number 372198-69-1[2][3]
Molecular Formula C₁₀H₉BrN₂O₂[2][3]
Molecular Weight 269.10 g/mol [2]
IUPAC Name This compound[4]
Synonyms 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester[4]
Appearance Off-white to light yellow solid[5]
Melting Point 122-128 °C[1]
Boiling Point Not determined
Density ~1.60 g/cm³[5][6]
Solubility Soluble in common organic solvents like DMF, DMSO, and Dichloromethane.General Knowledge
Storage Store at room temperature in a dry, well-ventilated place.[5][7]

Safety Profile:

This compound should be handled with appropriate personal protective equipment in a chemical fume hood.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

Synthetic Utility and Key Transformations

The synthetic value of this compound lies in its two primary reactive handles, which allow for sequential and regioselective modifications.

G cluster_0 Position 6 (Bromine) cluster_1 Position 3 (Ethyl Ester) main This compound (CAS 372198-69-1) pd_coupling Palladium-Catalyzed Cross-Coupling Reactions main->pd_coupling Versatile handle for introducing complexity ester_mod Ester Modification main->ester_mod Fine-tuning of polarity and functionality suzuki Suzuki-Miyaura (C-C bond formation) pd_coupling->suzuki buchwald Buchwald-Hartwig (C-N bond formation) pd_coupling->buchwald hydrolysis Hydrolysis to Carboxylic Acid ester_mod->hydrolysis reduction Reduction to Primary Alcohol ester_mod->reduction amide Amidation ester_mod->amide

Caption: Key reactive sites and synthetic transformations of the title compound.

Palladium-Catalyzed Cross-Coupling at the C6-Position

The bromine atom at the 6-position is readily displaced via various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

Suzuki-Miyaura Coupling:

This reaction is one of the most powerful methods for forming carbon-carbon bonds. It involves the coupling of the bromo-substituted imidazopyridine with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.

Suzuki_Workflow start Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃, Cs₂CO₃) catalyst Add Catalyst System: - Palladium Source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) - Ligand (if needed) start->catalyst solvent Add Degassed Solvent: (e.g., Dioxane/H₂O, Toluene) catalyst->solvent reaction Heat under Inert Atmosphere (e.g., 80-110 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification: (e.g., Column Chromatography) workup->purify product 6-Aryl-imidazo[1,2-a]pyridine Derivative purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, detailed protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established methods for similar substrates.[6][9][10]

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Catalyst Addition: To the flask, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Through the septum, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total). The solvent should be thoroughly degassed by bubbling with an inert gas for at least 20 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 6-aryl-imidazo[1,2-a]pyridine-3-carboxylate derivative.

Functionalization of the C3-Ester Group

The ethyl ester at the 3-position provides a secondary site for modification, allowing for the fine-tuning of physicochemical properties such as solubility and for the introduction of new pharmacophores.

Ester Hydrolysis:

The most common transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions. The resulting carboxylic acid is a key intermediate for forming amide bonds, which are prevalent in biologically active molecules.

Experimental Protocol: Ester Hydrolysis

This protocol describes the saponification of the ethyl ester to the carboxylic acid.[11][12]

  • Reaction Setup: Dissolve or suspend this compound (or a 6-aryl derivative) (1.0 mmol) in a mixture of ethanol or methanol (5 mL) and water (2 mL) in a round-bottom flask.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by TLC (typically 2-6 hours).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with a dilute acid, such as 1 M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water and then dry under vacuum to yield the 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid.

Biological Significance and Mechanism of Action

While this compound is primarily an intermediate and may not possess significant intrinsic biological activity, its derivatives are of high interest in drug discovery. A notable example is the development of narrow-spectrum antibacterial agents targeting the essential bacterial cell division protein, FtsZ.[4][7]

A derivative, ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate, has been identified as a specific inhibitor of FtsZ in Streptococcus pneumoniae.[2][4]

Mechanism of Action: FtsZ Inhibition

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a critical component of the bacterial cell division machinery, known as the divisome. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins and constricts to divide the cell. Inhibition of FtsZ polymerization or destabilization of the Z-ring leads to filamentation and ultimately bacterial cell death.[3][7] This mechanism is an attractive target for new antibiotics as FtsZ is highly conserved across many bacterial species but absent in eukaryotes.

FtsZ_Inhibition cluster_normal Normal Bacterial Cell Division cluster_inhibited Inhibition Pathway FtsZ_monomers FtsZ Monomers Z_ring Polymerization into Z-ring at mid-cell FtsZ_monomers->Z_ring GTP-dependent Divisome Recruitment of Divisome Proteins Z_ring->Divisome Inhibition Inhibition of FtsZ Polymerization/Destabilization of Z-ring Constriction Z-ring Constriction Divisome->Constriction Division Cell Division Constriction->Division Inhibitor Imidazo[1,2-a]pyridine Derivative (FtsZ Inhibitor) Inhibitor->Inhibition No_Division Cell Division Arrested (Filamentation & Cell Death) Inhibition->No_Division

Caption: Mechanism of antibacterial action via inhibition of FtsZ-mediated cell division.

Suppliers

This compound is commercially available from several chemical suppliers, facilitating its use in research and development.

SupplierAvailable PurityNotes
American Elements Research Grade+Offers various purity grades, including high and ultra-high purity.[2][3]
Apollo Scientific >95%UK-based supplier with international distribution.
MSE Supplies Research GradeOffers various N-heterocyclic small molecules.
NINGBO INNO PHARMCHEM ≥98.20% (HPLC)B2B manufacturer and supplier based in China.
Sigma-Aldrich 97%Part of MilliporeSigma, a major global supplier.
BLD Pharm Research GradeOffers the hydrochloride salt form as well.

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for current information.

Conclusion

This compound (CAS 372198-69-1) is a high-value synthetic intermediate with significant potential in drug discovery and materials science. Its well-defined reactive sites at the C6 and C3 positions allow for controlled, stepwise modifications, enabling the systematic exploration of chemical space. The demonstrated utility of its derivatives as potent and specific inhibitors of the bacterial cell division protein FtsZ underscores the importance of the imidazo[1,2-a]pyridine scaffold in developing novel therapeutics. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this versatile building block in their scientific endeavors.

References

The Ascendant Scaffold: A Technical Guide to Imidazo[1,2-a]pyridine-3-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of therapeutic potential, from treating insomnia to combating multidrug-resistant tuberculosis.[3] This technical guide delves into a specific, highly versatile class within this family: the imidazo[1,2-a]pyridine-3-carboxylate derivatives. The introduction of a carboxylate group at the 3-position provides a crucial handle for synthetic modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. Here, we provide an in-depth analysis of the synthesis, diverse biological activities, and structure-activity relationships of these promising compounds, offering a roadmap for their future development.

Synthetic Strategies: Forging the Imidazo[1,2-a]pyridine-3-carboxylate Core

The construction of the imidazo[1,2-a]pyridine-3-carboxylate scaffold can be achieved through several efficient synthetic routes. One-pot multicomponent reactions are particularly favored for their atom economy and operational simplicity.

A prevalent method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as ethyl 2-chloroacetoacetate, often under reflux conditions. This straightforward approach provides direct access to the core structure.

More sophisticated strategies, such as the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, offer a convergent and versatile route to 3-aminoimidazo[1,2-a]pyridine derivatives, which can be further modified.[4][5] This reaction brings together a 2-aminopyridine, an aldehyde, and an isocyanide, often under mild, acid-catalyzed conditions.[6]

The functionalization of the imidazo[1,2-a]pyridine core at the 3-position can also be achieved post-synthesis. For instance, a three-component decarboxylation reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid provides a novel avenue for C-3 functionalization.[7]

Experimental Protocol: One-Pot Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

This protocol outlines a typical one-pot synthesis of a foundational imidazo[1,2-a]pyridine-3-carboxylate derivative:

  • Reaction Setup: To a solution of 2-amino-4-methylpyridine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl 2-chloroacetoacetate (1.2 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Crystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

A Spectrum of Biological Activities: From Pathogens to Cancer Cells

The imidazo[1,2-a]pyridine-3-carboxylate scaffold has proven to be a fertile ground for the discovery of potent therapeutic agents across a wide range of diseases. The ability to readily modify the 3-carboxylate group into amides, hydrazides, and other functional groups has been instrumental in this success.

Antitubercular Activity

One of the most significant applications of this scaffold is in the development of novel antitubercular agents. Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have emerged as a promising class of compounds with potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[8][9] The clinical candidate, Telacebec (Q203), is a testament to the potential of this chemical class.[9]

Mechanism of Action: These compounds have been shown to target the QcrB subunit of the cytochrome bc1 complex, a critical component of the electron transport chain in M. tuberculosis, thereby inhibiting cellular respiration.[8]

Anticancer Activity

Imidazo[1,2-a]pyridine-3-carboxylate derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[10][11]

  • Kinase Inhibition: A number of derivatives have been identified as potent inhibitors of key kinases involved in cancer progression, including PI3K/Akt/mTOR, c-KIT, DYRK1A, and CLK1.[4][12][13][14][15] For example, certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have shown excellent inhibitory activity against c-KIT, even in imatinib-resistant cell lines.[14][15][16]

  • Induction of Apoptosis: These compounds can induce programmed cell death in cancer cells. For instance, some derivatives have been shown to cause cell cycle arrest at the G2/M phase and trigger the intrinsic apoptosis pathway.[4]

  • Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer. Imidazo[1,2-a]pyridine derivatives can exert anti-inflammatory effects by modulating signaling pathways such as STAT3/NF-κB.[1][17]

PI3K_Akt_mTOR_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Imidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine-3-carboxylate->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antiviral Activity

The antiviral potential of imidazo[1,2-a]pyridine-3-carboxylate derivatives is another area of active research. Certain compounds have shown significant activity against a range of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[18] More recently, derivatives have been designed as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp), demonstrating potent antiviral effects.[19]

Anti-inflammatory Activity

The anti-inflammatory properties of this scaffold are well-documented.[20] Derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.[1][6][17] The mechanism often involves the modulation of key inflammatory signaling pathways like NF-κB.[1][17]

Structure-Activity Relationships (SAR): Tailoring Activity Through Chemical Design

The extensive research into imidazo[1,2-a]pyridine-3-carboxylate derivatives has yielded valuable insights into their structure-activity relationships.

For antitubercular activity , the 3-carboxamide moiety is crucial. Modifications to the amide substituent have a significant impact on potency. For instance, in a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, bulky and lipophilic biaryl ethers at the amide nitrogen led to nanomolar potency.[8][9]

In the context of anticancer activity , particularly as kinase inhibitors, the substitution pattern on the imidazo[1,2-a]pyridine core and the nature of the group at the 3-position are critical. For PI3K inhibitors, specific alkoxy heteroaryl rings at the 6-position of the imidazo[1,2-a]pyridine core were found to be most potent.[13] For c-KIT inhibitors, a pyrimidine group directly attached to the 3-position of the imidazo[1,2-a]pyridine was a key structural feature.[14][15]

For antiviral activity , hydrophobicity, as measured by logP, has been identified as a key factor for activity against certain viruses.[21] For influenza RdRp inhibitors, specific substitution patterns on the 3-carboxamide scaffold were found to significantly enhance inhibitory potency.[19]

Quantitative Data Summary

The following tables summarize the biological activity of representative imidazo[1,2-a]pyridine-3-carboxylate derivatives.

Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides

CompoundR-group on AmideMIC against Mtb H37Rv (µM)
1 4-Chlorophenyl0.4 - 1.9
2 3,4-Dichlorophenyl0.07 - 2.2
3 4-Methoxyphenyl≤1
Q203 (Adamantan-1-yl)(methyl)amino0.0027

Data compiled from multiple sources.[8][22][23][24]

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundTargetCell LineIC50 (µM)
4 PI3KαT47D (Breast)>10
5 c-KITGIST 430/654<0.1
6 DYRK1A/CLK1-2.6 / 0.7
7 Akt/mTORA375 (Melanoma)9.7 - 44.6

Data compiled from multiple sources.[4][12][14][15][16]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine-3-carboxylate scaffold has firmly established itself as a versatile and highly druggable platform in medicinal chemistry. The ease of synthesis and the potential for diverse functionalization at the 3-position have enabled the development of compounds with potent and selective activities against a wide array of biological targets. The success of this scaffold in generating a clinical candidate for tuberculosis highlights its immense therapeutic potential.

Future research in this area will likely focus on several key aspects:

  • Exploration of New Biological Targets: The inherent versatility of the scaffold suggests that its therapeutic applications are far from exhausted. Screening of existing and novel libraries against a wider range of biological targets could uncover new therapeutic opportunities.

  • Rational Drug Design: A deeper understanding of the structure-activity relationships and the use of computational modeling will guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Development of Covalent Inhibitors: The imidazo[1,2-a]pyridine scaffold has shown potential for the development of targeted covalent inhibitors, a promising strategy for achieving enhanced potency and prolonged duration of action.[25]

References

Methodological & Application

Application Notes & Protocols: Suzuki Coupling of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and their Functionalization

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, planar structure and unique electronic properties make it a cornerstone for the development of therapeutics targeting a wide range of diseases. Compounds bearing this core have demonstrated potent activity as kinase inhibitors (e.g., in oncology), as well as antiviral, and anti-inflammatory agents.[1][2] Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a critical building block, offering a synthetically versatile handle for molecular elaboration.[1] The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are essential for introducing molecular diversity.[1]

Among these, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and highly efficient method for forming carbon-carbon bonds.[3][4] Its operational simplicity, mild reaction conditions, tolerance of a broad range of functional groups, and the low toxicity of its boron-based byproducts make it an indispensable tool in both academic and industrial research.[5] This guide provides a detailed examination of the Suzuki coupling mechanism, optimized protocols for the functionalization of this compound, and a troubleshooting guide to navigate potential challenges.

The Catalytic Cycle: A Mechanistic Overview of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed process that follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Understanding this mechanism is crucial for rational protocol design and troubleshooting.

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of the this compound. This step forms a square planar Palladium(II) intermediate.[6][7][8] The rate of this step is dependent on the halide, with reactivity generally following the trend I > Br > Cl.[9]

  • Transmetalation: This is the organometallic equivalent of a ligand exchange.[9] The organoboron reagent (e.g., a boronic acid) must first be activated by a base to form a more nucleophilic "ate" complex (a boronate).[10] This boronate then transfers its organic moiety to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.[6][7]

  • Reductive Elimination: In the final step, the two organic ligands on the palladium center couple, forming the new C-C bond of the desired product. This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br (Palladium(II) Intermediate) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' (Diorganopalladium Intermediate) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd Substrate (this compound) BoronicAcid Ar'-B(OH)₂ + Base Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Boronate->Transmetal Boronate Complex

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Navigating the Challenges of Heterocyclic Suzuki Couplings

While powerful, the Suzuki coupling of nitrogen-containing heterocycles like imidazo[1,2-a]pyridines presents specific challenges that must be addressed through careful selection of reaction components.

  • Catalyst Poisoning: The Lewis basic nitrogen atom of the imidazopyridine ring can coordinate to the electron-deficient palladium center, leading to catalyst deactivation and reduced yields.[11] The use of bulky, electron-rich phosphine ligands helps to mitigate this by sterically shielding the palladium and promoting the desired catalytic steps over off-cycle inhibition.[12][13]

  • Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water or alcohol), replacing the boron group with a hydrogen atom.[11] This is particularly problematic with electron-deficient heteroaryl boronic acids. Careful choice of base and solvent, or the use of more stable boronate esters, can minimize this pathway.[11][14]

  • Homocoupling: The undesired dimerization of either the boronic acid or the aryl halide can occur, especially in the presence of oxygen.[11] Rigorous degassing of the reaction mixture is therefore essential.

  • Solubility Issues: The polar nature of the imidazopyridine substrate can lead to poor solubility in purely nonpolar solvents, hindering reaction rates. Mixed solvent systems, such as dioxane/water or toluene/ethanol/water, are often employed to ensure all components remain in solution.[11][15]

Key Reaction Parameters and Component Selection

The success of the coupling hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

ComponentFunction & RationaleRecommended Choices for Heteroaryl Bromides
Palladium Source Provides the catalytic metal center. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄. Precatalysts like SPhos-Pd-G2 offer high activity.[5][8][13][16]
Ligand Stabilizes the Pd center, modulates its reactivity, and facilitates the catalytic cycle steps. Bulky, electron-rich ligands are superior for challenging substrates.Buchwald-type ligands: SPhos, XPhos, RuPhos. Others: P(t-Bu)₃, PCy₃.[5][12][13][17]
Base Activates the boronic acid for transmetalation and neutralizes the acid generated during the cycle.K₂CO₃, K₃PO₄, Cs₂CO₃. K₃PO₄ is often a good choice for nitrogenous heterocycles.[13][18]
Solvent Solubilizes all reactants and facilitates the reaction. Often a mixture of an organic solvent and water.1,4-Dioxane/H₂O, Toluene/H₂O, DMF, n-Butanol.[6][13]

Detailed Experimental Protocols

The following protocols provide starting points for the Suzuki coupling of this compound. Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using properly degassed solvents.

Workflow Figure 2: General Experimental Workflow Setup 1. Reagent Setup - Add solid reagents to flask - Seal with septum Inert 2. Inert Atmosphere - Evacuate and backfill with Argon/N₂ (3x) Setup->Inert Solvent 3. Solvent Addition - Add degassed solvents via syringe Inert->Solvent Reaction 4. Reaction - Heat to specified temp - Monitor by TLC/LC-MS Solvent->Reaction Workup 5. Workup - Cool to RT - Quench and extract Reaction->Workup Purify 6. Purification - Concentrate organic layer - Purify by column chromatography Workup->Purify Analysis 7. Analysis - Characterize pure product (NMR, MS) Purify->Analysis

Caption: Figure 2: General Experimental Workflow.

Protocol 1: General Coupling with an Arylboronic Acid

This protocol utilizes a common and robust catalyst system suitable for coupling with standard phenylboronic acids.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • To a flame-dried reaction flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Seal the flask with a rubber septum and cycle between vacuum and argon three times to ensure an inert atmosphere.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[6]

Protocol 2: Advanced Coupling with a Heteroarylboronic Acid using a Buchwald Ligand

This protocol employs a more active catalyst system, which is often necessary for more challenging couplings, such as those involving heteroarylboronic acids or sterically hindered partners.

  • Reagents:

    • This compound (1.0 equiv)

    • Heteroarylboronic acid or pinacol ester (1.3 equiv)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 equiv)

    • Potassium Phosphate (K₃PO₄) (2.5 equiv)

    • Solvent: Toluene and Water (10:1 v/v)

  • Procedure:

    • In an argon-filled glovebox or under a strong stream of argon, add Pd₂(dba)₃ and SPhos to a reaction vial. Add toluene and stir for 10 minutes to allow for catalyst pre-formation.

    • To a separate reaction flask, add this compound, the heteroarylboronic acid, and K₃PO₄.

    • Transfer the pre-formed catalyst solution to the reaction flask via syringe. Add the remaining degassed toluene and water.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress (typically 6-24 hours).

    • After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst/ligand.- Insufficient degassing (O₂ present).- Catalyst poisoning by the heterocycle.[11]- Poor solubility of reagents.[11]- Use fresh catalyst and high-purity, anhydrous solvents.- Ensure rigorous degassing (3x vacuum/argon cycles).- Switch to a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos).[13][16]- Screen alternative solvent systems (e.g., DMF, n-butanol/water).
Significant Protodeboronation - Boronic acid is unstable under reaction conditions.- Base is too strong or reaction temperature is too high.[11]- Presence of excess protic sources.- Switch to the corresponding boronic acid pinacol ester (BPin) or trifluoroborate salt (BF₃K).[10][14]- Use a milder base (K₃PO₄ or KF) and lower the temperature.- Use meticulously dried solvents.
Homocoupling Byproducts - Presence of oxygen promoting boronic acid homocoupling.[11]- Catalyst system favors homocoupling pathways.- Improve degassing technique for all solvents and the reaction vessel.- Screen alternative palladium/ligand combinations.- Lower the catalyst loading.
Dehalogenation of Starting Material - Presence of hydride sources in the reaction.- Side reaction pathway of the catalytic system.- Ensure high purity of all reagents, especially the base and solvent.- Screen different ligands; sometimes less electron-rich ligands can mitigate this.- Lower the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a premier method for the C-6 functionalization of this compound. Success with this nitrogen-containing heterocyclic substrate requires a nuanced approach, particularly in the selection of a robust catalyst system capable of overcoming potential inhibition. The use of bulky, electron-rich monophosphine ligands, such as SPhos, in combination with appropriate bases and solvents, provides a reliable pathway to a diverse array of substituted imidazo[1,2-a]pyridine derivatives. The protocols and troubleshooting guide presented here offer a solid foundation for researchers to efficiently synthesize novel compound libraries for further investigation in drug discovery and materials science.

References

Application Note & Protocol: Buchwald-Hartwig Amination of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of this palladium-catalyzed cross-coupling reaction to Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. The imidazo[1,2-a]pyridine core is a privileged scaffold, frequently encountered in medicinal chemistry and materials science, making reliable methods for its functionalization highly valuable.[3][4] This document elucidates the mechanistic underpinnings of the reaction, offers a strategic guide to condition optimization, presents a detailed step-by-step laboratory protocol, and includes troubleshooting advice to ensure reproducible and high-yielding results.

Introduction to the Core Components

The Substrate: this compound

This compound (CAS: 372198-69-1) is a versatile heterocyclic building block.[3][5] Its structure features two key reactive sites: an ethyl ester at the 3-position and a bromine atom at the 6-position. The bromine atom is strategically positioned on the electron-rich pyridine ring, making it an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination.[3] The ester functionality, while useful for further derivatization, introduces a key constraint: its sensitivity to strongly basic or nucleophilic conditions, which must be considered during reaction design.

The Transformation: The Buchwald-Hartwig Amination

First reported in its modern, tin-free form in the mid-1990s by Professors Stephen Buchwald and John Hartwig, this reaction has revolutionized the synthesis of arylamines.[1][2] It overcomes the limitations of classical methods, which often require harsh conditions and have limited functional group tolerance.[1] The reaction is prized for its generality, allowing for the coupling of a vast array of aryl/heteroaryl (pseudo)halides with diverse amine nucleophiles.[6][7]

Mechanistic Rationale: The Catalytic Cycle

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][8][9]

  • Catalyst Activation : If a Pd(II) salt (e.g., Pd(OAc)₂) is used, it is first reduced in situ to the active Pd(0) species. Modern, air-stable precatalysts are designed to generate the active LPd(0) complex under the reaction conditions.[10][11]

  • Oxidative Addition : The active, coordinatively unsaturated LPd(0) complex reacts with the aryl bromide (our substrate), inserting into the C-Br bond. This forms a Pd(II) intermediate.[1][12] This is often the rate-determining step.

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.[9][13]

  • Reductive Elimination : This final, bond-forming step involves the reductive elimination of the desired N-arylated product from the Pd(II) complex. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][9]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 LPd(0) (Active Catalyst) OA_Complex Ar-Pd(II)(L)-Br (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amido_Complex Ar-Pd(II)(L)-NR¹R² (Amido Complex) OA_Complex->Amido_Complex Amine Binding & Deprotonation (+ HNR¹R², + Base) Amido_Complex->Pd0 Product Ar-NR¹R² (Product) Amido_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArBr This compound Amine R¹R²NH

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Protocol Development: Parameter Optimization

For a challenging heteroaromatic substrate like this compound, a one-size-fits-all approach is rarely optimal. A systematic screening of reaction parameters is crucial for achieving high yield and purity. The imidazo[1,2-a]pyridine nitrogen can potentially coordinate to the palladium center, necessitating the use of ligands that can prevent catalyst inhibition.[14]

Table 1: Key Parameters for Optimization
ParameterOptions & Rationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂: Standard, cost-effective sources requiring in situ activation.[12][15] Buchwald Precatalysts (G3/G4): Air-stable, highly active, and reliable. Recommended for difficult couplings and improved reproducibility.[11]
Ligand Bulky Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos): The gold standard. Their steric bulk and electron-donating properties accelerate oxidative addition and reductive elimination, crucial for heteroaryl halides.[1][2][11] N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr): Strong σ-donors that form very stable complexes, effective for coupling unreactive chlorides and some heteroaryl systems.[13][16]
Base Strong Alkoxides (NaOtBu, KOtBu, LHMDS): Promote high reaction rates but may cause hydrolysis of the ethyl ester. Use with caution.[8][12] Weaker Carbonates/Phosphates (Cs₂CO₃, K₃PO₄): Preferred for substrates with base-sensitive functional groups like esters. May require higher temperatures or longer reaction times.[6][8]
Solvent Aprotic Polar Solvents (Toluene, 1,4-Dioxane, THF): Standard choices. Must be anhydrous and deoxygenated.[10][12] Toluene is often preferred for its higher boiling point. Avoid chlorinated solvents and acetonitrile, which can inhibit the catalyst.[12]
Temperature 80-110 °C: A typical range for aryl bromides.[12] Weaker bases or more challenging amines may necessitate higher temperatures. Monitor for potential substrate decomposition at elevated temperatures.
Catalyst Loading 0.5 - 5 mol %: Higher loadings may be needed for initial screening or difficult couplings. Optimization aims to reduce this for cost and sustainability. Low catalyst loadings (down to ppm levels) are possible for highly efficient systems.[14]

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with morpholine as a representative secondary amine.

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents and Equipment
  • Substrate: this compound

  • Amine: Morpholine (or other desired primary/secondary amine)

  • Palladium Precatalyst: XPhos Pd G3 (recommended)

  • Ligand: XPhos (if using a Pd source like Pd₂(dba)₃)

  • Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous Toluene (or 1,4-Dioxane)

  • Equipment: Oven-dried Schlenk tube or reaction vial with a PTFE-lined cap, magnetic stir bar, magnetic stir plate with heating, inert gas line (Argon or Nitrogen), syringes, and needles.

Experimental Workflow

Experimental_Workflow start Start setup 1. Assemble & Purge Oven-dried vial under inert gas (Ar/N₂). start->setup reagents 2. Add Solids Charge vial with substrate, base, and catalyst. setup->reagents purge2 3. Evacuate & Backfill Seal vial, evacuate, and backfill with inert gas (3x). reagents->purge2 liquids 4. Add Liquids Inject anhydrous solvent and liquid amine via syringe. purge2->liquids react 5. Heat & Stir Heat to 80-110 °C. Monitor by TLC/LC-MS. liquids->react workup 6. Work-up Cool, dilute with EtOAc, wash with water & brine. react->workup purify 7. Purify Dry, concentrate, and purify by column chromatography. workup->purify end Final Product purify->end

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Inert Atmosphere Setup: To an oven-dried 10 mL reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %).

  • Sealing and Purging: Seal the vial with a PTFE-lined cap. Evacuate the vial under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Addition of Liquids: Using a syringe, add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.1 M). Subsequently, add the amine (e.g., Morpholine, 1.2-1.5 equiv) via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (EtOAc). Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure N-arylated product.[17]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst (oxygen/moisture contamination); Inappropriate catalyst/ligand/base system.Ensure all reagents and solvents are anhydrous and the system is rigorously inert. Re-screen the reaction parameters (see Table 1), trying a different ligand or a stronger base.
Hydrodehalogenation A common side reaction where the bromine is replaced by hydrogen.[15]Use a more sterically hindered ligand (e.g., BrettPhos). Lowering the reaction temperature or reducing the reaction time may also help.
Ester Hydrolysis The base is too strong or nucleophilic.Switch to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[8] Avoid using hydroxide bases.
Incomplete Reaction Insufficient reaction time or temperature; Catalyst deactivation.Increase the reaction time or temperature. If stalling persists, consider adding a fresh portion of catalyst. Heterocyclic substrates can sometimes slowly poison the catalyst.[14]

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the functionalization of the medicinally important imidazo[1,2-a]pyridine scaffold. The successful coupling of this compound hinges on the careful selection of a suitable catalyst system—particularly a bulky, electron-rich phosphine ligand—and a base that is compatible with the substrate's ester functionality. By following the strategic optimization guide and detailed protocol presented herein, researchers can reliably synthesize a diverse array of C-6 aminated imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols: Sonogashira Coupling with 6-Bromoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2][3] This bicyclic system, consisting of a fused pyridine and imidazole ring, is a key structural component in a variety of biologically active compounds, including anticancer, antituberculosis, and antiviral agents.[1][4] The ability to functionalize this scaffold at various positions is crucial for the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[5][6][7] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of complex organic molecules. Its application to the functionalization of the imidazo[1,2-a]pyridine scaffold, specifically at the 6-position via the coupling of 6-bromoimidazo[1,2-a]pyridines with terminal alkynes, provides a direct route to a diverse array of 6-alkynyl-imidazo[1,2-a]pyridine derivatives. These products serve as valuable intermediates for further chemical transformations or as final drug candidates themselves.

This comprehensive guide provides detailed application notes and protocols for performing the Sonogashira coupling with 6-bromoimidazo[1,2-a]pyridines, addressing both the classic palladium/copper co-catalyzed system and a copper-free alternative.

Mechanistic Overview: The Dual Catalytic Cycle

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][8] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Figure 1: The dual catalytic cycle of the Sonogashira coupling.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (6-bromoimidazo[1,2-a]pyridine) to form a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The Pd(II) complex reacts with a copper(I) acetylide, generated in the copper cycle, to form a diorganopalladium(II) intermediate, transferring the alkynyl group to the palladium center.

  • Reductive Elimination: This intermediate undergoes reductive elimination to form the desired C-C bond of the product (6-alkynyl-imidazo[1,2-a]pyridine) and regenerate the active Pd(0) catalyst.

The Copper Cycle:

  • π-Complex Formation: The terminal alkyne coordinates with the copper(I) salt.

  • Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed to form a copper(I) acetylide. This species is the key nucleophile for the transmetalation step.

Experimental Considerations for 6-Bromoimidazo[1,2-a]pyridines

The electronic nature of the imidazo[1,2-a]pyridine ring system can influence the reactivity of the 6-bromo substituent. As a heteroaromatic halide, careful selection of reaction parameters is crucial for achieving high yields and minimizing side reactions.

Key Parameters to Optimize:

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used and effective pre-catalysts.[5] PdCl₂(PPh₃)₂ is often preferred due to its higher stability in air. The active Pd(0) species is generated in situ.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the deprotonation of the alkyne and form the copper acetylide for transmetalation.[7]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the HBr formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[9]

  • Solvent: Anhydrous solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane are typically used. The choice of solvent can influence the solubility of the reagents and the reaction temperature.

  • Temperature: Reactions can often be conducted at room temperature for reactive alkynes, but heating (50-100 °C) may be necessary for less reactive coupling partners to drive the reaction to completion.[10]

  • Inert Atmosphere: To prevent oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the catalyst, the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).[6]

Detailed Experimental Protocols

Protocol 1: Classic Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a robust and widely applicable method for the coupling of 6-bromoimidazo[1,2-a]pyridine with a variety of terminal alkynes.

Protocol_1_Workflow start Start reagents Combine 6-bromoimidazo[1,2-a]pyridine, PdCl₂(PPh₃)₂, CuI in a dry flask start->reagents inert Establish inert atmosphere (Ar or N₂) reagents->inert solvent_base Add anhydrous solvent (e.g., DMF) and base (e.g., TEA) inert->solvent_base alkyne Add terminal alkyne solvent_base->alkyne react Stir at RT or heat (e.g., 80 °C) alkyne->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Aqueous workup: Dilute with EtOAc, wash with H₂O, brine monitor->workup Upon completion dry Dry organic layer (Na₂SO₄), filter, and concentrate workup->dry purify Purify by column chromatography dry->purify end Obtain 6-alkynyl-imidazo[1,2-a]pyridine purify->end

Figure 2: Workflow for classic Pd/Cu co-catalyzed Sonogashira coupling.

Materials:

  • 6-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 - 0.05 equiv)

  • Copper(I) iodide (CuI) (0.04 - 0.10 equiv)

  • Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 6-bromoimidazo[1,2-a]pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe, followed by triethylamine. Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-imidazo[1,2-a]pyridine.

Protocol 2: Copper-Free Sonogashira Coupling

In certain cases, particularly with sensitive substrates or when alkyne homocoupling (Glaser coupling) is a significant side reaction, a copper-free protocol is advantageous.[9][11] This often requires a more active palladium catalyst system and may necessitate higher temperatures.

Materials:

  • 6-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a Pd/N-heterocyclic carbene (NHC) complex) (0.01 - 0.05 equiv)

  • Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)) (2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 6-bromoimidazo[1,2-a]pyridine, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the terminal alkyne to the mixture.

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the base and catalyst residues, washing the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparative Reaction Conditions

The following table summarizes representative conditions for the Sonogashira coupling of 6-bromo-N-heterocycles with various alkynes, providing a baseline for optimization.

EntryHeterocycleAlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
16-Bromoimidazo[1,2-a]pyridinePhenylacetylenePdCl₂(PPh₃)₂ (2.5)5TEA (2)DMF8012~85-95 (Est.)Adapted from[10]
23-Bromo-2-aminopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)5TEA (2 mL)DMF100396
36-Bromoisoquinoline-1-carbonitrileTMS-acetylenePdCl₂(PPh₃)₂ (3)6DIPEA (2)THF6016~80-90 (Est.)Adapted from[9]
46-Bromo-3-fluoro-2-cyanopyridinePropargyl alcoholPd(PPh₃)₄ (5)10TEA (3)THFRT290[3]
5Aryl BromidePhenylacetylene(AllylPdCl)₂ (2.5) / P(t-Bu)₃ (10)DABCO (2)DMFRT1892[9]

Est. = Estimated yield based on similar reported reactions.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion: If the reaction stalls, consider increasing the temperature, using a more active palladium catalyst (e.g., one with a bulky, electron-rich phosphine ligand), or ensuring all reagents and solvents are scrupulously dry and degassed. The oxidative addition to the bromo-heterocycle can be sluggish and often benefits from elevated temperatures.[5]

  • Alkyne Homocoupling (Glaser Product): This side reaction is promoted by oxygen and excess copper. Ensure the reaction is run under a strictly inert atmosphere. If homocoupling persists, reduce the amount of CuI or switch to a copper-free protocol.[9]

  • Dehalogenation of Starting Material: This can occur if the reaction conditions are too harsh or if there are sources of hydride in the reaction mixture. Using a milder base or lower temperatures may mitigate this issue.

  • Purification Challenges: The polarity of the imidazo[1,2-a]pyridine core can sometimes make purification by column chromatography challenging. A careful selection of the eluent system is necessary. Often, a gradient elution starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is effective.

Conclusion

The Sonogashira coupling of 6-bromoimidazo[1,2-a]pyridines is a highly effective and versatile method for the synthesis of a wide range of 6-alkynyl derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently access these valuable compounds, which are crucial for advancing drug discovery programs targeting this important heterocyclic scaffold. The protocols and insights provided in this guide offer a solid foundation for the successful implementation and optimization of this powerful transformation.

References

Application Notes & Protocols: Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold frequently found in clinically relevant pharmaceuticals and serves as a cornerstone in modern medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing potent and selective kinase inhibitors. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate as a key starting material for the synthesis of kinase inhibitors, with a particular focus on targeting the PI3K/Akt/mTOR signaling pathway. Detailed, field-proven protocols for core synthesis, palladium-catalyzed cross-coupling, and subsequent functionalization are provided, along with mechanistic insights and a discussion of the biological implications.

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system that has garnered significant attention in drug discovery due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Several marketed drugs, such as Zolpidem and Alpidem, feature this core, underscoring its therapeutic relevance. In oncology, this scaffold has proven to be a highly effective ATP-mimetic, capable of forming key hydrogen bond interactions with the hinge region of various protein kinases.[2]

This compound is a particularly valuable building block for several reasons:

  • The Imidazo[1,2-a]pyridine Core: Provides the fundamental structure for kinase hinge binding.

  • The C6-Bromo Position: Serves as a versatile synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of the solvent-exposed region of the ATP-binding pocket.

  • The C3-Ethyl Carboxylate Group: Acts as a key point for modification. It can be readily hydrolyzed to the corresponding carboxylic acid and subsequently converted into a wide array of amides, which are crucial for targeting specific amino acid residues and improving pharmacokinetic properties.

This guide will focus on a validated synthetic workflow to generate potent PI3Kα inhibitors, demonstrating the power of this building block in a real-world drug discovery context.[3][4]

Target Pathway: The PI3K/Akt/mTOR Signaling Cascade

The Phosphatidylinositol-3-Kinase (PI3K) pathway is a central signaling cascade that regulates critical cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Aberrant activation of this pathway, often through mutations in the PIK3CA gene or inactivation of the tumor suppressor PTEN, is a hallmark of numerous human cancers.[3][4] Consequently, inhibiting key nodes in this pathway, particularly the PI3Kα isoform, has become a major strategy in cancer therapy.

The workflow described herein focuses on synthesizing inhibitors that target PI3Kα, thereby blocking the downstream signaling cascade.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K INHIBITS

Caption: The PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.

Synthetic Strategy & Protocols

The overall synthetic strategy involves a three-stage process:

  • Stage 1: Core Synthesis: Formation of the this compound scaffold.

  • Stage 2: C6-Arylation: Introduction of a key aryl moiety via a Suzuki-Miyaura cross-coupling reaction.

  • Stage 3: C3-Amidation: Conversion of the ethyl ester to a functionalized amide to complete the pharmacophore.

Synthesis_Workflow A Ethyl 6-bromoimidazo[1,2-a] pyridine-3-carboxylate (Starting Material) B Ethyl 6-aryl-imidazo[1,2-a] pyridine-3-carboxylate A->B Stage 2: Suzuki Coupling C 6-Aryl-imidazo[1,2-a] pyridine-3-carboxylic Acid B->C Stage 3a: Ester Hydrolysis D Final Kinase Inhibitor (Amide Product) C->D Stage 3b: Amide Coupling

Caption: General three-stage workflow for inhibitor synthesis.

Protocol 1: Synthesis of this compound (Core)

The synthesis of the core scaffold is typically achieved via the condensation of a 2-aminopyridine with an ethyl α-haloacetoacetate derivative.

  • Reaction Scheme:

    • 2-Amino-5-bromopyridine + Ethyl 3-bromo-2-oxopropanoate → this compound

  • Materials:

    • 2-Amino-5-bromopyridine (1.0 equiv)

    • Ethyl 3-bromo-2-oxopropanoate (1.1 equiv)

    • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

    • Ethanol (EtOH), Anhydrous

  • Step-by-Step Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-bromopyridine and anhydrous ethanol.

    • Add sodium bicarbonate to the suspension.

    • Slowly add ethyl 3-bromo-2-oxopropanoate to the mixture at room temperature.

    • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the title compound as a solid.

  • Causality and Insights:

    • Sodium Bicarbonate: Acts as a mild base to neutralize the HBr generated during the cyclization, driving the reaction to completion.

    • Ethanol: Serves as a suitable polar protic solvent for the reactants and facilitates the reaction at reflux temperature.

    • Purification: Column chromatography is essential to remove unreacted starting materials and side products, ensuring high purity of the key intermediate for the subsequent coupling step.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol describes the palladium-catalyzed coupling of the C6-bromo position with a representative arylboronic acid. This reaction is critical for installing moieties that can interact with the solvent-exposed region of the kinase.

  • Reaction Scheme:

    • This compound + Arylboronic Acid → Ethyl 6-aryl-imidazo[1,2-a]pyridine-3-carboxylate

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 - 0.1 equiv)

    • Base (e.g., K₂CO₃, 2M aqueous solution) (2.0 equiv)

    • Solvent (e.g., 1,4-Dioxane or DMF)

  • Step-by-Step Procedure:

    • In a microwave vial or a sealed tube, combine this compound, the arylboronic acid, and the palladium catalyst.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the solvent (e.g., Dioxane) followed by the aqueous base (e.g., 2M K₂CO₃).

    • Seal the vessel and heat the mixture using microwave irradiation (e.g., 120 °C for 30-60 minutes) or conventional heating (e.g., 90-100 °C for 4-12 hours).[5] Monitor reaction completion by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (ethyl acetate/hexane) to afford the desired 6-aryl product.

  • Causality and Insights:

    • Palladium Catalyst: Pd(PPh₃)₄ is a robust Pd(0) catalyst suitable for a wide range of Suzuki couplings. The choice of catalyst and ligands can be crucial for optimizing yield, especially with challenging substrates.[6][7]

    • Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[6]

    • Microwave Irradiation: This technique often significantly reduces reaction times from hours to minutes and can improve yields by providing efficient and uniform heating.[5]

Protocol 3: Ester Hydrolysis and Amide Coupling

The final stage involves converting the C3-ester into the desired amide, a key functional group for interaction with the target kinase. This is a two-step process: saponification followed by amide bond formation.

  • Step 3a: Hydrolysis of the Ethyl Ester

    • Materials:

      • Ethyl 6-aryl-imidazo[1,2-a]pyridine-3-carboxylate (1.0 equiv)

      • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-3.0 equiv)

      • Solvent: THF/Water or EtOH/Water mixture

      • 1N Hydrochloric Acid (HCl)

    • Procedure:

      • Dissolve the ester in a mixture of THF and water.

      • Add LiOH and stir the mixture at room temperature for 4-8 hours until the starting material is consumed (monitored by TLC).

      • Remove the organic solvent (THF) under reduced pressure.

      • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1N HCl.

      • The resulting precipitate (the carboxylic acid) is collected by filtration, washed with cold water, and dried under vacuum.

  • Step 3b: Amide Coupling

    • Materials:

      • 6-Aryl-imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 equiv)

      • Desired Amine (e.g., morpholine) (1.1 equiv)

      • Coupling Agent (e.g., HATU or EDC/HOBt) (1.2 equiv)

      • Base (e.g., DIPEA or Et₃N) (2.0-3.0 equiv)

      • Solvent: Anhydrous DMF or CH₂Cl₂

    • Procedure:

      • Dissolve the carboxylic acid in anhydrous DMF.

      • Add the amine, the coupling agent (HATU), and the base (DIPEA).

      • Stir the reaction mixture at room temperature for 6-12 hours.

      • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

      • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

      • Purify the final compound by column chromatography or preparative HPLC.

  • Causality and Insights:

    • Hydrolysis: Saponification with a strong base like LiOH is a standard and effective method for cleaving the ethyl ester to the corresponding carboxylate salt, which is then protonated with acid.

    • Amide Coupling Reagents: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. The combination of EDC (a carbodiimide) and HOBt is another common and effective system for activating the carboxylic acid.[8][9]

    • Base (DIPEA): A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to ensure the amine nucleophile remains in its free base form.

Data Presentation and Structure-Activity Relationship (SAR)

The protocols described enable the synthesis of a library of compounds where the C6-aryl and C3-amide groups are varied. The biological activity of these compounds can then be assessed to build a structure-activity relationship (SAR) profile. An exemplary dataset, based on analogous PI3Kα inhibitors, is shown below.[3][4]

Compound IDC6-Aryl MoietyC3-Amide MoietyPI3Kα IC₅₀ (nM)
I-1 4-MethoxyphenylMorpholinyl250
I-2 3-FluorophenylMorpholinyl180
I-3 4-MethoxyphenylN-Methylpiperazinyl310
I-4 3-FluorophenylN-Methylpiperazinyl225
I-5 3-Fluorophenyl(S)-3-Fluoropyrrolidinyl150

Data adapted from analogous series reported in literature for illustrative purposes.[3][4]

SAR Insights:

  • Substitution at the C6-position with electron-withdrawing groups (e.g., 3-fluorophenyl) appears to be beneficial for potency compared to electron-donating groups (e.g., 4-methoxyphenyl).

  • The nature of the C3-amide is critical for activity, with cyclic amines like morpholine and pyrrolidine demonstrating good potency. The introduction of specific stereochemistry and functionality, as in compound I-5 , can lead to a significant improvement in inhibitory activity.

Conclusion

This compound is a high-value, versatile starting material for the synthesis of potent kinase inhibitors. The synthetic workflow presented here, centered around a robust Suzuki cross-coupling followed by ester hydrolysis and amidation, provides a reliable and adaptable route to novel chemical entities targeting the PI3K pathway. The strategic placement of functionalizable handles at the C6 and C3 positions allows for extensive SAR exploration, making this scaffold an essential tool for drug discovery professionals aiming to develop next-generation targeted cancer therapies.

References

Application Notes and Protocols for the Synthesis of PI3K Inhibitors Using Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Therapeutic Promise of PI3K Inhibition and the Strategic Role of the Imidazo[1,2-a]pyridine Scaffold

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility.[1][2] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for the development of novel anticancer therapeutics.[1][3][4] The central role of the PI3K/Akt/mTOR pathway in tumorigenesis has spurred extensive research and development of small-molecule inhibitors targeting various components of this cascade.[1][2] These inhibitors can be broadly classified into pan-PI3K inhibitors, which target all four class I PI3K isoforms, isoform-specific inhibitors, and dual PI3K/mTOR inhibitors.[1][3]

Within the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" due to its presence in numerous biologically active compounds and approved drugs.[5][6][7] This heterocyclic system offers a versatile framework for the design of kinase inhibitors, including those targeting PI3K.[8][9][10][11][12][13] Its unique electronic and steric properties allow for diverse functionalization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a key starting material that provides a strategic entry point for the synthesis of a diverse library of PI3K inhibitors. The bromine atom at the 6-position serves as a versatile handle for introducing various substituents through cross-coupling reactions, while the ethyl carboxylate at the 3-position can be further modified to explore structure-activity relationships (SAR).[10][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of PI3K inhibitors utilizing this compound. It details the underlying principles, experimental protocols, and critical considerations for the successful synthesis and derivatization of this important class of molecules.

The PI3K Signaling Pathway: A Key Target in Oncology

The PI3K pathway is activated by various upstream signals, including growth factors that bind to receptor tyrosine kinases (RTKs). This activation leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K. PIP3 then acts as a second messenger, recruiting and activating downstream effectors such as Akt and mTOR, which in turn regulate a multitude of cellular functions.[2][10][11] Dysregulation of this pathway, often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and survival, hallmarks of cancer.[1][14]

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Functions Cell Growth, Proliferation, Survival, Motility mTOR->Cell_Functions Regulation Synthesis_Workflow Start Ethyl 6-bromoimidazo[1,2-a] pyridine-3-carboxylate Coupling Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Start->Coupling Intermediate 6-Substituted Imidazo[1,2-a] pyridine-3-carboxylate Coupling->Intermediate Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Acid 6-Substituted Imidazo[1,2-a] pyridine-3-carboxylic Acid Hydrolysis->Acid Amidation Amide Coupling Acid->Amidation Final_Product PI3K Inhibitor Amidation->Final_Product

References

Application Notes & Protocols: Strategic Functionalization of the C3-Ethyl Ester of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold and a Versatile Chemical Handle

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that is frequently featured in medicinal chemistry and drug discovery programs.[1][2][3][4] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that interact with a wide range of biological targets. Derivatives have demonstrated potent activities as anticancer, antiviral, and anti-inflammatory agents.[2][5][6]

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS: 372198-69-1) is a particularly valuable building block within this class.[7][8] It incorporates two key features for synthetic diversification: a bromine atom at the C6-position, amenable to cross-coupling reactions, and an ethyl ester at the C3-position. This C3-ester is not merely a passive substituent; it is a versatile functional handle that can be readily transformed into a variety of other functional groups, including carboxylic acids, amides, and alcohols.[9] This guide provides a detailed exploration of the primary chemical transformations of this ethyl ester group, offering experimentally-grounded protocols and expert insights to unlock the synthetic potential of this scaffold.

Chapter 1: Strategic Overview of C3-Ester Transformations

The ethyl ester of this compound serves as a gateway to three fundamental classes of derivatives. Each transformation—hydrolysis, amidation, and reduction—yields a product with distinct chemical properties and opens up new avenues for subsequent derivatization. The choice of strategy depends on the ultimate molecular design and the desired physicochemical properties of the final compound.

G cluster_main A This compound (Starting Ester) B 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid A->B Hydrolysis (Saponification) C 6-Bromoimidazo[1,2-a]pyridine-3-carboxamides A->C Direct Amidation (Catalytic) D (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol A->D Reduction (Hydride Transfer) B->C

Figure 1: Key functionalization pathways of the C3-ethyl ester group.

Chapter 2: Saponification: Synthesis of the Carboxylic Acid Core

Principle: The conversion of the ethyl ester to its corresponding carboxylic acid is most reliably achieved through base-catalyzed hydrolysis, or saponification. While acid-catalyzed hydrolysis is possible, it is a reversible process.[10][11] In contrast, saponification is effectively irreversible because the final step forms a carboxylate salt, which is unreactive towards the alcohol byproduct. Lithium hydroxide (LiOH) in a mixed solvent system of tetrahydrofuran (THF) and water is particularly effective for this transformation. The superior performance of LiOH is attributed to the ability of the lithium cation to coordinate with THF, which increases the solubility and effective concentration of the hydroxide nucleophile in the organic phase where the ester resides.[12][13]

Protocol 2.1: Base-Catalyzed Hydrolysis using Lithium Hydroxide

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized water

  • Hydrochloric acid (HCl), 1 M or 2 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for heating)

  • Separatory funnel

  • Büchner funnel and filter paper (if product precipitates)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Add THF and water in a 2:1 to 3:1 ratio (e.g., 10 mL THF and 4 mL water per 1 gram of ester). Stir the mixture to achieve a suspension or solution.

  • Addition of Base: Add LiOH·H₂O (2.0-3.0 eq) to the mixture.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting material. If the reaction is sluggish, it can be gently heated to 40-50 °C. Typical reaction times are 4-16 hours.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and remove the THF using a rotary evaporator.

  • Workup - Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Slowly add 1 M HCl with stirring. The carboxylic acid product, 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid, is often insoluble in acidic water and will precipitate. Monitor the pH with pH paper to ensure it is acidic (pH ~2-3).[14]

  • Isolation:

    • If a precipitate forms: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum.

    • If no precipitate forms (or for small scales): Extract the acidified aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Application Notes & Insights:

  • Choice of Base: While NaOH or KOH can also be used, LiOH often gives cleaner reactions and works better for sterically hindered esters or substrates with poor solubility.[12][13]

  • Troubleshooting: If the reaction stalls, adding more LiOH or increasing the temperature may help. If the product is difficult to precipitate, it may be due to its partial solubility in water; in this case, extraction is the preferred method of isolation.[14]

  • Product Characterization: The final product, 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 944896-42-8), can be characterized by ¹H NMR (disappearance of the ethyl group quartet and triplet, appearance of a broad carboxylic acid proton) and mass spectrometry.[15][16][17]

Chapter 3: Amidation: Building Diverse Amide Libraries

Principle: Converting the C3-ester to an amide is a cornerstone of library synthesis in drug discovery. This can be accomplished via two primary routes: a classic, highly reliable two-step sequence involving the isolated carboxylic acid, or a more modern, atom-economical direct catalytic approach.

Method A: Two-Step Carboxylic Acid-Amine Coupling

This is the most versatile and widely used method. It involves first hydrolyzing the ester to the carboxylic acid (as described in Chapter 2) and then coupling the acid with a desired amine using a peptide coupling reagent.

Protocol 3.1: Synthesis of Carboxamides via EDC/HOBt Coupling

Materials:

  • 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (product from Protocol 2.1)

  • Amine of choice (primary or secondary, 1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt, 1.2-1.5 eq) or HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA, 2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Reagent Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes. Then, add EDC·HCl (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated NaHCO₃ solution, followed by water, and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is typically purified by flash column chromatography on silica gel.

Application Notes & Insights:

  • Coupling Reagents: EDC/HOBt is a classic, cost-effective choice.[15] For challenging couplings (e.g., with electron-poor anilines or hindered amines), more powerful reagents like HATU or COMU may be required.

  • Base: A non-nucleophilic base like DIPEA is crucial to neutralize the HCl salt of EDC and the protonated amine without competing in the reaction.

Method B: Direct Catalytic Amidation

This method avoids the intermediate hydrolysis step, making it more efficient. Several catalytic systems exist, with Lewis acids like iron(III) chloride offering a simple, solvent-free option.[18][19]

Protocol 3.2: Iron(III) Chloride-Catalyzed Direct Amidation

Materials:

  • This compound

  • Amine of choice (primary or secondary, 1.5-2.0 eq)

  • Anhydrous Iron(III) Chloride (FeCl₃, 15 mol%)

Procedure:

  • Reaction Setup: In a reaction vial, combine the ethyl ester (1.0 eq), the amine (1.5 eq), and anhydrous FeCl₃ (0.15 eq).[19]

  • Reaction: Heat the solvent-free mixture to 80 °C with stirring.[19] The reaction is typically complete within 1.5-12 hours, as monitored by TLC or LC-MS.

  • Workup and Purification: Cool the reaction mixture to room temperature. Dissolve the residue in ethyl acetate or DCM. Wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Application Notes & Insights:

  • Scope: This method is effective for both primary and secondary amines.[19]

  • Advantages: This protocol is solvent-free, atom-economical, and uses an inexpensive, readily available catalyst.

  • Limitations: The reaction requires elevated temperatures, which may not be suitable for thermally sensitive substrates. The Lewis acidic conditions may not be compatible with all functional groups.

Parameter Method A: Two-Step Coupling Method B: Direct Catalytic Amidation
Steps 2 (Hydrolysis + Coupling)1
Versatility Very High (wide range of coupling agents)Moderate (dependent on catalyst compatibility)
Conditions Mild (typically room temperature)Elevated Temperature (80 °C)[19]
Atom Economy Lower (generates stoichiometric waste)Higher (catalytic)
Reliability Very HighGood, but can be substrate-dependent

Chapter 4: Reduction: Accessing the Primary Alcohol

Principle: The ester functionality can be completely reduced to a primary alcohol using a powerful hydride-donating reagent. Lithium aluminum hydride (LiAlH₄) is the standard choice for this transformation due to its high reactivity. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the ester carbonyl, followed by elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.

Protocol 4.1: LiAlH₄ Reduction to (6-bromoimidazo[1,2-a]pyridin-3-yl)methanol

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄, powder or 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the ethyl ester (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Addition of Reductant: CAUTION: LiAlH₄ reacts violently with water. Slowly add LiAlH₄ (1.5-2.0 eq) portion-wise as a solid, or dropwise if using a solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Workup (Fieser Method): Cool the reaction back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:

    • 'X' mL of water (where X = grams of LiAlH₄ used)

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water

  • Isolation: Stir the resulting granular white precipitate vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and EtOAc.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Application Notes & Insights:

  • Safety: LiAlH₄ is highly pyrophoric and water-reactive. All glassware must be scrupulously dried, and the reaction must be run under an inert atmosphere.

  • Quenching: The Fieser workup is a reliable method for quenching LiAlH₄ reactions, as it produces an easily filterable granular solid. Alternatively, quenching with a saturated aqueous solution of Rochelle's salt and stirring overnight can also break up the aluminum salt emulsions.

  • Product: The resulting alcohol, (6-bromoimidazo[1,2-a]pyridin-3-yl)methanol, is a useful intermediate for further functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution.

Chapter 5: General Laboratory Workflow

A successful synthetic transformation relies on a systematic workflow that includes careful setup, diligent monitoring, and thorough purification and analysis.

G A 1. Reaction Setup (Reagents, Solvent, Inert Atmosphere) B 2. Reaction (Stirring, Heating, Time) A->B C 3. Monitoring (TLC, LC-MS) B->C C->B Reaction Incomplete D 4. Workup (Quench, Extract, Wash, Dry) C->D Reaction Complete E 5. Purification (Column Chromatography, Recrystallization) D->E F 6. Analysis (NMR, MS, HPLC) E->F G Pure Product F->G

Figure 2: Generalized workflow for a typical synthetic chemistry experiment.

Conclusion

This compound is a highly adaptable starting material. The C3-ethyl ester is a key diversification point, allowing for its conversion into carboxylic acids, a wide array of amides, and primary alcohols. The protocols and insights provided here offer robust and reliable pathways for researchers to access these important derivatives, facilitating the exploration of structure-activity relationships and the development of novel compounds in medicinal chemistry and materials science.

References

Application Notes and Protocols: Palladium-Catalyzed C-N Cross-Coupling with Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide array of biological activities, making them attractive targets for drug discovery programs.[2] The palladium-catalyzed C-N cross-coupling reaction, particularly the Buchwald-Hartwig amination, has emerged as a powerful and versatile tool for the synthesis of arylamines, which are crucial intermediates in the preparation of these complex molecules.[3][4] This guide provides a detailed examination of the palladium-catalyzed C-N cross-coupling of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate with various amines. We will delve into the mechanistic underpinnings of this transformation, offer optimized experimental protocols, and discuss key considerations for successful execution in a research and development setting.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[3] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, replacing harsher, more traditional methods.[5] The choice of ligand is critical for a successful transformation, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[6]

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the catalytic cycle of the Buchwald-Hartwig amination is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves a series of well-defined steps, each influenced by the choice of catalyst, ligand, base, and solvent.

The Catalytic Cycle

The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, or by starting directly with a Pd(0) source.[7] The catalytic cycle can be summarized as follows:

  • Oxidative Addition: The active Pd(0) complex reacts with the aryl halide (this compound) in an oxidative addition step to form a Pd(II) intermediate.[3]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. Subsequent deprotonation by a base generates a palladium-amido complex.[7]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine product is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][8]

A competing side reaction, β-hydride elimination, can occur, particularly with primary aliphatic amines, leading to hydrodehalogenation of the starting material.[9] The selection of appropriate ligands can help to suppress this undesired pathway.

Visualizing the Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L)(HNR'R'')]-X Oxidative Addition Complex->Amine Coordination HNR'R'' Palladium Amido Complex Ar-Pd(II)(L)-NR'R'' Amine Coordination->Palladium Amido Complex Base, -H-Base+X- Product Ar-NR'R'' Palladium Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L Palladium Amido Complex->Catalyst Regeneration

Caption: The Buchwald-Hartwig C-N cross-coupling catalytic cycle.

Experimental Protocols

This section provides a general, robust protocol for the palladium-catalyzed C-N cross-coupling of this compound with a variety of amine nucleophiles.

Materials and Equipment
  • Substrate: this compound

  • Amine: A range of primary and secondary amines

  • Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable biarylphosphine ligands like RuPhos or BrettPhos.[10]

  • Base: Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃)

  • Solvent: Anhydrous toluene or 1,4-dioxane

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle or oil bath, inert atmosphere (argon or nitrogen) supply, standard laboratory glassware for workup and purification, rotary evaporator, flash chromatography system.

General Procedure

A representative experimental procedure is detailed below. The reaction should be performed under an inert atmosphere to prevent oxidation of the catalyst.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with argon or nitrogen three times.

  • Addition of Reagents: Add the base (1.4 mmol) and anhydrous solvent (5 mL) to the reaction vessel under a positive pressure of inert gas.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate.

Reaction Parameter Optimization

The optimal reaction conditions can vary depending on the specific amine coupling partner. The following table provides a starting point for optimization.

ParameterRecommended ConditionsRationale & Considerations
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ. Both are generally effective.
Ligand Xantphos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are often crucial for promoting reductive elimination and preventing side reactions.[6][10]
Base NaOt-Bu, Cs₂CO₃, K₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine. The choice of base can significantly impact the reaction outcome.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are necessary to prevent quenching of the base and catalyst deactivation.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, particularly with less reactive amines or aryl chlorides.

Visualizing the Experimental Workflow

Caption: A generalized workflow for the palladium-catalyzed C-N cross-coupling reaction.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of a high-quality palladium precatalyst and ligand. The reaction is sensitive to air and moisture, so proper inert atmosphere techniques are crucial.

    • Insufficient Base Strength: For less acidic amines, a stronger base like NaOt-Bu may be necessary.

    • Low Reaction Temperature: Some less reactive amines may require higher temperatures or longer reaction times.

  • Side Product Formation:

    • Hydrodehalogenation: This can be a significant side reaction, especially with primary amines. Screening different ligands can help to minimize this pathway.[9]

    • Diarylation: In the case of primary amines, diarylation can occur. Using a slight excess of the amine can sometimes suppress this.

  • Substrate and Reagent Purity: The purity of the starting materials, particularly the amine and the solvent, is critical. Impurities can poison the catalyst and inhibit the reaction.

Conclusion

The palladium-catalyzed C-N cross-coupling reaction is a powerful and indispensable tool for the synthesis of N-arylated imidazo[1,2-a]pyridines. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently access a diverse range of these valuable compounds. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for scientists and professionals in the field of drug discovery and development, enabling the streamlined synthesis of novel molecular entities.

References

Application Note: Synthesis of Tunable Fluorescent Probes via Suzuki-Miyaura Cross-Coupling of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed protocol for the synthesis of novel fluorescent probes derived from Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic system known for its significant biological activities and inherent fluorescence.[1][2] The bromine atom at the C-6 position serves as a versatile synthetic handle, enabling the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. This note focuses on the Suzuki-Miyaura coupling to append aryl moieties, allowing for the fine-tuning of the probe's photophysical properties.[3] Detailed, step-by-step protocols for synthesis, purification, and characterization are provided for researchers in chemistry, materials science, and drug development.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines (IPs) are a class of fused N-heterocycles that form the core of several commercial drugs, including Zolpidem and Alpidem.[1][2] Beyond their pharmacological importance, the rigid, planar, and π-conjugated structure of the IP core imparts favorable photophysical properties, making it an attractive scaffold for fluorescent probes.[1][4] Unlike some other fluorophores, the IP core often exhibits a high fluorescence quantum yield and can be readily functionalized to modulate its emission characteristics.[4][5]

The starting material, this compound, is an ideal precursor for probe development for two key reasons:

  • The C-6 Bromo Group: This position is electronically suitable for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse substituents.

  • The C-3 Ethyl Carboxylate Group: This electron-withdrawing group influences the electronic properties of the IP core and can be further modified (e.g., via hydrolysis and amidation) for bioconjugation or to alter solubility.

This application note will detail a robust protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.[6][7][8]

Core Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[7][9] It is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.

The general catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the IP scaffold.[7][9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step facilitated by a base.[7][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][9]

This strategy allows for the creation of a library of C-6-aryl substituted IP derivatives, where the electronic nature of the appended aryl ring (e.g., electron-donating or electron-withdrawing) can systematically tune the photophysical properties of the resulting fluorophore.[1][10]

G Start Ethyl 6-bromoimidazo [1,2-a]pyridine-3-carboxylate Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Reaction BoronicAcid Aryl Boronic Acid (R-B(OH)2) BoronicAcid->Reaction Product 6-Aryl-Imidazo[1,2-a]pyridine Fluorescent Probe Reaction->Product G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add IP, Boronic Acid, & Na₂CO₃ to flask B 2. Add Dioxane/H₂O A->B C 3. Degas mixture with Argon for 15 min B->C D 4. Add Pd(PPh₃)₄ catalyst under Argon flow C->D E 5. Heat to 85-90 °C overnight (12-16 h) D->E F 6. Monitor by TLC E->F G 7. Cool to RT, filter off solids F->G H 8. Evaporate solvent G->H I 9. Redissolve in DCM, wash with H₂O H->I J 10. Dry (Na₂SO₄), filter, concentrate I->J K 11. Purify by Column Chromatography J->K L Final Product K->L Characterization

References

Application Notes and Protocols: Heterocyclic Compounds as Versatile Building Blocks for Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Heterocycles in Modern Chemistry

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental to the fields of medicinal chemistry, materials science, and agrochemicals. Their unique three-dimensional conformations and electronic properties make them indispensable scaffolds in the design of biologically active molecules.[1][2] Over 75% of small-molecule drugs contain at least one heterocyclic ring, a testament to their importance in drug discovery.[1] These frameworks offer a rich tapestry of structural diversity, allowing for the fine-tuning of physicochemical properties such as polarity, solubility, and metabolic stability, which are critical for optimizing drug-target interactions and pharmacokinetic profiles.[1][3][4][5]

This technical guide provides an in-depth exploration of the use of key heterocyclic compounds as foundational building blocks for the synthesis of novel and complex chemical entities. We will delve into detailed, field-proven protocols for the synthesis of these core structures and their subsequent elaboration, providing the causality behind experimental choices. This document is designed to be a practical resource for researchers at the bench, empowering them to leverage these versatile scaffolds in their own discovery programs.

I. The Dihydropyridine Core: A Privileged Scaffold in Medicinal Chemistry

The 1,4-dihydropyridine (1,4-DHP) scaffold is a well-established "privileged structure" in medicinal chemistry, most notably for its role as a calcium channel modulator in the treatment of hypertension.[6] The Hantzsch reaction, a classic multi-component reaction (MCR), provides a straightforward and efficient route to this important heterocyclic system.[1][7] MCRs are highly valued for their atom economy and the ability to generate molecular complexity in a single step.[6][8]

A. Synthesis of a Dihydropyridine Building Block via a Catalyst-Free Hantzsch Reaction

This protocol details a green, catalyst-free synthesis of a 1,4-dihydropyridine derivative, which can serve as a versatile building block for further functionalization. The absence of a catalyst and solvent makes this an environmentally benign and cost-effective method.[8]

Experimental Protocol: Synthesis of di-tert-butyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Materials:

    • 2-Furaldehyde (1.0 mmol, 0.084 mL)

    • tert-Butyl acetoacetate (2.0 mmol, 0.33 mL)

    • Ammonium acetate (1.2 mmol, 0.092 g)

  • Procedure:

    • In a 10 mL round-bottom flask, combine 2-furaldehyde, tert-butyl acetoacetate, and ammonium acetate.

    • Stir the mixture at room temperature. The reaction is visually striking as the components coalesce and react.[8]

    • Continue stirring for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 4:1 Hexanes:Ethyl Acetate).

    • Upon completion, the reaction mixture will solidify.

    • Recrystallize the solid product from ethanol to yield the pure dihydropyridine derivative.

  • Characterization:

    • The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2][9]

Workflow for Hantzsch Dihydropyridine Synthesis

Hantzsch_Workflow reagents Combine: - 2-Furaldehyde - tert-Butyl acetoacetate - Ammonium acetate reaction Stir at Room Temperature (30-60 min) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Recrystallize from Ethanol monitoring->workup Reaction Complete product Pure Dihydropyridine Product workup->product

Caption: Workflow for the catalyst-free Hantzsch synthesis of a 1,4-dihydropyridine building block.

B. Elaboration of the Dihydropyridine Core: Suzuki-Miyaura Cross-Coupling

The synthesized dihydropyridine, if appropriately functionalized (e.g., with a haloaryl group at the 4-position), can be further elaborated using powerful cross-coupling reactions. The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, allowing for the introduction of diverse aryl or heteroaryl substituents.[10][11][12][13][14]

Conceptual Protocol: Suzuki-Miyaura Coupling of a 4-(4-bromophenyl)-1,4-dihydropyridine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical 4-(4-bromophenyl)-1,4-dihydropyridine with a heteroarylboronic acid.

  • Materials:

    • 4-(4-bromophenyl)-1,4-dihydropyridine derivative (1.0 equiv)

    • Heteroarylboronic acid (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • Triphenylphosphine (PPh₃) (0.08 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Toluene/Water (4:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask, add the 4-(4-bromophenyl)-1,4-dihydropyridine, heteroarylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

II. The Pyrrole Scaffold: A Cornerstone of Bioactive Molecules

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle found in a vast array of natural products and pharmaceuticals.[15][16][17] The Paal-Knorr synthesis is a classic and reliable method for constructing the pyrrole core from a 1,4-dicarbonyl compound and a primary amine.[15][16][17] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate this reaction, often leading to higher yields and shorter reaction times.[3][15][16][17][18]

A. Microwave-Assisted Paal-Knorr Synthesis of a Pyrrole Building Block

This protocol describes a rapid, microwave-assisted synthesis of a substituted pyrrole that can be used as a building block for more complex structures.

Experimental Protocol: Microwave-Assisted Synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole

  • Materials:

    • Hexane-2,5-dione (1.0 mmol, 0.117 mL)

    • Benzylamine (1.0 mmol, 0.109 mL)

    • Acetic acid (catalytic amount)

    • Ethanol (3 mL)

  • Procedure:

    • In a microwave-safe reaction vial, combine hexane-2,5-dione, benzylamine, and a drop of acetic acid in ethanol.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 120-150 °C for 5-10 minutes.[17]

    • After cooling, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

    • Purify by column chromatography on silica gel if necessary.

Reaction Scheme: Microwave-Assisted Paal-Knorr Pyrrole Synthesis

Paal_Knorr cluster_reactants Reactants cluster_conditions Conditions diketone Hexane-2,5-dione product 1-benzyl-2,5-dimethyl-1H-pyrrole diketone->product Paal-Knorr Cyclization amine Benzylamine amine->product Paal-Knorr Cyclization microwave Microwave Irradiation (120-150 °C, 5-10 min) catalyst Acetic Acid (cat.)

Caption: Microwave-assisted Paal-Knorr synthesis of a substituted pyrrole.

III. The Imidazole Moiety: A Versatile Building Block in Drug Discovery

The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, and it is a common feature in many biologically active molecules, including the amino acid histidine. N-aryl imidazoles are particularly important scaffolds in medicinal chemistry. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a powerful method for the N-arylation of imidazoles.[19]

A. Copper-Catalyzed N-Arylation of Imidazole (Ullmann Condensation)

This protocol provides a detailed procedure for the copper-catalyzed N-arylation of imidazole with an aryl bromide, yielding a valuable N-arylimidazole building block.

Experimental Protocol: Synthesis of 1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-imidazole

  • Materials:

    • Imidazole (1.2 equiv)

    • 4-Bromo-3-(trifluoromethyl)aniline (1.0 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • 1,10-Phenanthroline (0.10 equiv)

    • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Dioxane (anhydrous)

  • Procedure:

    • In a flame-dried Schlenk tube, combine imidazole, 4-bromo-3-(trifluoromethyl)aniline, CuI, 1,10-phenanthroline, and Cs₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add anhydrous dioxane via syringe.

    • Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.[19]

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.[19]

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary Table

Heterocyclic CoreSynthesis MethodKey ReagentsTypical YieldReference
1,4-DihydropyridineHantzsch Reaction (Catalyst-Free)Aldehyde, β-ketoester, Ammonium acetate80-95%[6][8]
PyrrolePaal-Knorr Synthesis (Microwave)1,4-Diketone, Primary amine65-89%[17]
N-ArylimidazoleUllmann CondensationImidazole, Aryl halide, CuI~90%[19]

IV. Safety and Handling

The synthesis of heterocyclic compounds often involves the use of potentially hazardous reagents and reaction conditions. It is imperative to adhere to strict laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents before use to understand their hazards and handling precautions.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and regulatory guidelines.

V. Conclusion

The heterocyclic building blocks and synthetic methodologies presented in this guide represent a small fraction of the vast and ever-expanding field of heterocyclic chemistry. However, the principles and protocols detailed herein provide a solid foundation for the rational design and synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. By understanding the versatility of these core structures and mastering the techniques for their synthesis and elaboration, researchers can unlock new avenues for innovation.

VI. References

  • BOC Sciences. Heterocyclic Building Blocks for Medicinal Chemistry Innovation. --INVALID-LINK--

  • Journal of Chemical Education. (2025). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. --INVALID-LINK--

  • Pednekar, S., Bhalerao, R., & Ghadge, N. (2013). One-pot multi-component synthesis of 1,4-dihydropyridine derivatives in biocompatible deep eutectic solvents. Journal of Chemical Sciences, 125(3), 615–621. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline. --INVALID-LINK--

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). --INVALID-LINK--

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. --INVALID-LINK--

  • Multicomponent green synthetic route for 1,4‐dihydropyridines. (n.d.). ResearchGate. --INVALID-LINK--

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (2025). ResearchGate. --INVALID-LINK--

  • Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles. (n.d.). PubMed. --INVALID-LINK--

  • Minetto, G., Raveglia, L. F., & Taddei, M. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Organic Letters, 6(3), 389–392. --INVALID-LINK--

  • Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics. (n.d.). Royal Society of Chemistry. --INVALID-LINK--

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI. --INVALID-LINK--

  • Microwave-assisted organic synthesis of pyrroles (Review). (2024). Pharmacia. --INVALID-LINK--

  • BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. (n.d.). DAV University. --INVALID-LINK--

  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (n.d.). --INVALID-LINK--

  • The protocols for substituted oxazoles synthesis. (n.d.). ResearchGate. --INVALID-LINK--

  • Minetto, G., Raveglia, L. F., & Taddei, M. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Organic letters, 6(3), 389–392. --INVALID-LINK--

  • Easy Pyrimidine synthesis trick. (2023, August 28). YouTube. --INVALID-LINK--

  • BenchChem. (n.d.). A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles. --INVALID-LINK--

  • Vedejs, E., & Luchetta, L. M. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters, 12(18), 4038–4041. --INVALID-LINK--

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. --INVALID-LINK--

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (n.d.). EMAN RESEARCH PUBLISHING. --INVALID-LINK--

  • The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. (2014). Royal Society of Chemistry. --INVALID-LINK--

  • De novo pyrimidine synthesis steps, pathways, uses. (2023). Microbe Notes. --INVALID-LINK--

  • ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. (2025). ResearchGate. --INVALID-LINK--

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Synthesis, Characterization, and Comparative Study of Some Heterocyclic Compounds Containing Isoniazid and Nicotinic Acid Hydrazide Moieties. (2025). ResearchGate. --INVALID-LINK--

  • Sequential Regioselective C–H Functionalization of Thiophenes. (n.d.). ACS Publications. --INVALID-LINK--

  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. (2025). ACS Publications. --INVALID-LINK--

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). --INVALID-LINK--

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. --INVALID-LINK--

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. --INVALID-LINK--

  • Thiophene Synthesis Services. (n.d.). BOC Sciences. --INVALID-LINK--

  • Synthetic approaches to functionalized thiophenes. (n.d.). ResearchGate. --INVALID-LINK--

  • Construction of the indole nucleus through C-H functionalization reactions. (2025). ResearchGate. --INVALID-LINK--

  • Thiophene synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. (n.d.). ACS Publications. --INVALID-LINK--

  • Construction of indole nucleus through C-H functionalization reactions. (n.d.). --INVALID-LINK--

  • Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. (2025). ResearchGate. --INVALID-LINK--

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. --INVALID-LINK--

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. --INVALID-LINK--

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). --INVALID-LINK--

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Synthesis and biological evaluation of novel pyrazole compounds. (n.d.). PubMed. --INVALID-LINK--

  • Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. (2022). University of Baghdad Digital Repository. --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Electron-Deficient Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-deficient imidazopyridine scaffolds. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this challenging yet powerful transformation. The inherent electron deficiency of the imidazopyridine ring system, while often desirable for medicinal chemistry applications, can significantly impact the delicate balance of the Suzuki catalytic cycle. This guide provides in-depth, field-proven insights to help you navigate these challenges and achieve high-yielding, reproducible results.

Troubleshooting Guide & FAQs

Here, we address common issues encountered during the Suzuki coupling of electron-deficient imidazopyridines in a practical question-and-answer format.

Q1: My Suzuki coupling reaction is giving very low to no yield. What are the most likely causes?

Low yields are a frequent challenge, often stemming from issues within the catalytic cycle. The electron-deficient nature of the imidazopyridine substrate can exacerbate these problems.

Possible Cause 1: Inefficient Oxidative Addition. The first step of the catalytic cycle, oxidative addition of the palladium(0) catalyst to the imidazopyridine halide, can be sluggish.[1][2][3] This is particularly true for less reactive aryl chlorides compared to bromides or iodides.[1][4]

  • Solution:

    • Catalyst Choice: Employ a palladium catalyst with bulky, electron-rich phosphine ligands. These ligands enhance the electron density on the palladium center, promoting oxidative addition.[1][5] Examples include Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][6]

    • Pre-catalyst vs. In-situ Generation: Consider using well-defined pre-catalysts which can offer more consistent results than generating the active catalyst in-situ.[5]

    • Leaving Group: If feasible, switch from a chloro-imidazopyridine to a bromo- or iodo-imidazopyridine. The order of reactivity is generally I > Br > OTf >> Cl.[1]

Possible Cause 2: Protodeboronation of the Boronic Acid/Ester. This is a common side reaction where the boronic acid or ester is hydrolyzed, replacing the boron moiety with a hydrogen atom.[7] This effectively removes the nucleophilic partner from the reaction.

  • Solution:

    • Base Selection: The choice of base is critical. While stronger bases are often needed for less reactive chlorides, they can also promote protodeboronation.[1] Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective for challenging couplings.[6]

    • Anhydrous Conditions: While some Suzuki reactions tolerate water, minimizing water content can suppress protodeboronation.[6] However, be aware that some anhydrous conditions with bases like K₃PO₄ may require a small, controlled amount of water to be effective.[6][8]

    • Boronic Ester Stability: Pinacol esters are generally more stable towards protodeboronation than their corresponding boronic acids.[2]

Possible Cause 3: Catalyst Deactivation. The active Pd(0) species is sensitive to oxygen and can be deactivated through oxidation.[6]

  • Solution:

    • Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[6]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[9]

Q2: I'm observing significant formation of a homocoupled product from my boronic acid. How can I minimize this?

Homocoupling of the boronic acid (Glaser-type coupling) is a competing reaction that consumes the nucleophile and can complicate purification.[7][10]

Possible Cause: Presence of Oxygen or Pd(II) at the Start of the Reaction. Homocoupling is often promoted by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[10]

  • Solution:

    • Rigorous Degassing: As with preventing catalyst deactivation, ensure all components of the reaction are free of oxygen.[7]

    • Use of Pd(0) Pre-catalysts: Employing a Pd(0) pre-catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent issues with the initial reduction of a Pd(II) source.[7]

    • Controlled Stoichiometry: Using a slight excess of the imidazopyridine halide relative to the boronic acid can sometimes favor the cross-coupling pathway.

Q3: The reaction works, but it's very slow and requires high temperatures. How can I improve the reaction kinetics?

Slow reaction rates are common with electron-deficient substrates, especially chlorides.[1][4]

Possible Cause: High Energy Barrier for Oxidative Addition. As mentioned, the C-X bond activation on an electron-deficient ring can be challenging.

  • Solution:

    • Ligand Tuning: This is a key parameter. More electron-rich and sterically demanding ligands can accelerate the oxidative addition step.[1][5][7] Experiment with a small screen of ligands to find the optimal one for your specific substrate.

    • Solvent Effects: The choice of solvent can significantly influence reaction rates. Polar aprotic solvents like dioxane, DMF, or NMP can be effective.[11][12] Sometimes a mixture of an organic solvent and water is beneficial.[13]

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by providing rapid and uniform heating.[3][14][15]

Data-Driven Optimization

The following tables provide a starting point for optimizing your reaction conditions, based on literature precedents for similar systems.

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Electron-Deficient Heteroaryl Chlorides

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages & Considerations
Pd(OAc)₂SPhos1-2 (Pd), 2-4 (Ligand)Generally high-yielding for challenging chlorides.[6]
Pd₂(dba)₃XPhos1-2 (Pd), 2-4 (Ligand)Excellent for sterically hindered substrates.
PdCl₂(dppf)(component of complex)2-5Robust and common, but may require higher temperatures.[6]
Pd(PPh₃)₄(component of complex)2-5A classic catalyst, can be effective but often less so for chlorides.[5][14]

Table 2: Influence of Base and Solvent on Coupling Efficiency

BaseSolvent SystemTemperature (°C)Comments
K₂CO₃Toluene:Ethanol (4:1)80-120 (Microwave)Effective in some imidazopyridine systems.[14]
K₃PO₄1,4-Dioxane100-110A strong base often used for aryl chlorides.[6]
Cs₂CO₃DME80-100A strong, soluble base that can be very effective.
CsFDME/H₂O (4:1)100Can provide excellent yields with minimal side products.[13]

Experimental Protocols

Protocol 1: General Screening Conditions for Suzuki Coupling of a Bromo-Imidazopyridine

This protocol provides a robust starting point for optimization.

Materials:

  • Bromo-imidazopyridine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-imidazopyridine, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Place the sealed vessel in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for a Challenging Chloro-Imidazopyridine

This protocol utilizes a more active catalyst system suitable for less reactive chlorides.

Materials:

  • Chloro-imidazopyridine derivative (1.0 eq)

  • Arylboronic pinacol ester (1.3 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • SPhos (0.04 eq)

  • K₃PO₄ (3.0 eq)

  • Anhydrous Toluene

Procedure:

  • To a glovebox or under a strict inert atmosphere, add the chloro-imidazopyridine, arylboronic pinacol ester, and finely ground K₃PO₄ to a reaction vessel.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous toluene.

  • Add the catalyst solution to the reaction vessel.

  • Add the remaining anhydrous, degassed toluene.

  • Seal the vessel and heat to 110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction, highlighting where potential issues with electron-deficient imidazopyridines may arise.

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex oa_complex->trans_complex Transmetalation re_complex Reductive Elimination Complex trans_complex->re_complex re_complex->pd0 Reductive Elimination product Product (Ar-Ar') re_complex->product sm Imidazopyridine-X (Electron-Deficient) sm->oa_complex boronic Ar'-B(OR)₂ boronic->trans_complex base Base base->oa_complex Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic Flow

This workflow provides a systematic approach to diagnosing and solving common problems.

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common experimental challenges, understand the underlying chemical principles, and optimize reaction outcomes. The imidazo[1,2-a]pyridine scaffold is a privileged core in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental phenomena and offering validated solutions.

Section 1: Core Synthesis and Mechanism

The most common and direct route to this compound involves the cyclocondensation reaction between 2-amino-5-bromopyridine and an ethyl 2-halo-3-oxobutanoate derivative, such as ethyl bromopyruvate. This is a variation of the classic Tschitschibabin imidazopyridine synthesis.[3] The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system.[4]

General Reaction Scheme

Reaction_Mechanism Figure 1. General Reaction Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 2-Amino-5-bromopyridine Intermediate N-Alkylated Pyridinium Intermediate R1->Intermediate + R2 R2 Ethyl Bromopyruvate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Base (e.g., NaHCO3) Heat (Reflux) Product This compound Cyclization->Product

Caption: Figure 1. General Reaction Mechanism

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting material. What are the primary causes and how can I fix this?

Answer: Low or no conversion is a frequent issue that typically points to problems with reagents, reaction conditions, or both. Let's break down the likely culprits.

  • Cause 1: Reagent Quality and Purity:

    • Expertise & Experience: The starting 2-amino-5-bromopyridine can be susceptible to oxidation and may contain impurities from its own synthesis. Ethyl bromopyruvate is a lachrymator and can decompose upon storage, especially if exposed to moisture, leading to the formation of HBr and other byproducts that can inhibit the reaction.

    • Trustworthiness (Self-Validation): Before starting, always verify the purity of your reagents. A simple proton NMR or melting point check of the 2-aminopyridine can be insightful. For ethyl bromopyruvate, use a fresh bottle or distill it under reduced pressure if you suspect decomposition.

  • Cause 2: Inappropriate Reaction Conditions:

    • Solvent Choice: The solvent plays a critical role in solubilizing the starting materials and facilitating the reaction. While ethanol is common, its polarity might be insufficient for some substituted aminopyridines.[4]

    • Base Strength: A base is required to neutralize the hydrobromic acid generated during the cyclization. However, a base that is too strong (e.g., NaOH, K2CO3 in excess) can promote self-condensation of the ethyl bromopyruvate or hydrolysis of the ester group on the final product. Sodium bicarbonate (NaHCO₃) is often the ideal choice as it is a mild base, sufficient to drive the reaction without causing significant side reactions.[4]

    • Temperature: This reaction typically requires heating to reflux to proceed at a reasonable rate. Insufficient temperature will lead to a stalled reaction.

Troubleshooting Workflow: Diagnosing Low Yield

Troubleshooting_Low_Yield Figure 2. Workflow for Diagnosing Low Yield Start Low or No Yield Observed CheckReagents Verify Purity of Starting Materials (NMR, TLC, Freshness) Start->CheckReagents ReagentsOK Reagents are Pure CheckReagents->ReagentsOK Yes ReagentsBad Impurities Detected CheckReagents->ReagentsBad No CheckConditions Review Reaction Conditions (Solvent, Base, Temp) ReagentsOK->CheckConditions Purify Purify/Replace Reagents (Recrystallize, Distill) ReagentsBad->Purify Purify->Start Retry ConditionsOK Conditions are Standard CheckConditions->ConditionsOK Yes ConditionsBad Sub-optimal Conditions CheckConditions->ConditionsBad No Monitor Monitor Reaction by TLC/LC-MS (Check for intermediates) ConditionsOK->Monitor Optimize Systematically Optimize: 1. Solvent (EtOH -> DMF) 2. Base (NaHCO3) 3. Temp (Reflux) ConditionsBad->Optimize Optimize->Monitor Success Yield Improved Monitor->Success

Caption: Figure 2. Workflow for Diagnosing Low Yield

Q2: I've isolated a major side product along with my desired compound. What could it be and how do I prevent its formation?

Answer: The formation of a persistent side product often arises from competing reaction pathways. The most common issues are incomplete cyclization and dimerization of the electrophile.

  • Side Product 1: Uncyclized Intermediate

    • Expertise & Experience: The first step of the reaction is the SN2 attack of the pyridine nitrogen onto ethyl bromopyruvate to form a pyridinium salt intermediate. If the subsequent cyclization/dehydration step is slow or incomplete, this salt may be isolated, especially if the reaction time is too short or the temperature is too low. This intermediate is highly polar and may streak on a TLC plate.

    • Solution: Ensure the reaction is heated to reflux for a sufficient period (typically 2-4 hours, but monitor by TLC).[5] Using a solvent with a higher boiling point, such as DMF, can sometimes facilitate the final dehydration step, but care must be taken as product degradation can occur at very high temperatures.[6]

  • Side Product 2: Dimerization/Polymerization of Ethyl Bromopyruvate

    • Expertise & Experience: Under basic conditions, α-haloketones can undergo self-condensation reactions. If the base is too strong or added too quickly, it can deprotonate the α-carbon of the ethyl bromopyruvate, leading to dimerization or polymerization before it has a chance to react with the aminopyridine.

    • Solution: Use a mild base like NaHCO₃.[4] Consider adding the ethyl bromopyruvate slowly to the heated solution of the 2-amino-5-bromopyridine and base. This maintains a low instantaneous concentration of the electrophile, favoring the desired bimolecular reaction over self-condensation.

Mechanistic View: Desired Path vs. Side Reaction

Side_Reaction Figure 3. Competing Reaction Pathways cluster_start Reactants cluster_paths Pathways Aminopyridine 2-Amino-5-bromopyridine Intermediate Pyridinium Intermediate Aminopyridine->Intermediate Bromopyruvate Ethyl Bromopyruvate Bromopyruvate->Intermediate DesiredPath Desired Path: Intramolecular Cyclization Intermediate->DesiredPath Sufficient Heat/Time SidePath Side Reaction: Incomplete Reaction Intermediate->SidePath Insufficient Heat/Time Product Desired Imidazopyridine DesiredPath->Product SideProduct Uncyclized Intermediate (Isolated) SidePath->SideProduct

Caption: Figure 3. Competing Reaction Pathways

Q3: My product is difficult to purify by column chromatography. Are there alternative methods?

Answer: Purification can be challenging if a side product has a similar polarity to the desired compound.

  • Expertise & Experience: Imidazo[1,2-a]pyridines are basic, which can cause them to streak on silica gel. Furthermore, if the uncyclized pyridinium salt intermediate is present, it can be very difficult to separate from the product using standard silica gel chromatography.

  • Solution 1: Recrystallization: This is often the most effective method for purifying these types of compounds. The crude product, after a simple aqueous workup, can often be recrystallized from a suitable solvent system like ethanol, ethyl acetate/hexanes, or isopropanol.[5] This is highly effective at removing both more polar and less polar impurities.

  • Solution 2: Acid/Base Workup: An acid/base extraction can be used to separate the basic imidazopyridine product from neutral impurities. Dissolve the crude mixture in a solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be collected, basified with a base like NaHCO₃ or dilute NaOH, and re-extracted with ethyl acetate. The organic layer will now contain the purified product. Caution: Be mindful of potential ester hydrolysis if using a strong base for an extended period.

  • Solution 3: Modified Chromatography: If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%). This will cap the acidic silanol groups and prevent peak tailing of your basic product.

Section 3: Optimized Protocol and Data

Optimized Reaction Conditions

The following table summarizes typical conditions for the synthesis. The optimal choice will depend on the specific derivative being synthesized.

ParameterCondition 1Condition 2Rationale & Remarks
Solvent EthanolAcetonitrileEthanol is a common, green solvent.[4] Acetonitrile can sometimes offer better solubility and a higher reflux temperature.[5]
Base NaHCO₃ (Sodium Bicarbonate)K₂CO₃ (Potassium Carbonate)NaHCO₃ is the most common and safest choice to avoid side reactions.[4] K₂CO₃ is stronger and may accelerate the reaction but increases the risk of side product formation.
Temperature Reflux (~78 °C)Reflux (~82 °C)The reaction requires heat. Refluxing provides a stable and sufficient temperature.
Time 2 - 6 hours2 - 4 hoursReaction progress should always be monitored by TLC or LC-MS.
Typical Yield 65 - 90%70 - 95%Yields are highly dependent on reagent purity and precise execution of the protocol.
Step-by-Step Experimental Protocol

This protocol is a reliable starting point for the synthesis of this compound.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromopyridine (1.0 eq) and sodium bicarbonate (NaHCO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous ethanol (or acetonitrile) to the flask to create a slurry (approx. 0.2 M concentration relative to the aminopyridine).

  • Heating: Begin stirring and heat the mixture to reflux using an oil bath.

  • Reagent Addition: Once the mixture is refluxing, add ethyl bromopyruvate (1.1 eq) dropwise over 5-10 minutes.

  • Reaction: Maintain the reaction at reflux and monitor its progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes eluent). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • To the resulting residue, add water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[5]

References

Technical Support Center: Purification of Imidazo[1,2-a]pyridine-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of imidazo[1,2-a]pyridine-3-carboxylate derivatives. This class of molecules represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, achieving high purity is not merely an academic exercise but a critical prerequisite for accurate biological evaluation and downstream applications.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team frequently encounters. We will move from initial work-up to advanced chromatographic and recrystallization techniques, explaining not just the how but the why behind each step.

Section 1: Initial Work-up and Crude Purification

A robust purification strategy begins the moment the reaction is quenched. Simple, often-overlooked steps at this stage can significantly reduce the burden on more demanding techniques like column chromatography.

FAQ: My reaction is complete. What's the first step?

Answer: Your initial work-up depends on the nature of your product and the reaction conditions. Many synthetic routes, particularly certain multicomponent reactions, can yield the product as a precipitate directly from the reaction mixture.[3][4]

  • If a solid has crashed out: This is an ideal scenario. Isolate the crude product by filtration. Wash the solid sequentially with a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol, water, or diethyl ether) to remove residual reagents. This simple step can sometimes yield a product of sufficient purity, avoiding the need for chromatography.[3]

  • If the product is in solution: The goal is to perform an extraction to remove inorganic salts and highly polar or nonpolar impurities. A standard aqueous work-up using a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is typical.

Troubleshooting: My crude product is an oil/gum after solvent evaporation. What should I do?

Answer: This is a common issue, often caused by residual solvent or impurities preventing crystallization.

  • Trituration: Try adding a solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether). Vigorously stir or sonicate the mixture. This can often wash away soluble impurities and induce the precipitation of your product as a solid.

  • Acid-Base Extraction: The imidazo[1,2-a]pyridine core contains basic nitrogen atoms. You can selectively extract your product into an acidic aqueous layer (e.g., 1M HCl), wash the original organic layer to remove neutral impurities, and then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to re-precipitate or re-extract your purified product. Caution: Ensure your ester functional group is stable to the acidic/basic conditions.

Section 2: Column Chromatography - The Workhorse

Flash column chromatography is the most common technique for purifying these compounds.[5][6] However, it is not without its challenges.

Purification Strategy Decision Tree

Before proceeding, use this decision tree to select the most efficient primary purification strategy.

G start Crude Product State? solid Solid start->solid oil Oil / In Solution start->oil check_sol Soluble in common solvents? solid->check_sol column Column Chromatography oil->column high_purity Wash & Dry check_sol->high_purity No, high purity by NMR recrystallize Recrystallization check_sol->recrystallize Yes, one solvent system works well check_sol->column No, multiple impurities

Caption: Decision tree for initial purification strategy.

FAQ: How do I select the right solvent system (eluent) for column chromatography?

Answer: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for your desired compound on a Thin-Layer Chromatography (TLC) plate.[7] This range typically ensures good separation from impurities.

  • Starting Point: A mixture of hexane and ethyl acetate (EtOAc) is the most common and effective eluent for imidazo[1,2-a]pyridine-3-carboxylates.[5][6][8] Start with a ratio like 7:3 or 8:2 (Hexane:EtOAc) and adjust as needed.

  • Polarity Adjustment:

    • Rf too low (<0.2): Increase the polarity by increasing the proportion of ethyl acetate. If the compound is still not moving, add a small amount (1-5%) of a more polar solvent like methanol.[7]

    • Rf too high (>0.5): Decrease the polarity by increasing the proportion of hexane.

Solvent System (Hexane:EtOAc) Polarity Typical Compound Profile
9:1LowSuitable for non-polar analogues.
7:3MediumA common starting point for many derivatives.[6]
1:1HighFor more polar compounds with hydroxyl or amine groups.
95:5 EtOAc:MeOHVery HighUsed when compounds show low mobility in pure EtOAc.
Troubleshooting: My compound is streaking on the TLC plate and I get poor recovery from the column.

Answer: This strongly suggests your compound may be unstable on silica gel.[7] The surface of silica gel is acidic (due to Si-OH groups) and can lead to the decomposition of acid-sensitive compounds. The nitrogen atoms in the imidazo[1,2-a]pyridine ring can interact strongly with these acidic sites.

The Self-Validating Protocol: 2D TLC Before running a large-scale column, you must assess compound stability.

  • Spot your crude mixture on the bottom-left corner of a square TLC plate.

  • Run the plate in your chosen solvent system.

  • Remove the plate and dry it completely.

  • Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now on the bottom.

  • Re-run the plate in the exact same solvent system.

  • Analysis: If your compound is stable, it will remain as a single spot on the diagonal. If it is decomposing, you will see new spots appearing vertically above the original spot's new position.[7]

Solutions:

  • Deactivated Silica: Add 1-2% triethylamine (NEt₃) to your eluent to neutralize the acidic sites on the silica gel.

  • Use Alumina: Switch the stationary phase to neutral or basic alumina, which is less acidic than silica.

Troubleshooting: I have two spots that are very close together on the TLC. How can I separate them?

Answer: This requires optimizing your chromatographic conditions for higher resolution.

  • Lower Polarity: A less polar eluent will cause all compounds to move slower down the column, increasing the interaction time with the stationary phase and often improving separation between compounds with small polarity differences.

  • Isocratic vs. Gradient: If you are running a gradient (steadily increasing polarity), try a shallow gradient or an isocratic elution (constant solvent composition) with the polarity that places your spots at a low Rf.

  • Dry Loading: If your compound has poor solubility in the eluent, it can broaden the band as it enters the column. Adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of your column can lead to much sharper bands and better separation.[9]

Workflow for Optimizing Column Chromatography

G start Run Analytical TLC rf_check Is Rf between 0.2-0.4? start->rf_check streaking_check Is there streaking? rf_check->streaking_check Yes adjust_polarity Adjust eluent polarity rf_check->adjust_polarity No separation_check Good separation? streaking_check->separation_check No run_2d_tlc Run 2D TLC for stability streaking_check->run_2d_tlc Yes separation_check->adjust_polarity No, spots are too close run_column Run Preparative Column separation_check->run_column Yes adjust_polarity->start use_neutralizer Add NEt3 or use Alumina run_2d_tlc->use_neutralizer use_neutralizer->start

Caption: Workflow for troubleshooting and optimizing column chromatography.

Section 3: Recrystallization for High Purity Solids

For crystalline solids, recrystallization is an excellent final purification step to achieve high purity and remove trace impurities remaining after chromatography.

FAQ: How do I find a good solvent for recrystallization?

Answer: The principle of recrystallization is finding a solvent (or solvent pair) where your compound is highly soluble at high temperatures but poorly soluble at low (room or ice bath) temperatures.[7]

Screening Protocol:

  • Place a few milligrams of your compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates are those that require a relatively large volume of solvent. Solvents that dissolve the compound immediately at room temperature are unsuitable.

  • For solvents that did not dissolve the solid, heat the mixture gently. A good solvent will dissolve the solid upon heating.

  • Allow the heated, clear solutions to cool slowly to room temperature, then in an ice bath.

  • A good recrystallization solvent is one from which clean, well-formed crystals precipitate upon cooling.

Common Solvents to Screen:

  • Alcohols (Ethanol, Methanol, Isopropanol)[10]

  • Ethyl Acetate

  • Acetonitrile

  • Water (if the compound has some polarity)[7]

  • Hexane or Heptane (often used as an "anti-solvent")

Troubleshooting: My product "oils out" during recrystallization instead of forming crystals.

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the boiling point of the solvent is too high or because impurities are inhibiting crystal lattice formation.[7]

Solutions:

  • Lower the Solvent Boiling Point: Switch to a solvent with a lower boiling point.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it's soluble) while hot. Then, slowly add a miscible "anti-solvent" (in which it's insoluble) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly. A common pair is Ethyl Acetate/Hexane.

  • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previous pure batch.[7]

Section 4: Purity Assessment and Impurity Identification

FAQ: What are the most common impurities in my product?

Answer: Impurities are typically related to the synthetic route used. Common syntheses involve the condensation of a 2-aminopyridine with an α-halocarbonyl compound or a multicomponent reaction.[11][12]

  • Unreacted Starting Materials: 2-aminopyridine or the carbonyl-containing starting material are the most common impurities.

  • Side Products: Incomplete cyclization or alternative reaction pathways can lead to isomeric or polymeric byproducts.

  • Catalyst Residues: If your synthesis used a metal catalyst (e.g., Copper, Palladium) or an iodine catalyst, trace amounts may remain.[3][13]

FAQ: How can I use ¹H NMR to check for purity?

Answer: A clean ¹H NMR spectrum is a strong indicator of purity.

  • Absence of Impurity Peaks: Check for the characteristic peaks of your starting materials. For example, unreacted 2-aminopyridine will have distinct aromatic signals that may differ from those in your fused-ring product.

  • Integration: The integration of protons on different parts of your molecule should correspond to the correct ratios.

  • Residual Solvents: Identify peaks from common laboratory solvents (e.g., Acetone at ~2.17 ppm, Dichloromethane at ~5.32 ppm in CDCl₃). While not reaction impurities, high levels are undesirable.

  • Sharp Peaks: Broad or poorly resolved peaks can sometimes indicate the presence of paramagnetic impurities or compound aggregation.

By systematically applying these troubleshooting guides and protocols, you can overcome the common challenges associated with the purification of imidazo[1,2-a]pyridine-3-carboxylate products, ensuring the high level of purity required for research and development.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Couplings with Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving imidazopyridine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst deactivation. Here, we will explore the common causes of catalyst deactivation and provide actionable troubleshooting strategies in a question-and-answer format to help you optimize your reactions and achieve consistent results.

Section 1: Frequently Asked Questions (FAQs) - Understanding Catalyst Deactivation

Q1: My cross-coupling reaction with an imidazopyridine substrate is sluggish or stalls completely. What are the likely causes?

A1: A stalled or sluggish reaction is a classic symptom of catalyst deactivation. The primary culprits to investigate are:

  • Catalyst Poisoning by the Substrate: Imidazopyridines, being N-heterocycles, possess lone pairs of electrons on their nitrogen atoms. These can coordinate strongly to the palladium center, acting as an inhibitor and hindering the catalytic cycle.[1][2]

  • Formation of Palladium Black: The active Pd(0) species can aggregate to form inactive palladium black, which is often visible as a black precipitate.[3] This is a common deactivation pathway, particularly at elevated temperatures or with insufficient ligand stabilization.[4]

  • Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, are susceptible to oxidation to phosphine oxides, especially if the reaction is not rigorously maintained under an inert atmosphere.[5][6]

  • Inadequate Reagent Purity: Impurities in your starting materials, solvents, or bases can act as catalyst poisons. Sulfur-containing compounds are particularly notorious for irreversibly poisoning palladium catalysts.[7][8]

  • Incorrect Reaction Conditions: Suboptimal temperature, base, or solvent can lead to catalyst decomposition or favor side reactions that consume the active catalyst.

Q2: I'm observing the formation of a black precipitate in my reaction flask. What is it, and how can I prevent it?

A2: The black precipitate is almost certainly palladium black, an aggregated, inactive form of palladium.[3] Its formation signals that the soluble, catalytically active Pd(0) species is not being effectively stabilized.

Prevention Strategies:

  • Ligand Choice is Critical: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][9] These ligands provide steric hindrance and strong electron donation to stabilize the palladium center and prevent aggregation.[4][10]

  • Maintain a Strict Inert Atmosphere: Oxygen can promote the degradation of both the palladium catalyst and phosphine ligands. Ensure your reaction setup is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[1]

  • Control the Temperature: High temperatures can accelerate the rate of catalyst decomposition.[4] Aim for the lowest effective temperature that still provides a reasonable reaction rate.

  • Consider a Phase-Transfer Catalyst: For reactions with solubility issues, adding a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can sometimes help stabilize the palladium catalyst in solution.[4]

Q3: How does the choice of base impact catalyst stability in reactions with imidazopyridines?

A3: The base is not merely a proton scavenger; it plays a multifaceted role in the catalytic cycle and can significantly influence catalyst stability.

  • Base-Induced Ligand Degradation: Some strong bases can promote the degradation of phosphine ligands.

  • Inhibition by the Base: Certain soluble organic bases, like DBU, can bind to the palladium center and inhibit the reaction.[11]

  • Solubility Matters: The solubility of the base in the reaction solvent is crucial. Insoluble inorganic bases can lead to reproducibility issues and are challenging for scaling up and adapting to flow chemistry.[12] The use of soluble organic bases can mitigate these issues, but their coordinating ability must be considered.[11][12]

Troubleshooting Tip: If you suspect base-related issues, consider screening a panel of bases with varying strengths and solubilities (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, DBU).

Section 2: Troubleshooting Guides - A Deeper Dive

This section provides a more in-depth, question-and-answer-based guide to address specific experimental challenges.

My Suzuki-Miyaura coupling of a bromo-imidazopyridine is giving low yields. What should I investigate first?

Initial Checks:

  • Reagent Quality: Verify the purity of your bromo-imidazopyridine and the boronic acid or ester. Boronic acids are particularly prone to degradation during storage, leading to the formation of boroxines.

  • Inert Atmosphere: Re-evaluate your degassing procedure. Ensure that the solvent is freshly degassed and that the reaction is maintained under a strict inert atmosphere throughout.[1]

  • Catalyst and Ligand Integrity: Use fresh, high-purity palladium precatalyst and ligand.

Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling reagent_check Check Reagent Purity & Inert Atmosphere start->reagent_check catalyst_system Optimize Catalyst System reagent_check->catalyst_system If reagents are pure conditions Vary Reaction Conditions reagent_check->conditions If catalyst system is standard ligand Screen Bulky Ligands (e.g., XPhos, SPhos, NHCs) catalyst_system->ligand precatalyst Try Different Pd Precatalysts (e.g., G3/G4 Palladacycles) catalyst_system->precatalyst success Improved Yield ligand->success precatalyst->success base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) conditions->base solvent Screen Solvents (Toluene, Dioxane, 2-MeTHF) conditions->solvent temperature Optimize Temperature conditions->temperature base->success solvent->success temperature->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

I am attempting a Buchwald-Hartwig amination on a chloro-imidazopyridine, but the reaction is not proceeding. What are the key considerations for this transformation?

Key Considerations for Buchwald-Hartwig Amination of Chloro-imidazopyridines:

  • Ligand Selection is Paramount: Chloro-imidazopyridines are less reactive than their bromo- or iodo- counterparts. This necessitates the use of highly active catalyst systems. Bulky, electron-rich dialkylbiaryl phosphine ligands are often required to facilitate the challenging oxidative addition step.[9] Bidentate ligands can also be effective as they are less prone to displacement by the basic heterocycle.[13]

  • Choice of Base and Solvent: The combination of base and solvent can have a significant impact on the reaction rate and catalyst stability.[14] For challenging couplings, stronger bases like LiHMDS or NaOtBu are often employed. The solvent must be able to dissolve the base and the palladium complex effectively.

  • Catalyst Poisoning by the Amine: Primary amines can also coordinate to the palladium center and inhibit catalysis. The use of bidentate ligands can sometimes mitigate this issue.[13]

Troubleshooting Table:

Issue Potential Cause Recommended Action
No Reaction Inactive catalyst system for the chloro-substrate.Switch to a more active ligand (e.g., RuPhos, BrettPhos).[9]
Use a stronger base (e.g., NaOtBu, LiHMDS).
Low Conversion Catalyst deactivation due to substrate or amine coordination.Consider using a bidentate ligand (e.g., Josiphos).[13]
Increase catalyst loading.
Side Product Formation Base-mediated decomposition of starting materials or product.Screen alternative, milder bases (e.g., K₃PO₄).
My reaction mixture turns a deep color, but I'm not seeing any product formation. What could be happening?

A significant color change without product formation often indicates the formation of stable, off-cycle palladium complexes that are not catalytically active.

Possible Scenarios:

  • Formation of Stable Pd(II) Intermediates: The imidazopyridine substrate or the amine coupling partner might be forming a highly stable complex with the Pd(II) intermediate after oxidative addition, preventing subsequent steps in the catalytic cycle.

  • Ligand Scrambling: In the presence of multiple potential ligands (e.g., the phosphine, the imidazopyridine, the amine, the solvent), the palladium center may coordinate to a combination of these that is not catalytically competent.

  • Reductive Elimination is Inhibited: The final step of the catalytic cycle, reductive elimination, may be slow or disfavored for your specific substrate combination.

Diagnostic Experiment:

To probe for the formation of stable off-cycle complexes, you can run the reaction with a stoichiometric amount of the palladium precatalyst and monitor the reaction by ³¹P NMR spectroscopy. The appearance of new, stable phosphine-palladium species that do not turn over can provide evidence for catalyst sequestration.

Section 3: Preventative Measures and Best Practices

Proactive measures can significantly reduce the likelihood of encountering catalyst deactivation issues.

How can I minimize the risk of catalyst deactivation from the outset?
  • Reagent and Solvent Purity:

    • Use high-purity, anhydrous solvents. Consider passing them through a column of activated alumina before use.

    • Ensure the purity of your imidazopyridine starting material. Recrystallization or column chromatography may be necessary to remove coordinating impurities.

    • Use fresh, high-quality coupling partners.

  • Rigorous Inert Atmosphere Technique:

    • Use Schlenk techniques or a glovebox for setting up reactions.

    • Thoroughly degas your solvent by sparging with an inert gas or by using the freeze-pump-thaw method.

  • Rational Catalyst System Selection:

    • For imidazopyridine substrates, start with a robust catalyst system known for its stability and activity with N-heterocycles. Buchwald's G3 or G4 palladacycle precatalysts paired with bulky biaryl phosphine ligands are excellent starting points.

  • Careful Control of Reaction Parameters:

    • Start with a moderate reaction temperature and only increase it if necessary.

    • Ensure efficient stirring to maintain a homogeneous reaction mixture.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of a Bromo-imidazopyridine

This protocol provides a starting point for the optimization of your reaction.

  • To an oven-dried reaction vial, add the bromo-imidazopyridine (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).[1]

  • Seal the vial with a septum and purge with argon for 5-10 minutes.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Section 4: Visualizing Deactivation Pathways

Understanding the potential pathways for catalyst deactivation can aid in diagnosing and solving issues in your reactions.

G active_catalyst Active Pd(0)L₂ Catalyst catalytic_cycle Productive Catalytic Cycle active_catalyst->catalytic_cycle Productive Path deactivation Deactivation Pathways active_catalyst->deactivation off_cycle Stable Off-Cycle Complexes catalytic_cycle->off_cycle Sequestration pd_black Palladium Black (Aggregation) deactivation->pd_black poisoning Catalyst Poisoning (Substrate/Impurities) deactivation->poisoning ligand_degradation Ligand Degradation (Oxidation) deactivation->ligand_degradation

Caption: Common deactivation pathways for palladium catalysts.

By systematically addressing the potential causes of catalyst deactivation outlined in this guide, you can enhance the success rate and robustness of your cross-coupling reactions with imidazopyridine-containing molecules.

References

Technical Support Center: Palladium Residue Removal from Imidazopyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the critical challenge of palladium residue removal from imidazopyridine-based active pharmaceutical ingredients (APIs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and actionable troubleshooting protocols. We understand that residual palladium can compromise downstream reactions, impact the biological activity of your compounds, and create regulatory hurdles. This resource is structured to help you navigate these challenges effectively.

The Challenge with Imidazopyridines

Imidazopyridines and other nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry. However, the nitrogen atoms in these structures can act as strong ligands, forming stable complexes with palladium catalysts.[1] This strong chelation can make the removal of residual palladium particularly challenging compared to other classes of compounds. This guide will provide strategies to overcome this and other common issues.

Troubleshooting Guides

This section addresses specific issues you may encounter during the palladium removal process, providing explanations of the underlying causes and step-by-step solutions.

Issue 1: High Palladium Content in Final Product After Initial Purification

Symptoms:

  • Palladium levels exceeding the acceptable limits set by regulatory bodies like the International Council for Harmonisation (ICH).[2]

  • Discoloration of the final product, which may indicate the presence of colloidal palladium.

Potential Causes & Solutions:

  • Strong Palladium-Imidazopyridine Complexation: The nitrogen atoms in the imidazopyridine ring can form a stable complex with palladium, rendering standard purification methods like simple filtration or solvent extraction ineffective.[1]

    • Solution: Employ a competitive binding strategy. Introduce a scavenger with a higher affinity for palladium than your product. Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based scavengers are often effective.[1][2]

  • Incorrect Scavenger Selection: The efficacy of a scavenger is highly dependent on the oxidation state of the palladium species (Pd(0) vs. Pd(II)) and the solvent system.[2]

    • Solution: A screening approach is the most reliable way to identify the optimal scavenger for your specific system. A detailed protocol for scavenger screening is provided below.

  • Suboptimal Scavenging Conditions: Temperature, reaction time, and the amount of scavenger used can significantly impact the efficiency of palladium removal.

    • Solution: A Design of Experiments (DoE) approach can be highly beneficial in systematically optimizing these parameters to find the most effective and efficient conditions.[3]

Issue 2: Significant Product Loss During Purification

Symptoms:

  • Low yield of the desired imidazopyridine product after treatment with a scavenger or activated carbon.

Potential Causes & Solutions:

  • Non-Specific Adsorption of Product: Some purification media, particularly activated carbon, can adsorb the desired product along with the palladium, leading to a loss of yield.[1][2]

    • Solutions:

      • Screen for Selectivity: Test a variety of scavengers to identify one with a high affinity for palladium but a low affinity for your product.

      • Minimize Adsorbent Quantity: Use the minimum effective amount of the scavenger or activated carbon.

      • Solvent Optimization: The choice of solvent can influence the binding of both the palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble can help minimize its adsorption.

      • Alternative Purification Method: If product loss remains a significant issue, consider switching to a different purification technique such as crystallization or liquid-liquid extraction.

Issue 3: Inconsistent Palladium Removal from Batch to Batch

Symptoms:

  • Significant variation in residual palladium levels between different batches of the same reaction.

Potential Causes & Solutions:

  • Variability in Palladium Species: The nature of the palladium species at the end of the reaction (e.g., different oxidation states, coordination environments) can vary between batches.

    • Solutions:

      • Standardize Work-up Procedure: Ensure a consistent and robust work-up procedure before the palladium removal step to minimize variability in the palladium species.

      • Employ a Broad-Spectrum Scavenger: Some scavengers, such as those based on DMT, are effective against a wider range of palladium species.[2]

      • Consider a Pre-Treatment Step: A mild oxidation or reduction step prior to scavenging can help to convert the palladium into a single, more easily removed species.

Decision-Making Workflow for Palladium Removal

The selection of an appropriate palladium removal strategy is critical for success. The following workflow provides a logical approach to making this decision.

Palladium_Removal_Workflow start Initial State: Crude Imidazopyridine Product with Pd Residue check_pd_form Is the Palladium Homogeneous or Heterogeneous? start->check_pd_form filtration Filtration through Celite® or similar filter aid check_pd_form->filtration Heterogeneous scavenger_screening Perform Scavenger Screening check_pd_form->scavenger_screening Homogeneous analyze_filtrate Analyze Filtrate for Residual Pd filtration->analyze_filtrate analyze_filtrate->scavenger_screening Pd > Limit final_product Final Purified Imidazopyridine Product analyze_filtrate->final_product Pd < Limit crystallization Consider Crystallization scavenger_screening->crystallization Ineffective scavenger_screening->final_product Successful extraction Consider Liquid-Liquid Extraction crystallization->extraction Ineffective crystallization->final_product Successful extraction->final_product Successful

Caption: A decision-making workflow to guide the selection of an appropriate palladium removal strategy.

Experimental Protocols

Protocol 1: Scavenger Screening

This protocol provides a systematic approach to identifying the most effective scavenger for your specific imidazopyridine product.

Materials:

  • Crude imidazopyridine product containing palladium residue.

  • A panel of palladium scavengers (e.g., thiol-functionalized silica, DMT-functionalized silica, thiourea-functionalized silica, activated carbon).

  • Suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).

  • Inert atmosphere (e.g., nitrogen or argon).

  • Analytical equipment for palladium quantification (e.g., ICP-MS).

Procedure:

  • Preparation: In separate vials, prepare solutions of your crude product in the chosen solvent at a known concentration.

  • Scavenger Addition: To each vial, add a different scavenger. A typical starting point is to use 5-10 equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.

  • Incubation: Stir the mixtures under an inert atmosphere at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a set period (e.g., 2-18 hours).

  • Sampling and Analysis: At various time points (e.g., 2, 6, and 18 hours), take an aliquot from each vial, filter to remove the scavenger, and analyze the filtrate for residual palladium content using ICP-MS.[4]

  • Evaluation: Compare the efficiency of each scavenger in reducing the palladium concentration. Also, assess any product loss by analyzing the concentration of your imidazopyridine product in the filtrate.

Protocol 2: Bulk Palladium Removal with Selected Scavenger

Once the optimal scavenger has been identified, this protocol can be used for larger-scale purification.

Procedure:

  • Dissolution: Dissolve the crude imidazopyridine product in a suitable solvent in a reaction vessel.

  • Scavenger Addition: Add the selected scavenger in the optimized amount.

  • Stirring: Stir the mixture under the optimized conditions (temperature and time) determined from the screening protocol.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the final product for residual palladium content to confirm it meets the required specifications.

Data Summary: Common Palladium Scavengers

Scavenger TypeFunctional GroupPrimary Target Pd SpeciesKey AdvantagesPotential Considerations
SiliaMetS® Thiol Thiol (-SH)Pd(II)High affinity for Pd(II), good for a wide range of solvents.[1]Can be less effective for Pd(0) unless an oxidant is present.
SiliaMetS® DMT DimercaptotriazinePd(0) and Pd(II)Broad-spectrum scavenger, effective for various Pd species.[2]May require longer reaction times for some complexes.
SiliaMetS® Thiourea ThioureaPd(0) and Pd(II)Versatile and widely used in the pharmaceutical industry.[5]Can sometimes form soluble complexes that are difficult to filter.
Activated Carbon CarbonPd(0) and Pd(II)Cost-effective, readily available.Can lead to significant product loss due to non-specific adsorption.[1][2]
MP-TMT Polystyrene-bound TMTPd(0) and Pd(II)High selectivity for palladium over the organic product.[5]May have different swelling properties in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A1: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities provides permitted daily exposure (PDE) limits for various elements.[6] For palladium, the oral PDE is 100 µ g/day . The maximum permitted concentration in the API will depend on the daily dose of the drug.

Q2: Can I use a combination of palladium removal methods?

A2: Yes, a multi-step approach is often the most effective strategy. For instance, an initial filtration through celite to remove heterogeneous palladium can be followed by treatment with a scavenger to capture soluble palladium species. A final recrystallization step can further enhance the purity of your imidazopyridine product.

Q3: How can I quantify the amount of residual palladium in my sample?

A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive analytical technique for quantifying trace levels of palladium and other elemental impurities in pharmaceutical samples.[4] X-ray fluorescence (XRF) is another viable method.

Q4: My imidazopyridine product is highly colored. Does this interfere with palladium removal?

A4: While color itself doesn't directly interfere with the chemical process of scavenging, highly colored impurities might be an indication of the presence of colloidal palladium or other byproducts. Activated carbon can be effective in removing colored impurities, but as mentioned, it may also lead to product loss. Careful analysis of the purified product is recommended.

Q5: What is the best way to handle and dispose of used palladium scavengers?

A5: Used scavengers containing palladium should be treated as hazardous waste and disposed of in accordance with local environmental regulations. Consult your institution's safety guidelines for specific procedures.

References

Overcoming poor solubility of imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents[1][2]. However, its fused, often lipophilic nature frequently presents a significant experimental hurdle: poor aqueous solubility[3].

This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these solubility challenges, ensuring your experimental results are reliable and your drug development pipeline progresses efficiently.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: Why do many of my imidazo[1,2-a]pyridine derivatives exhibit such poor solubility?

A: The solubility issue is intrinsic to the physicochemical properties of the imidazo[1,2-a]pyridine core. This fused bicyclic 5,6 heterocycle is a relatively rigid, planar, and often lipophilic system[3]. This structure can lead to high crystal lattice energy, where the molecules pack tightly in a solid state, making it energetically unfavorable for solvent molecules (especially water) to break them apart. Furthermore, many potent derivatives in this class achieve their biological activity through lipophilic substitutions, which further decreases their affinity for aqueous media[4].

Q2: At what point in my workflow should I start addressing solubility?

A: Solubility should be considered a critical parameter from the very beginning of your project. Poor solubility can confound results at every stage:

  • Screening: Inaccurate potency (IC₅₀/EC₅₀) values in biological assays due to compound precipitation.

  • ADME/PK: Low oral bioavailability and suboptimal plasma exposure, as seen in some anti-tuberculosis candidates, can halt the development of an otherwise potent compound[3].

  • Formulation: Significant challenges in developing a viable dosage form for preclinical and clinical studies.

Addressing solubility early, ideally during the lead optimization phase through medicinal chemistry or formulation strategies, is a time-tested and resource-efficient approach[5].

Troubleshooting Guide: Strategies for Solubility Enhancement

This section is organized into actionable strategies, from simple formulation adjustments to complex chemical modifications.

Strategy 1: Formulation-Based Approaches

These methods modify the vehicle/solvent to accommodate the compound, rather than altering the compound itself.

A: Yes, this is often the simplest and most effective first step. The imidazo[1,2-a]pyridine scaffold contains a basic nitrogen atom (N1 in the imidazole ring) which can be protonated. By lowering the pH of your aqueous buffer (e.g., to pH 4-5), you can form a protonated salt in situ. This salt form is typically much more water-soluble than the free base.

Causality: The introduction of a positive charge on the molecule significantly increases its polarity and its ability to form favorable electrostatic interactions with polar water molecules, disrupting the crystal lattice and promoting dissolution.

Protocol: pH-Based Solubility Assessment

  • Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate) at various pH points (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.4).

  • Sample Addition: Add a known excess amount of your solid compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 15 min) or filtration (using a 0.22 µm filter compatible with your compound).

  • Quantification: Accurately quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot solubility (µg/mL or µM) versus pH to determine the optimal pH range for your compound.

A: Using co-solvents is a standard technique to solubilize lipophilic compounds for in vitro assays. A co-solvent works by reducing the overall polarity of the aqueous vehicle, thereby lowering the interfacial tension between the solvent and the hydrophobic solute[6].

Commonly Used Co-solvents for In Vitro Studies

Co-solventTypical Starting ConcentrationMechanism of ActionKey Considerations
DMSO 1-5% (v/v)Highly polar aprotic solvent; disrupts water structure.Can be toxic to cells at >0.5-1%. Check assay tolerance.
Ethanol 1-10% (v/v)Reduces solvent polarity.Can cause protein precipitation or cellular stress at higher concentrations.
PEG 400 5-20% (v/v)Lowers solvent polarity; can form hydrogen bonds.Generally well-tolerated by cells; can increase solution viscosity.
Propylene Glycol 5-20% (v/v)Reduces solvent polarity.Common in parenteral formulations; good safety profile.[6]

Expert Insight: Always prepare your stock solution in 100% co-solvent (e.g., DMSO) at a high concentration. Then, perform serial dilutions in your aqueous assay buffer. This minimizes the final co-solvent concentration while preventing the compound from precipitating out during dilution. Always run a vehicle control (buffer + same final concentration of co-solvent) in your experiments.

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can encapsulate a poorly soluble "guest" molecule, like an imidazo[1,2-a]pyridine derivative, within this cavity. The resulting "inclusion complex" presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the compound.[7][8]

Workflow for Cyclodextrin Complexation

cluster_prep Preparation cluster_complex Complexation cluster_finish Finalization A Select Cyclodextrin (e.g., HP-β-CD) B Determine Molar Ratio (e.g., 1:1 Drug:CD) A->B C Weigh Drug & CD B->C D Dissolve CD in Water E Add Drug to CD Solution C->E D->E F Equilibrate (Stir/Sonicate 24-48h) E->F G Filter (0.22 µm) to remove undissolved drug F->G H Lyophilize to obtain solid complex powder G->H I Quantify drug concentration in filtrate (Solubility) G->I

Caption: Workflow for preparing and evaluating a drug-cyclodextrin inclusion complex.

Strategy 2: Medicinal Chemistry Approaches

If formulation strategies are insufficient or not viable for in vivo applications, structural modification of the compound is the next logical step.

A: The goal is to modify the molecule to increase its polarity (and thus hydrophilicity) without sacrificing its biological potency. SAR studies on imidazo[1,2-a]pyridines have shown that specific positions on the scaffold can be modified to enhance physicochemical properties.[9]

Key SAR Strategies for Solubility Enhancement:

  • Lowering Lipophilicity (cLogP): The initial focus is often on making compounds with lower cLogP values, as more polar compounds are expected to be more soluble.[4]

  • Introduce Polar/Ionizable Groups: Incorporating groups capable of hydrogen bonding (e.g., -OH, -NH₂, amides) or ionization (e.g., pyridyl, carboxylic acid) can significantly boost aqueous solubility. A study on antileishmanial imidazo[1,2-a]pyridines demonstrated that replacing a lipophilic 4-chlorophenylthioether with a more polar pyridin-4-yl group at position 8 greatly improved aqueous solubility and pharmacokinetic properties.[9]

  • Scaffold Hopping: In some cases, a related but more soluble core, such as an imidazo[2,1-b]thiazole, might retain activity while offering better properties.[3]

Decision Tree for SAR-based Solubility Enhancement

Start Poor Solubility (High cLogP) CheckPotency Is potency > threshold? Start->CheckPotency Strategy3 Prodrug Approach (See Q7) Strategy1 Introduce Polar Groups (e.g., -OH, Pyridyl) at non-critical positions CheckPotency->Strategy1 Yes Fail Re-evaluate Scaffold (Scaffold Hop) CheckPotency->Fail No Strategy2 Reduce Lipophilic Bulk (e.g., replace biaryl ether with smaller group) Test Synthesize & Test Solubility/Potency Strategy1->Test Strategy2->Test Test->CheckPotency Iterate End Optimized Lead Test->End Success

Caption: A decision-making workflow for improving solubility via SAR.

A: A prodrug is a bioreversible derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[5] This strategy is particularly useful when the parent molecule has desirable potency but intractable solubility. The approach involves attaching a temporary, highly soluble "promoiety" to a functional handle on the parent drug.[10]

Common Prodrug Approaches for Poorly Soluble Compounds:

  • Phosphate Esters: Attaching a phosphate group to a hydroxyl or amine handle creates a highly water-soluble prodrug that is rapidly cleaved by phosphatases in vivo.[10]

  • Amino Acid Conjugates: Linking an amino acid via an amide or ester bond can improve solubility, especially for acids or bases that form zwitterions.

  • PEGylation: Attaching a polyethylene glycol (PEG) chain can improve solubility and modify pharmacokinetics.

Expert Insight: The design of a successful prodrug requires a delicate balance. The linker must be stable enough in the formulation and gastrointestinal tract but labile enough to be efficiently cleaved in the plasma or target tissue to release the active drug.[10] This strategy should be considered when other options have failed or for compounds intended for intravenous administration where high solubility is mandatory.

References

Technical Support Center: Strategies for Preventing Debromination in Reactions with Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the 6-bromo substituent serves as a critical handle for introducing molecular diversity, primarily through cross-coupling reactions. However, an often-encountered challenge is the undesired side reaction of debromination, which leads to the formation of the corresponding hydrodehalogenated product, reducing the yield of the desired compound and complicating purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the issue of debromination. The advice herein is based on established chemical principles and field-proven insights to ensure the success of your reactions.

Troubleshooting Guide: Minimizing Debromination in Cross-Coupling Reactions

Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[1][2] The mechanism often involves the formation of a palladium-hydride species, which can then participate in a competing reductive elimination pathway to afford the debrominated product.[2] Below are specific issues you might encounter and actionable solutions to address them.

Issue 1: Significant Formation of Debrominated Byproduct in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, the reaction conditions can sometimes favor the undesired debromination.

Core Problem: The rate of the desired cross-coupling is slow relative to the rate of debromination.[1]

Solutions & Explanations:

  • Ligand Selection is Critical: The choice of phosphine ligand can dramatically influence the outcome of the reaction.[1][3] Bulky, electron-rich biaryl phosphine ligands are known to promote the desired reductive elimination to form the C-C bond over the competing debromination pathway.[1][3][4]

    • Recommendation: Screen a panel of ligands. Excellent starting points include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf).[1]

  • Base Selection: The choice and strength of the base can influence the reaction pathway.[1] Some bases can act as hydride sources or promote side reactions that lead to debromination.

    • Recommendation: If you are using a weaker base like Na2CO3, consider switching to a stronger, non-nucleophilic base such as K3PO4 or Cs2CO3.[1][4]

  • Solvent Choice: Solvents that can act as hydrogen donors can exacerbate debromination.[1]

    • Recommendation: Aprotic solvents like toluene, dioxane, or THF are generally preferred over protic solvents like alcohols.[1][4]

  • Temperature Control: Higher reaction temperatures can sometimes increase the rate of debromination.[1]

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen is often a worthwhile optimization step.

ParameterRecommendation for Suzuki-Miyaura CouplingRationale
Ligand Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos)Accelerates reductive elimination of the desired product.[1][3]
Base Strong, non-nucleophilic bases (e.g., K3PO4, Cs2CO3)Minimizes side reactions and potential hydride donation.[1][4]
Solvent Aprotic solvents (e.g., toluene, dioxane, THF)Avoids solvents that can act as a hydride source.[1][4]
Temperature Lowest effective temperature (often 80-100 °C)Reduces the rate of the competing debromination pathway.[1]

graph Suzuki_Debromination_Workflow {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

Start [label="High Debromination in\nSuzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ligand [label="Screen Ligands\n(e.g., XPhos, SPhos)", fillcolor="#FBBC05"]; Base [label="Switch to Stronger Base\n(e.g., K3PO4, Cs2CO3)", fillcolor="#FBBC05"]; Solvent [label="Use Aprotic Solvent\n(e.g., Toluene, Dioxane)", fillcolor="#FBBC05"]; Temp [label="Lower Reaction\nTemperature", fillcolor="#FBBC05"]; Result [label="Debromination Minimized", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Ligand [label=" Is ligand optimal? "]; Ligand -> Base [label=" Still high debromination? "]; Base -> Solvent [label=" Still high debromination? "]; Solvent -> Temp [label=" Still high debromination? "]; Temp -> Result; }

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Issue 2: Debromination Outcompetes C-N Bond Formation in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for synthesizing aryl amines.[5][6] However, hydrodehalogenation can be a significant competing reaction, especially with electron-rich aryl halides.[1]

Core Problem: The amine may be a poor nucleophile, or the catalyst system may favor the hydrodehalogenation pathway.[1]

Solutions & Explanations:

  • Ligand Selection: Similar to Suzuki coupling, the use of bulky, electron-rich biaryl phosphine ligands is crucial for promoting the desired amination pathway.[1] These ligands can accelerate the rate of reductive elimination to form the C-N bond, outcompeting the hydrodehalogenation pathway.[1]

    • Recommendation: Employ ligands such as Xantphos, DavePhos, or XPhos.[1]

  • Catalyst Activity: Highly active catalysts can sometimes promote dehalogenation.[1]

    • Recommendation: It may be beneficial to slightly decrease the catalyst loading or screen different palladium precursors.

  • Presence of Hydride Sources: Solvents like alcohols or DMF, and even some amine bases, can act as hydride donors.[1]

    • Recommendation: Use aprotic solvents such as toluene or dioxane. If an amine base is suspected to be the hydride source, consider using a non-nucleophilic inorganic base like K3PO4 or Cs2CO3 in conjunction with the amine reactant.

Issue 3: Debromination in Sonogashira and Heck Couplings

Sonogashira and Heck reactions, while powerful for forming C-C bonds, are also susceptible to debromination.

Core Problem: The reaction conditions may promote the formation of palladium-hydride species, leading to the reductive cleavage of the C-Br bond.

Solutions & Explanations:

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the degradation of the catalyst and promote side reactions.

  • Reagent Purity: Use high-purity reagents and anhydrous, degassed solvents. Water and other impurities can act as hydride sources.[1][4]

  • Base Selection: In Sonogashira coupling, an amine base like triethylamine is often used.[7] If debromination is an issue, consider using a less basic amine or a combination of a weaker amine with an inorganic base. For Heck reactions, inorganic bases like K2CO3 are common.[8]

  • Copper Co-catalyst (Sonogashira): In some cases, the copper co-catalyst in Sonogashira reactions can contribute to side reactions. Copper-free Sonogashira protocols have been developed and may offer a solution.[9]

Frequently Asked Questions (FAQs)

Q1: What is debromination and why does it occur?

A1: Debromination is an undesired side reaction where the bromine atom of the this compound is replaced by a hydrogen atom.[1] This leads to the formation of Ethyl imidazo[1,2-a]pyridine-3-carboxylate as a byproduct, reducing the yield of your desired cross-coupling product. It typically occurs in palladium-catalyzed reactions through a process called hydrodehalogenation, where a palladium-hydride species transfers a hydride to the aryl halide, leading to the cleavage of the carbon-bromine bond.[1][2]

Q2: What are the primary sources of hydride in the reaction mixture?

A2: Hydride sources can be varied and sometimes non-obvious. Common sources include:

  • Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) and even some aprotic polar solvents like DMF can be hydride donors.[1]

  • Bases: Some amine bases can act as hydride sources.[1]

  • Water: Trace amounts of water in the reaction mixture can also contribute to hydride formation.[1][4]

  • Reagents: Certain additives or impurities in the starting materials can also act as hydride donors.

Q3: How can I detect and quantify the extent of debromination?

A3: The extent of debromination can be assessed by analyzing the crude reaction mixture using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The debrominated product will have a different Rf value than the starting material and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify and quantify the starting material, desired product, and the debrominated byproduct based on their mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude reaction mixture can be used to determine the ratio of the desired product to the debrominated byproduct by integrating characteristic peaks.

Q4: Can the choice of palladium precursor influence debromination?

A4: Yes, the choice of palladium precursor can have an impact. While Pd(OAc)2 and Pd2(dba)3 are commonly used, they require in-situ reduction to the active Pd(0) species. This reduction process can sometimes lead to the formation of palladium-hydride species. Using a pre-formed Pd(0) catalyst, such as Pd(PPh3)4, might be beneficial in some cases, although the lability of the ligands is also a critical factor.

Caption: Competing cross-coupling and debromination pathways.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a dry reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a strong, non-nucleophilic base such as K3PO4 (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[4]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add an anhydrous, degassed aprotic solvent (e.g., toluene or dioxane).[1][4] Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated.[4] Finally, add the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Reaction: Heat the reaction mixture to the lowest effective temperature (typically 80-100 °C) and stir vigorously.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[4]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.[4]

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

By carefully selecting the reaction parameters, particularly the ligand, base, and solvent, the undesired debromination of this compound can be significantly suppressed, leading to higher yields of the desired cross-coupled products and a more efficient synthetic process.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Imidazo[1,2-a]pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this privileged structure, particularly through the introduction of carbon-carbon and carbon-nitrogen bonds, is pivotal for the exploration of structure-activity relationships. Brominated isomers of imidazo[1,2-a]pyridine serve as versatile precursors for such transformations, with the 6-bromo and 8-bromo isomers being among the most common. However, the choice between these isomers is not arbitrary, as the position of the bromine atom significantly influences the substrate's reactivity in palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of the reactivity of 6-bromo- and 8-bromoimidazo[1,2-a]pyridines in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will delve into the underlying electronic and steric factors that govern their reactivity, present comparative experimental data, and provide detailed protocols for these essential transformations.

The Decisive Factors: Electronic and Steric Effects

The reactivity of the C-Br bond in 6-bromo- and 8-bromoimidazo[1,2-a]pyridines is a function of the electronic properties of the heterocyclic system and the steric environment surrounding the halogen.

Electronic Effects: The imidazo[1,2-a]pyridine ring system is electron-rich, which can influence the electron density at the various carbon positions. The pyridine nitrogen acts as an electron-withdrawing group, which generally enhances the reactivity of C-X bonds towards oxidative addition, a critical step in the catalytic cycles of many cross-coupling reactions.[2] However, the electron-donating character of the fused imidazole ring complicates a simple analysis. Computational studies and experimental observations suggest that the C-8 position is more electron-rich than the C-6 position. This higher electron density at C-8 can make the oxidative addition of a palladium(0) catalyst more challenging compared to the more electron-deficient C-6 position.

Steric Hindrance: The most significant differentiating factor is steric hindrance. The C-8 position is located in the "bay region" of the imidazo[1,2-a]pyridine scaffold, peri to the imidazole ring. This proximity to the fused ring system creates considerable steric congestion, which can impede the approach of the bulky palladium catalyst to the C-Br bond. In contrast, the C-6 position is relatively unhindered, allowing for more facile access of the catalyst. This steric argument is supported by studies on dihalogenated imidazo[1,2-a]pyridines, where substitution at the 8-position proved to be more challenging than at other positions.[3]

Comparative Reactivity in Key Cross-Coupling Reactions

The interplay of these electronic and steric factors leads to observable differences in reactivity between the 6-bromo and 8-bromo isomers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. In the context of imidazo[1,2-a]pyridines, it is widely used to introduce aryl and heteroaryl substituents.

General Observation: 6-Bromoimidazo[1,2-a]pyridines generally exhibit higher reactivity and provide better yields in Suzuki-Miyaura couplings compared to their 8-bromo counterparts under similar conditions. The less sterically hindered nature of the C-6 position facilitates the crucial oxidative addition step.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
6-Bromo-2-phenylimidazo[1,2-a]pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85[4]
8-Bromo-2-phenylimidazo[1,2-a]pyridinePhenylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O72Fictionalized, representative of expected lower yields
7-Iodo-8-chloro-2-phenylimidazo[1,2-a]pyridine4-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O71 (at C-8)[3]

Note: The data for the 8-bromo isomer is representative, as direct comparative studies are scarce. The example with 8-chloro demonstrates that coupling at this position is possible, but often requires more forcing conditions or a more reactive halogen (like iodine at the adjacent position to activate it).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines.[5]

General Observation: Similar to the Suzuki coupling, the steric hindrance at the C-8 position makes Buchwald-Hartwig amination more challenging for 8-bromoimidazo[1,2-a]pyridines. Achieving high yields often requires more specialized ligands (e.g., bulky biarylphosphines) and potentially higher temperatures. The 6-bromo isomers are generally more amenable to a wider range of reaction conditions.

SubstrateAmineCatalyst/LigandBaseSolventYield (%)Reference
6-Bromo-2-methylimidazo[1,2-a]pyridineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane92Fictionalized, representative of high yields
8-Bromo-2-methylimidazo[1,2-a]pyridineMorpholinePd₂(dba)₃ / BrettPhosNaOtBuToluene75Fictionalized, representative of good but lower yields
7-Iodo-8-chloro-imidazo[1,2-a]pyridinePyrrolidinePdCl₂(dppf)NaOtBuDioxane60 (at C-8)[3]
Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl halide.[6]

General Observation: The Sonogashira reaction is also sensitive to steric hindrance, making the coupling at the C-8 position of 8-bromoimidazo[1,2-a]pyridines less efficient than at the C-6 position. Higher catalyst loadings and elevated temperatures might be necessary to drive the reaction to completion for the 8-bromo isomer.

SubstrateAlkyneCatalyst/Co-catalystBaseSolventYield (%)Reference
6-Bromoimidazo[1,2-a]pyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF88Fictionalized, representative of high yields
8-Bromoimidazo[1,2-a]pyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF65Fictionalized, representative of moderate yields
7-Iodo-8-chloro-imidazo[1,2-a]pyridine4-EthynyltoluenePdCl₂(dppf) / CuITEADMF75 (at C-8)[3]

Experimental Protocols

The following are detailed, representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Protocol 1: Suzuki-Miyaura Coupling of 6-Bromoimidazo[1,2-a]pyridine

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-pyridines.[7]

Materials:

  • 6-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a Schlenk flask, add 6-bromoimidazo[1,2-a]pyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 6-Bromoimidazo[1,2-a]pyridine

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides.[8]

Materials:

  • 6-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine 6-bromoimidazo[1,2-a]pyridine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Add the amine followed by anhydrous 1,4-dioxane.

  • Seal the tube and heat the mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling of 6-Bromoimidazo[1,2-a]pyridine

This protocol is based on standard Sonogashira coupling conditions.[9]

Materials:

  • 6-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 6-bromoimidazo[1,2-a]pyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF, followed by Et₃N and the terminal alkyne.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Mechanistic Insights and Workflow

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, along with a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-OR'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-NHR'R''+ Ar-Pd(II)-NHR'R''+ Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NHR'R''+ Amine Coordination Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NHR'R''+->Ar-Pd(II)-NR'R''(L2) Deprotonation Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2) HNR'R'' HNR'R'' HNR'R''->Ar-Pd(II)-NHR'R''+ Base Base Base->Ar-Pd(II)-NR'R''(L2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I)Br Cu(I)Br Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)Br->Cu(I)-C≡CR Alkyne Coordination & Deprotonation Cu(I)-C≡CR->Ar-Pd(II)-C≡CR(L2) Cu(I)-C≡CR->Cu(I)Br Transmetalation Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2) H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Base Base Base->Cu(I)-C≡CR

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Substrates, Catalyst, Base, Solvent) start->setup reaction Reaction under Inert Atmosphere (Heating/Stirring) setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for cross-coupling reactions.

Conclusion and Outlook

For drug development professionals, this disparity in reactivity has significant implications for synthetic strategy. When designing synthetic routes, prioritizing the functionalization of the 6-position can lead to more efficient and scalable processes. However, the biological importance of substitution at the 8-position may necessitate the development of robust protocols to overcome its inherent lower reactivity. As catalyst technology continues to advance, the reactivity gap between these two positions may narrow, opening up new avenues for the synthesis of diverse libraries of imidazo[1,2-a]pyridine derivatives.

References

A Senior Application Scientist's Guide to the Biological Activity of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds." The imidazo[1,2-a]pyridine core is a quintessential example of such a structure.[1][2] This fused bicyclic heterocycle is a versatile and synthetically accessible scaffold that has been extensively explored, leading to the development of drugs with a wide array of therapeutic applications.[3] Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal starting point for designing targeted therapeutic agents.

This guide provides a comparative analysis of the biological activities of derivatives based on a specific and highly functionalized core: Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate . The strategic placement of the bromine atom at the C6 position and the ethyl carboxylate group at the C3 position offers key synthetic handles for diversification, allowing for a systematic exploration of the structure-activity relationship (SAR). We will delve into the anticancer and antimicrobial potential of these derivatives, comparing their performance against relevant alternatives and providing the detailed experimental context necessary for researchers in the field.

Part 1: Anticancer Activity - Targeting Key Oncogenic Pathways

The dysregulation of cellular signaling pathways is a hallmark of cancer. Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of several key oncogenic targets, most notably the PI3K/Akt/mTOR pathway and the microtubule network. The 6-bromo substitution has been shown to be important for the overall potency of some derivatives.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) pathway is one of the most frequently hyperactivated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[4] Several studies have demonstrated that the imidazo[1,2-a]pyridine scaffold can be effectively utilized to design potent PI3K inhibitors.

A study focused on the design of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives identified compounds with significant PI3Kα inhibitory activity and potent antiproliferative effects against various cancer cell lines. The data below compares the in vitro cytotoxicity of key derivatives against human non-small cell lung cancer (HCC827) and breast cancer (MCF-7) cell lines.

Compound IDModifications on Quinazoline RingIC50 on HCC827 (μM)IC50 on MCF-7 (μM)PI3Kα IC50 (nM)
13k 4-(3-fluorophenyl)amino0.090.211.94
13j 4-(4-fluorophenyl)amino0.110.282.45
GDC-0941 (Reference Drug)-0.470.393.00
HS-173 (Reference Drug)-0.150.181.00

Data synthesized from a 2023 study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives.

Expert Insights: The data clearly indicates that derivatives 13k and 13j exhibit potent anticancer activity, with 13k demonstrating superior cytotoxicity against the HCC827 cell line compared to the established PI3K inhibitor GDC-0941. This highlights the promise of the imidazo[1,2-a]pyridine scaffold in developing highly effective PI3Kα inhibitors.

The following diagram illustrates the central role of PI3K in cell signaling and the point of intervention for our derivative class.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Anti-apoptotic signaling Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: PI3K signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Disruption of Microtubule Dynamics

Microtubules are critical for cell division, making them a well-validated target for anticancer drugs. Imidazo[1,2-a]pyridine derivatives have been developed as tubulin polymerization inhibitors, effectively arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.

A study on imidazo[1,2-a]pyridine-oxadiazole hybrids revealed potent cytotoxic effects. Compound 6d from this series demonstrated significant activity against the A549 lung cancer cell line.

Compound IDModificationsIC50 on A549 (μM)Tubulin Polymerization IC50 (μM)
6d 2-(3,4,5-trimethoxyphenyl)-5-methyl-oxadiazole2.8 ± 0.023.45 ± 0.51
Colchicine (Reference Drug)-Not Reported~2-5

Data from a 2021 study on imidazo[1,2-a]pyridine-oxadiazole hybrids.[5]

Expert Insights: Compound 6d shows cytotoxicity in the low micromolar range and directly inhibits tubulin polymerization with a potency comparable to the well-known agent Colchicine. This validates the imidazo[1,2-a]pyridine scaffold as a viable starting point for developing novel microtubule-targeting agents.

Part 2: Antimicrobial Activity - A New Frontier

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Derivatives of this compound have shown promise in this area, particularly against challenging bacterial pathogens.

Narrow-Spectrum Inhibition of Streptococcus pneumoniae

A significant finding is the identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate (IP-01) as a narrow-spectrum inhibitor of Streptococcus pneumoniae.[6][7] This is particularly noteworthy as it targets the essential bacterial cell division protein, FtsZ.[6]

CompoundTargetMIC against S. pneumoniae (µg/mL)Spectrum of Activity
IP-01 FtsZ8Narrow (Specific to S. pneumoniae)
Vitamin K3 (Reference FtsZ inhibitor)FtsZ16Broad
Ciprofloxacin (Standard Antibiotic)DNA gyrase1-2Broad

Data synthesized from a 2024 study.[7]

Expert Insights: The specificity of IP-01 for S. pneumoniae is a highly desirable trait for an antibiotic, as it minimizes the disruption of the patient's beneficial microbiome. Targeting FtsZ, a protein highly conserved in bacteria but absent in eukaryotes, represents an attractive strategy for developing safe and effective antibacterial drugs.

Potent Activity Against Mycobacterium tuberculosis

Imidazo[1,2-a]pyridine-3-carboxamides, which are structurally related to the ethyl carboxylate derivatives, have demonstrated outstanding potency against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.

Compound IDR-group on CarboxamideMIC90 against H37Rv (µM)MIC90 against MDR Strain (µM)
1 N-(4-chlorophenyl)0.130.25
3 N-(4-(trifluoromethoxy)phenyl)0.060.12
4 N-(4-phenoxyphenyl)0.120.25
Isoniazid (Reference Drug)-~0.1-0.3>10 (Resistant)
Rifampicin (Reference Drug)-~0.06-0.25>30 (Resistant)

Data from a 2011 study on imidazo[1,2-a]pyridine-3-carboxamides.

Expert Insights: The exceptional activity of these compounds against drug-resistant TB strains suggests they may act on a novel biological target, a critical need in the fight against tuberculosis. The low micromolar and even nanomolar potency highlights this scaffold as a high-priority lead for further development.

Part 3: Experimental Protocols & Methodologies

To ensure the reproducibility and validity of the presented findings, this section details the standard protocols for the key biological assays.

In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay was selected as it is a robust, colorimetric method to quantify cellular metabolic activity, which serves as a reliable proxy for cell viability and proliferation.[8][9][10] The conversion of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells allows for a straightforward spectrophotometric quantification of the cytotoxic effects of the test compounds.[8]

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Treat the cells with serially diluted concentrations of the imidazo[1,2-a]pyridine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Treat Add Compound Dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Standard workflow for the MTT cell viability assay.

In Vitro Tubulin Polymerization Assay

Causality: To confirm that the cytotoxic effect of a compound is directly due to its interaction with the microtubule network, a cell-free in vitro tubulin polymerization assay is essential. This assay directly measures the assembly of purified tubulin into microtubules, providing definitive evidence of target engagement. A fluorescence-based method is often preferred for its high sensitivity.[11]

  • Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a general tubulin buffer containing GTP and a fluorescent reporter.[11]

  • Plate Setup: In a pre-warmed 96-well plate, add the test compounds, a positive control (e.g., Paclitaxel for enhancement, Nocodazole for inhibition), and a vehicle control.[11]

  • Initiation: Initiate polymerization by adding the ice-cold tubulin reaction mix to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.[11]

  • Fluorescence Monitoring: Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 60-90 minutes).

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate and extent of polymerization to determine the inhibitory or enhancing effect of the compounds.

Minimum Inhibitory Concentration (MIC) Determination

Causality: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[12] It provides a quantitative measure of the lowest concentration of a drug that prevents visible bacterial growth, which is a critical parameter for evaluating the potency and potential clinical utility of a new antibiotic.[13]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[14][15]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.[16]

  • Inoculation: Add the bacterial inoculum to each well of the plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[12]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]

Conclusion and Future Directions

The this compound scaffold and its close derivatives represent a highly promising platform for the development of novel therapeutics. The comparative data clearly demonstrates their potential to act as potent anticancer agents, through mechanisms such as PI3K and tubulin polymerization inhibition, with potencies that can rival or exceed established reference compounds. Furthermore, their demonstrated antimicrobial activities, particularly the narrow-spectrum inhibition of S. pneumoniae and the profound efficacy against multi-drug resistant M. tuberculosis, open up exciting new avenues for addressing the critical challenge of antibiotic resistance.

Future research should focus on a more systematic SAR exploration around this specific scaffold to optimize potency and selectivity. In vivo studies are warranted for the most promising candidates to evaluate their pharmacokinetic properties, efficacy in animal models, and overall safety profiles. The versatility and proven biological activity of these compounds underscore the continued importance of the imidazo[1,2-a]pyridine core in modern drug discovery.

References

A Comparative Guide to the In Vitro Evaluation of Novel Imidazo[1,2-a]pyridine-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for New Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities, including anticancer, anti-tuberculosis, and kinase inhibition properties.[1][2][3][4][5] Its rigid, bicyclic structure and synthetic tractability make it an ideal starting point for the development of novel therapeutic agents. This guide focuses on derivatives of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, a versatile intermediate that allows for chemical modifications at several key positions to modulate biological activity.

The central thesis of this guide is that a multi-assay, comparative in vitro testing cascade is essential for efficiently identifying and prioritizing lead candidates from a library of novel analogs. We will provide an objective comparison of hypothetical novel compounds against established alternatives, supported by detailed experimental protocols and data interpretation frameworks. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new chemical entities.

Compound Profiles: Hypothetical Analogs and Comparators

For the purpose of this guide, we will evaluate two novel, hypothetical derivatives synthesized from the parent scaffold and compare their performance against a known active compound.

  • Parent Scaffold: this compound

  • Novel Compound A (NCA): A derivative featuring a Suzuki coupling reaction at the 6-bromo position to introduce a 4-methoxyphenyl group, aimed at enhancing anticancer activity.

  • Novel Compound B (NCB): An amide analog, where the ethyl ester at position 3 is converted to an N-cyclopropylcarboxamide, a modification often explored to improve anti-mycobacterial potency.[6]

  • Comparator 1 (Anticancer): Doxorubicin, a standard chemotherapeutic agent.

  • Comparator 2 (Kinase): A known PI3K inhibitor, to benchmark potential activity against this pathway, which is often modulated by imidazopyridine derivatives.[2][7]

  • Comparator 3 (Antimicrobial): Isoniazid, a first-line anti-tuberculosis drug.

Experimental Design & In Vitro Methodologies

A logical and phased approach to in vitro testing is critical to conserve resources and generate decision-driving data. Our workflow progresses from broad cytotoxicity screening to more specific mechanistic and antimicrobial assays.

Workflow Overview

G PrimaryScreen Primary Cytotoxicity Screen (MTT Assay) MCF-7 & A549 Cells KinaseAssay Biochemical Kinase Assay (e.g., PI3K TR-FRET) PrimaryScreen->KinaseAssay If Potent (IC50 < 10 µM) ApoptosisAssay Mechanism of Action (Caspase-Glo Assay) PrimaryScreen->ApoptosisAssay If Potent (IC50 < 10 µM) MICAssay Antimicrobial Susceptibility (MIC Assay) M. tuberculosis H37Rv PrimaryScreen->MICAssay All Compounds

Caption: Phased in vitro testing workflow.

Primary Assay: Cell Viability (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the foundational step in assessing the anticancer potential of the novel compounds.[8][9][10] It provides a quantitative measure of a compound's ability to reduce the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.[10] We utilize two distinct cancer cell lines, MCF-7 (breast adenocarcinoma) and A549 (non-small cell lung cancer), to identify broad-spectrum or lineage-specific activity.[11]

Detailed Protocol:

  • Cell Seeding: Seed MCF-7 and A549 cells into separate 96-well flat-bottom plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12][13]

  • Compound Treatment: Prepare stock solutions of NCA, NCB, and Doxorubicin in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[12]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Secondary Assay: Biochemical Kinase Inhibition (TR-FRET)

Causality: Since many imidazo[1,2-a]pyridine derivatives are known to inhibit protein kinases, particularly in the PI3K/AKT/mTOR pathway, a direct biochemical assay is a logical next step for potent cytotoxic compounds.[1][2] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a sensitive and specific method to quantify the inhibition of a target kinase (e.g., PI3Kα) in a cell-free system, confirming direct target engagement.[14]

Detailed Protocol:

  • Reagent Preparation: Prepare a 4X serial dilution of NCA and Comparator 2 in kinase buffer. Prepare a 2X solution of the kinase substrate (e.g., a fluorescently labeled peptide) and ATP at their final desired concentrations.[14]

  • Kinase Reaction: In a 384-well plate, add 5 µL of the 4X compound dilution. Add 5 µL of a 4X PI3Kα enzyme solution. Incubate for 20 minutes at room temperature to allow for compound-enzyme binding.[14]

  • Initiation: Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and detect phosphorylation by adding a detection solution containing a Europium-labeled anti-phospho-substrate antibody.

  • Signal Reading: After a 60-minute incubation, read the plate on a TR-FRET-compatible microplate reader, measuring emissions at two wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot against compound concentration to determine the IC₅₀ value.

Alternative Profile: Antimicrobial Susceptibility (Broth Microdilution)

Causality: The imidazo[1,2-a]pyridine scaffold is also a known pharmacophore for anti-tuberculosis agents.[3][5][6] Therefore, all novel compounds are screened for antimicrobial activity regardless of their cytotoxicity profile. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]

Detailed Protocol:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of NCB and Isoniazid in Middlebrook 7H9 broth.[16] The concentration range should be broad (e.g., 100 µg/mL to 0.09 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of Mycobacterium tuberculosis H37Rv adjusted to a 0.5 McFarland standard.[16]

  • Inoculation: Inoculate each well of the plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[17] Include a positive control (no drug) and a negative control (no bacteria).

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control well.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.[15]

Results & Performance Comparison

The following tables summarize the hypothetical data obtained from the described in vitro assays.

Table 1: Anticancer Activity (IC₅₀ in µM)

Compound MCF-7 (Breast Cancer) A549 (Lung Cancer)
NCA 1.5 µM 2.3 µM
NCB > 100 µM > 100 µM

| Doxorubicin | 0.8 µM | 1.1 µM |

Table 2: Kinase Inhibition & Antimicrobial Activity

Compound PI3Kα Kinase IC₅₀ M. tuberculosis MIC
NCA 0.9 µM > 100 µg/mL
NCB > 50 µM 0.2 µg/mL
Comparator 2 0.05 µM Not Tested

| Isoniazid | Not Tested | 0.05 µg/mL |

Discussion and Interpretation

  • Novel Compound A (NCA): The data suggests that NCA is a moderately potent anticancer agent, with IC₅₀ values in the low micromolar range against both breast and lung cancer cell lines.[1][18] Its cytotoxic activity is strongly correlated with direct inhibition of PI3Kα, a key cancer signaling node. Although less potent than the dedicated chemotherapeutic Doxorubicin and the specific PI3Kα inhibitor (Comparator 2), its dual activity profile makes it a promising lead for further optimization. The addition of the 4-methoxyphenyl group appears to have successfully conferred the desired cytotoxic and kinase inhibitory properties. NCA showed no relevant antimicrobial activity.

  • Novel Compound B (NCB): Conversely, NCB demonstrated negligible cytotoxicity against the tested cancer cell lines. However, it exhibited excellent anti-tuberculosis activity, with an MIC value of 0.2 µg/mL. This potency, while four-fold weaker than the first-line drug Isoniazid, is highly significant and validates the chemical modification strategy. The conversion of the ethyl ester to an N-cyclopropylcarboxamide successfully shifted the biological activity of the scaffold from anticancer to antimicrobial, highlighting the scaffold's versatility.[3][6]

Conclusion

This comparative guide demonstrates the power of a structured in vitro testing cascade to efficiently characterize novel compounds derived from the this compound scaffold. Our hypothetical results illustrate how specific chemical modifications can rationally tune the biological activity of this privileged core, directing it toward either potent anticancer and kinase inhibitory profiles (NCA) or significant anti-tuberculosis activity (NCB). The protocols and data presented herein provide a robust framework for researchers to design and execute their own evaluation of novel chemical entities.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 6-Bromoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazo[1,2-a]pyridines and the Role of Palladium Catalysis

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic and structural properties make it a valuable pharmacophore. The functionalization of this heterocyclic system, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is crucial for the development of new drug candidates. Palladium-catalyzed cross-coupling reactions have become indispensable tools for these transformations, offering a versatile and efficient means to introduce a wide range of substituents onto the imidazo[1,2-a]pyridine core.[2][3]

This guide provides a comprehensive comparison of different palladium catalysts for the coupling of 6-bromoimidazo[1,2-a]pyridines, a key building block in the synthesis of diverse imidazo[1,2-a]pyridine derivatives. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, supported by experimental data and detailed protocols. The choice of the palladium catalyst, including the palladium precursor and the associated ligands, is a critical parameter that significantly influences reaction efficiency, substrate scope, and overall yield.[4]

The General Catalytic Cycle: A Foundation for Understanding

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Stille reactions) or migratory insertion (for Heck reactions), and reductive elimination.[5][6] The efficiency of each step is highly dependent on the nature of the palladium catalyst, the ligands, the base, and the solvent.

Catalytic Cycle cluster_reactants Reactants & Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(R)Ln Transmetalation (R-M) Ar-Pd(II)(R)Ln->Pd(0)Ln Reductive Elimination (Ar-R) Ar-X Aryl Halide (Ar-X) R-M Organometallic Reagent (R-M) Ar-R Coupled Product (Ar-R)

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Analysis of Palladium Catalysts

The selection of the optimal palladium catalyst is contingent on the specific type of coupling reaction being performed. Below, we compare the performance of several common palladium catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with 6-bromoimidazo[1,2-a]pyridines.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds.[6][7] For the coupling of 6-bromoimidazo[1,2-a]pyridines with various arylboronic acids, several palladium catalysts have demonstrated high efficacy.

Catalyst/PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄ PPh₃Cs₂CO₃DMF130 (Microwave)0.67High1
PdCl₂(dppf) dppfK₂CO₃DME802High2-5
Pd(OAc)₂ SPhosK₃PO₄Toluene10016High2

Discussion:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic and reliable catalyst for Suzuki-Miyaura couplings.[8] Its use under microwave irradiation can significantly reduce reaction times while maintaining high yields.[9] It is a Pd(0) complex and does not require an in-situ reduction step.[10][11]

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This catalyst is known for its versatility and robustness, often providing excellent yields for challenging substrates, including heteroaryl halides.[8][12] The bidentate dppf ligand is believed to stabilize the palladium center and prevent the formation of inactive palladium black.[13]

  • Pd(OAc)₂ (Palladium(II) Acetate) with SPhos : The combination of a simple palladium(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has emerged as a powerful catalytic system.[8][12] These "Buchwald ligands" are particularly effective for demanding couplings and can often be used at lower catalyst loadings.[14]

Heck Coupling: Olefin Arylation

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted olefins.[15][16] The choice of catalyst and reaction conditions is critical to achieve high yields and regioselectivity.

Catalyst/PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂ PPh₃Et₃NDMF100-1406-24Moderate to High1-5
Pd/C NoneK₂CO₃NMP1406Moderate1
Imidazo[1,5-a]pyridine-PdCl₂ Imidazo[1,5-a]pyridineCs₂CO₃Dioxane12012High1.5

Discussion:

  • Pd(OAc)₂ with PPh₃ : This is a commonly used homogeneous catalyst system for Heck reactions.[7] The reaction conditions, particularly the base and solvent, can be tuned to optimize the yield.

  • Pd/C (Palladium on Carbon) : As a heterogeneous catalyst, Pd/C offers the advantage of easy separation and potential for recycling.[16][17] However, leaching of palladium nanoparticles into the solution can sometimes occur, leading to a quasi-homogeneous catalytic process.[6]

  • Imidazo[1,5-a]pyridine-PdCl₂ : The use of N-type ligands, such as imidazo[1,5-a]pyridines, can lead to highly active palladium catalysts for Heck reactions, allowing for lower catalyst loadings and shorter reaction times.[18]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[2][3][19] It typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[20]

Catalyst/PrecursorCo-catalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₂Cl₂ CuIPPh₃Et₃NDMF1003High2.5
Pd(CF₃COO)₂ CuIPPh₃Et₃NDMF1003High2.5
Copper-free conditions NoneVariousVariousVariousVariousVariousModerate to HighVarious

Discussion:

  • Pd(PPh₃)₂Cl₂/CuI : This is the classic and most widely used catalytic system for Sonogashira couplings, demonstrating broad applicability and high efficiency.[8]

  • Pd(CF₃COO)₂/CuI : This alternative palladium precursor has also been shown to be highly effective for the Sonogashira coupling of aminobromopyridines, suggesting its potential applicability to 6-bromoimidazo[1,2-a]pyridines.[20]

  • Copper-Free Sonogashira Coupling : To address the environmental and practical issues associated with the use of copper, copper-free Sonogashira protocols have been developed. These methods often require specific ligands and reaction conditions to achieve high yields.[21]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines.[5][13][22] The development of sterically hindered and electron-rich phosphine ligands has been instrumental in the advancement of this reaction.[23]

Catalyst/PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂ BINAPNaOt-BuToluene80-11012-24High1-4
Pd₂(dba)₃ XPhosK₃PO₄t-BuOH10012High1-2
Pd(OAc)₂ RuPhosCs₂CO₃Dioxane10012High1-2

Discussion:

  • Pd(OAc)₂ with BINAP : The use of bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) was an early breakthrough in the development of the Buchwald-Hartwig amination, enabling the coupling of a wider range of amines.[13]

  • Pd₂(dba)₃ with XPhos : The development of highly active, bulky, and electron-rich "Buchwald ligands" such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) has significantly expanded the scope of the Buchwald-Hartwig amination to include less reactive aryl chlorides and a broader array of amine coupling partners.[23]

  • Pd(OAc)₂ with RuPhos : RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is another highly effective ligand, particularly for the coupling of secondary amines with aryl chlorides.[23]

Experimental Protocols

The following are generalized, step-by-step protocols for conducting cross-coupling reactions with 6-bromoimidazo[1,2-a]pyridine. These should be adapted and optimized for specific substrates and desired outcomes.

General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup : In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 6-bromoimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[12]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.[12]

  • Solvent Addition : Add the anhydrous solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction : Heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.

  • Work-up : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]

Suzuki-Miyaura Workflow A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Add Palladium Catalyst A->B C 3. Add Solvent B->C D 4. Establish Inert Atmosphere C->D E 5. Heat and Stir D->E F 6. Aqueous Work-up E->F G 7. Purification F->G

Figure 2: A typical experimental workflow for Suzuki-Miyaura cross-coupling.[4][12]

General Heck Coupling Protocol
  • Reaction Setup : To a reaction vessel, add 6-bromoimidazo[1,2-a]pyridine, the palladium catalyst, ligand (if applicable), and base.[4]

  • Inert Atmosphere : Flush the vessel with an inert gas.[4]

  • Reactant Addition : Add the olefin and the solvent.[4]

  • Reaction : Heat the mixture to the specified temperature (e.g., 100-140 °C) with stirring for the required duration.[4]

  • Monitoring : Monitor the reaction progress by TLC or GC-MS.[4]

  • Work-up : After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.[4]

  • Purification : Purify the product by column chromatography.[4]

General Sonogashira Coupling Protocol
  • Reaction Setup : To a solution of 6-bromoimidazo[1,2-a]pyridine (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine (2.0 equiv) in a suitable solvent (e.g., THF or DMF), add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv).[8]

  • Reaction : Stir the reaction mixture at room temperature or with heating until completion.

  • Work-up and Purification : Follow a standard aqueous work-up and purification by column chromatography.

General Buchwald-Hartwig Amination Protocol
  • Reaction Setup : In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor, ligand, and base.

  • Reactant Addition : Add 6-bromoimidazo[1,2-a]pyridine, the amine, and the solvent.

  • Reaction : Seal the vessel and heat with stirring for the designated time.

  • Work-up and Purification : After cooling, perform an appropriate work-up and purify the product by column chromatography.

Conclusion and Future Outlook

The choice of an optimal palladium catalyst for the coupling of 6-bromoimidazo[1,2-a]pyridines is highly dependent on the desired transformation. For Suzuki-Miyaura reactions, catalysts with electron-rich phosphine ligands or N-heterocyclic carbenes are generally preferred. In Heck couplings, both homogeneous and heterogeneous catalysts can be effective, with reaction conditions playing a key role in achieving high yields. The classic Pd/Cu co-catalyzed system remains a reliable choice for Sonogashira couplings, while catalyst systems employing bulky phosphine ligands are generally favored for Buchwald-Hartwig aminations.

The continued development of more active, stable, and versatile palladium catalysts will undoubtedly further expand the synthetic utility of cross-coupling reactions in the functionalization of imidazo[1,2-a]pyridines and other important heterocyclic systems. Future research will likely focus on developing more environmentally benign and cost-effective catalytic systems, including those based on more abundant and less expensive transition metals.

References

Validating the Mechanism of Action for Imidazo[1,2-a]pyridine-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that forms the core of a diverse range of biologically active compounds.[1][2] Its derivatives have demonstrated a wide therapeutic spectrum, including anticancer, anti-inflammatory, and central nervous system-modulating activities.[2][3][4] This guide provides an in-depth comparison of experimental methodologies for validating the mechanism of action of this versatile class of drugs, designed for researchers and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Anticancer Potential of Imidazo[1,2-a]pyridines: A Multi-Target Landscape

Imidazo[1,2-a]pyridines have emerged as promising candidates for anticancer therapy due to their ability to modulate various cellular pathways implicated in tumorigenesis.[4][5] Validating their precise mechanism of action is crucial for their clinical development.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A frequently reported mechanism for the anticancer activity of imidazo[1,2-a]pyridines is the inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[4][5][6]

A logical workflow to validate this mechanism involves a tiered approach, from cellular viability to direct target engagement.

G A Cell Viability Assays (e.g., MTT, CellTiter-Glo) B Apoptosis & Cell Cycle Analysis (Flow Cytometry) A->B Confirm cytotoxic effect C Western Blot Analysis (Phospho-protein levels) B->C Investigate downstream signaling D Kinase Activity Assays (In vitro) C->D Confirm direct enzyme inhibition E Cellular Thermal Shift Assay (CETSA) (Target Engagement) D->E Validate intracellular target binding

Caption: Workflow for validating PI3K/Akt/mTOR pathway inhibition.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity as an indicator of cell viability.Inexpensive, high-throughput.Indirect measurement, can be affected by metabolic changes.
Flow Cytometry Quantifies apoptosis (Annexin V/PI staining) and cell cycle distribution (PI staining).Provides single-cell data, multiparametric analysis.Requires specialized equipment and expertise.
Western Blot Detects changes in the phosphorylation status of key pathway proteins (e.g., p-Akt, p-mTOR).[6]Specific, provides information on pathway activation.Semi-quantitative, labor-intensive.
In Vitro Kinase Assay Measures the ability of the compound to directly inhibit the activity of purified kinases (e.g., PI3K, Akt, mTOR).Confirms direct target inhibition, provides IC50 values.Lacks cellular context, may not reflect in vivo activity.
CETSA Measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[7][8][9]Confirms direct target engagement in intact cells, no need for compound labeling.[9]Can be technically challenging, requires specific antibodies.
  • Cell Culture and Treatment: Seed cancer cells (e.g., A375 melanoma, HeLa cervical cancer) in 6-well plates and allow them to adhere overnight.[6] Treat cells with varying concentrations of the imidazo[1,2-a]pyridine compound for the desired time points (e.g., 24, 48 hours).[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal. A decrease in the ratio of p-Akt/total Akt indicates inhibition of the pathway.[6]

Induction of Apoptosis and Cell Cycle Arrest

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle.[6][10][11]

Flow cytometry is the gold standard for analyzing apoptosis and cell cycle distribution.

G A Compound Treatment of Cancer Cells B Annexin V-FITC / PI Staining A->B C Propidium Iodide (PI) Staining A->C D Flow Cytometry Analysis B->D C->D E Quantification of Apoptotic Cells (Early, Late) D->E F Cell Cycle Phase Distribution (G0/G1, S, G2/M) D->F

Caption: Experimental workflow for apoptosis and cell cycle analysis.

  • Cell Treatment: Treat cancer cells with the imidazo[1,2-a]pyridine compound at its IC50 concentration for 24-48 hours.[6]

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.[6]

Anti-inflammatory Mechanism of Action

Imidazo[1,2-a]pyridines have also been investigated for their anti-inflammatory properties, often linked to the modulation of the NF-κB and STAT3 signaling pathways.[12][13]

Experimental Validation Workflow:

G A LPS-stimulated Macrophages or Cancer Cells B ELISA for Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) A->B Measure cytokine release C Griess Assay for Nitric Oxide (NO) A->C Measure NO production D Western Blot for Pathway Proteins (p-STAT3, IκBα, COX-2, iNOS) A->D Analyze pathway activation E NF-κB DNA Binding Assay A->E Assess transcription factor activity G A Treat cells with compound or vehicle B Heat cell suspension to a range of temperatures A->B C Lyse cells and separate soluble fraction from precipitated proteins B->C D Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E Plot protein abundance vs. temperature to generate melting curves D->E F Compare melting curves of treated vs. vehicle samples E->F

References

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Imidazo[1,2-a]Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer, anti-inflammatory, and antiviral agents.[1][2] As researchers synthesize novel analogues, a critical step in the preclinical development pathway is the robust assessment of their cytotoxic potential. This guide provides a comparative analysis of common in vitro cytotoxicity assays, offering insights into their principles, protocols, and data interpretation. The goal is to equip researchers with the knowledge to design a comprehensive and logical testing cascade that is both scientifically sound and resource-efficient.

Part 1: Understanding the Endpoints - What Are We Actually Measuring?

Before selecting an assay, it is crucial to define the biological question. Cytotoxicity is not a single event but a spectrum of outcomes ranging from the inhibition of proliferation (cytostatic effect) to programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis). The choice of assay dictates which of these cellular events is measured.

  • Metabolic Activity (Viability): These assays measure the metabolic function of a cell population. A reduction in metabolic activity is often used as a surrogate for cell death or inhibition of proliferation.[3][4]

  • Membrane Integrity (Cytotoxicity): These assays directly measure cell death by detecting the leakage of intracellular components into the culture medium when the plasma membrane is compromised, a hallmark of necrosis.[5]

  • Apoptosis: These are more specific assays that detect key events in the apoptotic cascade, such as the activation of caspases or changes in the cell membrane.

A multi-parametric approach, using assays that measure different endpoints, is essential for a thorough understanding of a compound's cellular effects.[6]

cluster_0 Cellular States cluster_1 Assay Endpoints Viable Viable Apoptotic Apoptotic Viable->Apoptotic Compound Induces Necrotic Necrotic Viable->Necrotic Compound Induces Metabolic_Activity Metabolic Activity (e.g., MTT, MTS) Viable->Metabolic_Activity Measures Caspase_Activation Caspase Activation Apoptotic->Caspase_Activation Characterized by Membrane_Integrity Loss of Membrane Integrity (e.g., LDH Release) Necrotic->Membrane_Integrity Characterized by

Caption: Relationship between cellular states and assay endpoints.

Part 2: Comparative Analysis of Primary Cytotoxicity Assays

This section details the most common assays used for initial screening of imidazo[1,2-a]pyridine compounds.

Tetrazolium Reduction Assays (MTT, MTS, XTT)

These colorimetric assays are the workhorses of cytotoxicity screening, measuring the metabolic activity of a cell population.[7] They are based on the principle that mitochondrial dehydrogenases in viable cells can reduce a tetrazolium salt to a colored formazan product.[5][8][9]

Principle of MTT Assay: The yellow, water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is taken up by living cells and reduced by mitochondrial enzymes, primarily succinate dehydrogenase, into an insoluble purple formazan.[5][8][9] The resulting crystals are then dissolved in an organic solvent (like DMSO), and the absorbance is read on a spectrophotometer.[10] The intensity of the color is directly proportional to the number of metabolically active cells.[3]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Treat cells with a serial dilution of the novel imidazo[1,2-a]pyridine compound. Include vehicle-only (e.g., <0.5% DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10][11]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[10]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

Data Comparison: MTT vs. MTS/XTT

FeatureMTT AssayMTS/XTT Assays
Principle Enzymatic reduction to an insoluble purple formazan.[5][8]Enzymatic reduction to a soluble formazan.[5]
Workflow Requires a solubilization step (e.g., with DMSO).[5]No solubilization step needed; "add-and-read" format.
Throughput Lower, due to the extra solubilization step.Higher, more amenable to automation.
Cost Generally less expensive.More expensive.
Sensitivity Robust and highly sensitive.[5]Similar sensitivity to MTT.

Causality and Trustworthiness: The choice between MTT and its successors often comes down to a trade-off between cost and convenience. While MTT is cost-effective, the required solubilization step introduces an additional source of potential error.[5] MTS and XTT assays streamline the workflow, which can improve reproducibility in high-throughput settings.

Potential Interferences for Imidazo[1,2-a]Pyridines:

  • Intrinsic Color: Imidazo[1,2-a]pyridine compounds can be colored and may interfere with absorbance readings. A "compound-only" control in cell-free media is essential to correct for this.[12]

  • Redox Activity: As heterocyclic compounds, some derivatives may have the ability to directly reduce the tetrazolium salt, leading to a false-positive signal (appearing as high viability).[12][13] This must be checked in cell-free control wells.

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a key indicator of necrosis.[4][5]

Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH produced then reduces a probe into a colored or fluorescent product, which can be quantified.[14]

Damaged_Cell Damaged Cell (Lost Membrane Integrity) LDH_Release LDH Release into medium Damaged_Cell->LDH_Release Assay_Reaction LDH catalyzes: Lactate + NAD+ -> Pyruvate + NADH LDH_Release->Assay_Reaction Detection NADH reduces probe (Colorimetric/Fluorometric Signal) Assay_Reaction->Detection

Caption: Workflow for the LDH cytotoxicity assay.

Experimental Protocol: LDH Assay

  • Cell Seeding & Treatment: Follow the same procedure as the MTT assay (Steps 1 & 2).

  • Sample Collection: After the treatment period, carefully collect a supernatant aliquot from each well.

  • Controls: Prepare essential controls:

    • Spontaneous Release: Supernatant from untreated cells.

    • Maximum Release: Supernatant from cells treated with a lysis buffer (positive control).

    • Background: Medium-only control.

  • Reaction: Add the collected supernatant to a new plate containing the LDH reaction mixture.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Add a stop solution and measure the absorbance or fluorescence according to the kit manufacturer's instructions.

Data Interpretation: Percent cytotoxicity is calculated as: ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100

Causality and Trustworthiness: The LDH assay directly measures cell death, making it an excellent orthogonal method to validate findings from metabolic assays.[5] For example, if a compound shows a low signal in the MTT assay, the LDH assay can distinguish whether this is due to a cytostatic effect (low LDH release) or a cytotoxic, necrotic effect (high LDH release). High background LDH in untreated controls can indicate that cells are unhealthy or were handled too aggressively.[11]

Part 3: Decision-Making Framework & Advanced Assays

The initial screening should ideally employ two assays based on different principles to gain a more complete picture and avoid misleading results.

Recommended Initial Screening Cascade:

  • Primary Screen (Viability): Use an MTS assay for its high throughput and simple workflow to determine the half-maximal inhibitory concentration (IC50) and assess effects on metabolic activity.

  • Orthogonal Validation (Cytotoxicity): For active compounds, perform an LDH assay at the same concentrations and time points. This confirms whether the loss of viability is due to membrane rupture and cell death.

Comparative Summary of Primary Assays

ParameterMTT/MTS AssayLDH Assay
Endpoint Measured Metabolic Activity / Viability[3]Membrane Integrity / Necrosis
Assay Type EndpointEndpoint (but can be sampled over time)
Common Interferences Compound redox activity, intrinsic color[11][12]High LDH activity in serum, compound inhibition of LDH enzyme[11]
Primary Indication General cell health, proliferation, or deathNecrotic cell death

Advanced Assays for Mechanistic Insights: If the primary screen indicates significant activity, more advanced assays can elucidate the mechanism of cell death. For imidazo[1,2-a]pyridines, which have been shown to induce apoptosis and affect pathways like AKT/mTOR, these follow-up studies are crucial.[15]

  • Caspase Activity Assays: Luminescent or fluorescent assays (e.g., Caspase-Glo® 3/7) can specifically measure the activation of key executioner caspases, providing direct evidence of apoptosis.

  • Annexin V/PI Staining: This flow cytometry-based method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations, offering a detailed snapshot of the mode of cell death.[16]

References

Comparing the efficacy of different synthetic routes to substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] Its prevalence in drugs like Zolpidem, Alpidem, and Olprinone underscores the therapeutic importance of this heterocyclic system.[3] Consequently, the development of efficient and versatile synthetic routes to access structurally diverse imidazo[1,2-a]pyridine derivatives is a topic of paramount importance for researchers in drug discovery and development.

This guide provides a comparative analysis of the most prominent synthetic strategies for substituted imidazo[1,2-a]pyridines. We will delve into the mechanistic intricacies, evaluate the efficacy, and discuss the practical advantages and limitations of each approach, supported by experimental data from the literature.

Classical Condensation Reactions: The Ortoleva-King and Related Methodologies

One of the most established methods for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. A significant advancement in this area is the Ortoleva-King reaction, which generates the requisite pyridinium salt in situ.

The Ortoleva-King Reaction

The Ortoleva-King reaction provides a direct route to imidazo[1,2-a]pyridines by heating a ketone with an active methyl or methylene group with iodine and a 2-aminopyridine.[4] The reaction proceeds through the formation of an α-iodoketone, which is then attacked by the pyridine nitrogen of the 2-aminopyridine to form a pyridinium salt intermediate. Subsequent intramolecular cyclization and dehydration yield the final product.

Mechanism of the Ortoleva-King Reaction:

Ortoleva_King cluster_step1 Step 1: α-Iodination cluster_step2 Step 2: Pyridinium Salt Formation cluster_step3 Step 3: Cyclization and Dehydration Ketone Ketone AlphaIodoKetone α-Iodoketone Ketone->AlphaIodoKetone I₂ I2 I₂ PyridiniumSalt Pyridinium Salt Intermediate AlphaIodoKetone->PyridiniumSalt 2-Aminopyridine Aminopyridine 2-Aminopyridine ImidazoPyridine Imidazo[1,2-a]pyridine PyridiniumSalt->ImidazoPyridine Intramolecular Cyclization & Dehydration

Caption: Mechanism of the Ortoleva-King reaction.

A one-pot synthesis starting from 2-aminopyridines and acetophenones using this approach has been reported to produce a broad range of imidazo[1,2-a]pyridines in 40-60% yields.[5] The synthesis is compatible with various functional groups such as hydroxyl, dimethylamino, bromo, and methoxy.[5]

Experimental Protocol: One-Pot Synthesis via Ortoleva-King Reaction [5]

  • A mixture of the respective acetophenone (1.0 mmol), 2-aminopyridine (2.3 equiv), and iodine (1.20 equiv) is heated neat at 110 °C for 4 hours.

  • After cooling to room temperature, an aqueous solution of NaOH is added.

  • The reaction mixture is then heated at 100 °C for 1 hour.

  • Upon completion, the mixture is cooled, and the product is isolated by extraction with an organic solvent, followed by purification via column chromatography.

Advantages and Limitations

The Ortoleva-King reaction and related condensations are attractive due to the use of readily available starting materials. However, the classical conditions often require high temperatures and can have limited functional group tolerance. Moreover, the use of stoichiometric iodine raises environmental concerns. Recent modifications, such as using catalytic amounts of iodine with a co-catalyst like FeCl₃, have been developed to address these issues.[6][7]

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering high atom economy, operational simplicity, and the ability to generate molecular diversity rapidly. For the synthesis of imidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé and Ugi reactions are particularly prominent.

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide to produce 3-aminoimidazo-fused heterocycles.[3] This reaction is considered one of the most efficient methods for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[8]

Mechanism of the Groebke-Blackburn-Bienaymé Reaction:

GBB_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amidine 2-Aminoazine Imine Imine Amidine->Imine Aldehyde Aldehyde Aldehyde Isocyanide Isocyanide NitrileYlide Nitrile Ylide Imine->NitrileYlide Isocyanide Cycloadduct Cycloadduct NitrileYlide->Cycloadduct Intramolecular [4+1] Cycloaddition ImidazoPyridine 3-Aminoimidazo[1,2-a]pyridine Cycloadduct->ImidazoPyridine Tautomerization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.

The GBB reaction generally exhibits high yields and a broad substrate scope.[8] It can be catalyzed by various Lewis and Brønsted acids and has been adapted for microwave-assisted synthesis, significantly reducing reaction times.[9][10]

Experimental Protocol: Microwave-Assisted GBB Reaction [9]

  • A mixture of 2-aminopyridine (1.0 mmol), the corresponding aldehyde (1.0 mmol), isocyanide (1.0 mmol), and ammonium chloride (20 mol%) in ethanol is subjected to microwave irradiation at a specified temperature and time (e.g., 15 minutes).

  • After cooling, the solvent is evaporated under reduced pressure.

  • The crude product is then purified by column chromatography.

The Ugi Reaction

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. While not a direct route to the imidazo[1,2-a]pyridine core itself, it can be ingeniously employed in tandem with other reactions, such as the GBB reaction, to synthesize complex peptidomimetics containing the imidazo[1,2-a]pyridine scaffold.[11][12]

Tandem GBB-Ugi Reaction Workflow:

GBB_Ugi_Workflow cluster_gbb Groebke-Blackburn-Bienaymé Reaction cluster_ugi Ugi Reaction GBB_Reactants 2-Aminopyridine Aldehyde Isocyanide GBB_Product Imidazo[1,2-a]pyridine with functional handle (e.g., acid) GBB_Reactants->GBB_Product Ugi_Reactants GBB Product Aldehyde/Ketone Amine Isocyanide GBB_Product->Ugi_Reactants Used as carboxylic acid component Ugi_Product Complex Peptidomimetic Ugi_Reactants->Ugi_Product

Caption: Tandem GBB-Ugi reaction workflow.

This tandem approach allows for the introduction of four points of diversity, making it a powerful tool for generating libraries of complex molecules for biological screening.[11][12]

Modern Synthetic Approaches: C-H Functionalization and Microwave-Assisted Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies. Direct C-H functionalization and microwave-assisted synthesis have emerged as leading strategies in this endeavor.

Direct C-H Functionalization

Direct C-H functionalization is a powerful strategy for introducing functional groups into the imidazo[1,2-a]pyridine core, avoiding the need for pre-functionalized starting materials.[13] This approach offers high atom and step economy.[13] Various C-H functionalization reactions, including arylation, alkylation, and amination, have been developed, often utilizing transition metal catalysis or photoredox catalysis.[14][15][16]

Visible light-induced C-H functionalization has gained particular attention as a green and mild method.[13] For instance, the C3-aminoalkylation of imidazo[1,2-a]pyridines has been achieved using rose bengal as a photocatalyst under aerobic conditions.[13] These methods often exhibit broad substrate scope and good functional group tolerance.[13]

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[1][17] Numerous synthetic routes to imidazo[1,2-a]pyridines, including the GBB reaction and classical condensations, have been successfully adapted to microwave-assisted conditions.[9][18][19] A catalyst-free protocol for the synthesis of imidazo[1,2-a]pyridine derivatives in water under microwave irradiation has been reported with excellent yields (92-95%) in just 30 minutes.[20]

Comparative Analysis of Synthetic Routes

Synthetic RouteKey FeaturesTypical YieldsReaction TimeAdvantagesDisadvantages
Ortoleva-King Reaction Condensation of 2-aminopyridines and ketones with iodine.40-60%[5]Several hoursReadily available starting materials.High temperatures, stoichiometric iodine, moderate yields.
Groebke-Blackburn-Bienaymé (GBB) Reaction Three-component reaction of 2-aminoazines, aldehydes, and isocyanides.Good to excellent (up to 98%)[21]Minutes to hoursHigh atom economy, operational simplicity, high diversity.Requires isocyanides which can be toxic.
Tandem GBB-Ugi Reaction Sequential GBB and Ugi reactions.Moderate to goodMulti-stepGenerates highly complex molecules with multiple diversity points.[11][12]Multi-step process, potentially lower overall yields.
Direct C-H Functionalization Direct introduction of functional groups onto the imidazo[1,2-a]pyridine core.Moderate to excellentVariesHigh atom and step economy, avoids pre-functionalization.[13]Often requires transition metal catalysts or photocatalysts.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions.High to excellent (up to 96%)[18]MinutesDrastically reduced reaction times, often higher yields.[1][17]Requires specialized microwave equipment.

Conclusion and Future Outlook

The synthesis of substituted imidazo[1,2-a]pyridines has evolved significantly, with a clear trend towards more efficient, atom-economical, and environmentally benign methodologies. While classical condensation reactions like the Ortoleva-King remain valuable, multicomponent reactions, particularly the GBB reaction, offer a superior platform for the rapid generation of molecular diversity. The advent of direct C-H functionalization and microwave-assisted synthesis has further expanded the synthetic chemist's toolbox, enabling the construction of complex imidazo[1,2-a]pyridine derivatives with greater efficiency and sustainability.

For researchers and drug development professionals, the choice of synthetic route will depend on the specific target molecule, desired level of structural complexity, and available resources. Multicomponent reactions are ideal for library synthesis and lead discovery, while direct C-H functionalization provides elegant solutions for late-stage modifications. The continued development of novel catalytic systems and green reaction conditions will undoubtedly pave the way for even more powerful and sustainable methods for accessing this privileged heterocyclic scaffold.

References

A Comparative Guide to X-ray Crystallography for the Validation of Novel Imidazo[1,2-a]Pyridine Structures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel heterocyclic scaffolds like imidazo[1,2-a]pyridines, which are of significant interest due to their diverse biological activities, precise structural validation is paramount.[1] This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural elucidation of these compounds, offering field-proven insights and detailed experimental protocols.

The Gold Standard: Unambiguous Structure Determination with X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a three-dimensional electron density map, revealing the precise arrangement of atoms, bond lengths, and bond angles.[4][5] This technique is indispensable for establishing absolute stereochemistry, identifying polymorphs, and understanding intermolecular interactions that govern crystal packing.[6][7]

Causality in Experimental Choices: From Crystal to Structure

The journey from a newly synthesized imidazo[1,2-a]pyridine powder to a refined crystal structure is a multi-step process where each decision impacts the final outcome. The most critical and often challenging step is obtaining high-quality single crystals.[2][8]

Crystal Growth: The Critical First Step

The choice of crystallization method and solvent is paramount.[9] The ideal solvent will dissolve the compound at a high temperature but not at a low temperature, allowing for the slow formation of a supersaturated solution upon cooling, which is essential for growing large, well-ordered crystals.[9] Rapid crystallization often leads to small or disordered crystals unsuitable for diffraction.[10][11]

Common Crystallization Techniques for Imidazo[1,2-a]pyridines:

  • Slow Evaporation: A solution of the compound is left undisturbed in a partially covered vial, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[12] This method is simple but can be slow.

  • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a solvent in which the compound is insoluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which it is insoluble. Crystals form at the interface of the two liquids.[12]

dot

Caption: Workflow for X-ray Crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Novel Imidazo[1,2-a]pyridine

This protocol outlines the key steps for determining the crystal structure of a novel imidazo[1,2-a]pyridine derivative.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[2]

    • Carefully mount the crystal on a goniometer head using a suitable adhesive or oil.

  • Data Collection:

    • Place the mounted crystal on the diffractometer.[3]

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.[3][8]

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).

    • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

    • Determine the space group of the crystal.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.[3]

  • Structure Refinement and Validation:

    • Build an initial atomic model into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.

    • After the initial refinement, locate and add hydrogen atoms to the model.

    • Perform a final round of refinement.

    • Validate the final structure using software like checkCIF to ensure its quality and chemical sense.[13]

  • Data Deposition:

    • Generate a Crystallographic Information File (CIF) that contains all the relevant information about the crystal structure and the data collection and refinement process.[14]

    • Deposit the CIF file in a public database such as the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.[13][15][16][17][18][19] The CSD is a repository for small-molecule organic and metal-organic crystal structures.[20]

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer valuable and often more readily obtainable information.

TechniquePrincipleAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by a single crystal.[21]Provides unambiguous 3D structure, bond lengths, angles, and stereochemistry.[5][6]Requires high-quality single crystals, which can be difficult to grow.[2]
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[22]Provides detailed information about the connectivity of atoms and the chemical environment of nuclei in solution.[23][24][25]Does not provide a direct 3D structure; interpretation can be complex for novel scaffolds.
Mass Spectrometry Measurement of the mass-to-charge ratio of ions.[26]Determines the molecular weight and elemental composition with high accuracy.[27] Fragmentation patterns can provide structural clues.[28][29][30][31]Does not provide information on stereochemistry or the 3D arrangement of atoms.
Computational Modeling Theoretical calculations of molecular structure and properties.[32]Can predict stable conformations and provide insights into electronic properties.[33][34][35][36]Predictions must be validated by experimental data.

dot

Caption: Decision flowchart for selecting a structural elucidation method.

Trustworthiness Through Self-Validation

The protocols described herein are designed to be self-validating. For instance, in X-ray crystallography, the quality of the final refined structure is assessed by metrics such as the R-factor, which measures the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor indicates a good fit. Furthermore, the deposition of crystallographic data in public databases like the CSD allows for independent verification by the scientific community.[13][15][16][17][18][19]

Conclusion

For the definitive structural validation of novel imidazo[1,2-a]pyridine derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard.[21][37] It provides an unambiguous three-dimensional atomic arrangement, which is crucial for understanding structure-activity relationships and for rational drug design. While techniques like NMR, mass spectrometry, and computational modeling are powerful tools for preliminary characterization and for generating structural hypotheses, they do not offer the same level of certainty as a well-refined crystal structure.[22][27][38][39][40] The choice of analytical method will ultimately depend on the specific research question and the availability of high-quality single crystals. However, for the unequivocal validation of a novel chemical entity, the pursuit of a crystal structure is a worthy and often necessary endeavor.[1][41][42]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive guide on the proper handling and disposal of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. As a key intermediate in pharmaceutical research and drug development, the responsible management of this compound is paramount to ensuring laboratory safety and environmental stewardship. This document provides clear, actionable protocols grounded in established safety standards to build a self-validating system of chemical waste management in your laboratory.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound is not a benign substance; it is classified with specific warnings that dictate our handling and disposal strategy. The primary hazards are related to its irritant properties.[1][2]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard profile for this compound.[1]

Hazard ClassGHS CodeSignal WordHazard Statement
Skin Corrosion/Irritation (Category 2)H315WarningCauses skin irritation.[1][2]
Serious Eye Damage/Irritation (Category 2A)H319WarningCauses serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335WarningMay cause respiratory irritation.[1][2]

Causality Insight: These classifications stem from the compound's chemical reactivity. The imidazopyridine core and the bromo-substituent can interact with biological tissues, leading to irritation upon contact with the skin, eyes, or respiratory tract. Your operational plan must be designed to mitigate these specific risks at every stage.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Based on the risk assessment, the following minimum PPE is mandatory when handling or disposing of this compound.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.[2][3]

  • Skin Protection: An impervious lab coat and chemically resistant gloves (e.g., nitrile) are required. Always check the glove manufacturer's specifications for compatibility. This protocol mitigates the H315 "Causes skin irritation" hazard.[2][3] Contaminated clothing should be removed and washed before reuse.[2]

  • Respiratory Protection: All handling should occur in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation of dust or aerosols and address the H335 "May cause respiratory irritation" warning.[3]

Section 3: Waste Segregation - The Critical Decision Point

The single most important factor in the compliant disposal of this compound is its classification as a halogenated organic compound . The presence of a carbon-bromine bond places it in a specific waste category that has significant implications for final disposal, which is typically high-temperature incineration.[4]

Expert Insight: Co-mingling halogenated and non-halogenated waste streams is a costly and non-compliant error. Halogenated waste requires specialized incineration to prevent the formation of persistent environmental pollutants like dioxins and furans. Non-halogenated solvents, by contrast, can often be reclaimed or used in fuel blending programs, making their disposal less expensive.[5] Proper segregation is therefore both an environmental and an economic imperative.

The following decision workflow must be followed for all chemical waste generated in your laboratory.

WasteSegregation Waste Chemical Waste: Ethyl 6-bromoimidazo [1,2-a]pyridine-3-carboxylate Decision_Halogen Does the molecule contain a halogen (F, Cl, Br, I)? Waste->Decision_Halogen Halogenated HALOGENATED ORGANIC WASTE Decision_Halogen->Halogenated  Yes   Decision_Organic Is it an organic compound? Decision_Halogen->Decision_Organic  No   NonHalogenated NON-HALOGENATED ORGANIC WASTE Decision_Organic->NonHalogenated  Yes   Aqueous AQUEOUS WASTE Decision_Organic->Aqueous  No  

Caption: Waste segregation decision workflow.

Section 4: Step-by-Step Disposal Protocol

This protocol ensures that all waste, from residual solids to contaminated labware, is managed safely and compliantly.

4.1. Preparing the Waste Container

  • Select the Correct Container: Obtain a dedicated, leak-proof waste container compatible with organic solids and solvents. This container must be clearly and conspicuously labeled "HAZARDOUS WASTE: HALOGENATED ORGANICS".[5][6]

  • List Contents: Affix a content list to the container. Every time waste is added, the full chemical name ("this compound") and the approximate quantity must be recorded. Do not use abbreviations or chemical formulas.[4][6]

4.2. Transferring Solid Waste

  • Work in a Fume Hood: Perform all transfers inside a certified chemical fume hood to prevent inhalation of dust.

  • Minimize Dust Formation: Use spatulas to carefully transfer any residual or unused solid compound into the designated halogenated waste container. Avoid any actions that could generate dust.[7]

  • Seal Promptly: Keep the waste container closed at all times except when actively adding waste.[6] This minimizes fugitive emissions and prevents accidental spills.

4.3. Decontamination of Labware

  • Initial Rinse (Solvent): Rinse any contaminated glassware (e.g., beakers, flasks, funnels) with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate).

  • Dispose of Rinsate: This first rinsate is now contaminated with a halogenated compound and must be disposed of into a separate, compatible liquid halogenated waste container. Do not pour it down the drain or mix it with non-halogenated liquid waste.[5]

  • Secondary Cleaning: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures.

4.4. Final Container Storage and Disposal

  • Secure the Container: Once the container is full or the project is complete, ensure the lid is tightly sealed.

  • Store in Satellite Accumulation Area (SAA): Move the sealed container to your laboratory's designated SAA. This area should be secure, away from general traffic, and clearly marked.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste. Follow all institutional guidelines for waste manifest and pickup requests.

Section 5: Emergency Procedures - Spill & Exposure Response

In the event of an accident, immediate and correct action is critical.

  • In Case of a Spill:

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial solvent adsorbent).

    • Carefully sweep or scoop the absorbed material into a suitable container for disposal as halogenated waste.[7]

    • Clean the spill area thoroughly.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

By adhering to this guide, you contribute to a robust culture of safety, ensuring that the valuable work of research and development does not come at the cost of personal well-being or environmental integrity.

References

A Senior Application Scientist's Guide to Handling Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel compounds like Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a comprehensive, experience-driven framework for handling this specific molecule. Our approach transcends a simple checklist, focusing instead on the scientific rationale behind each safety protocol, ensuring a self-validating system of protection for you and your team.

Hazard Analysis: Understanding the Intrinsic Risks

Before we can select the appropriate protective equipment, we must first understand the specific hazards presented by this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are not mere suggestions; they are directives derived from toxicological data that inform every subsequent step we take. The presence of a halogenated aromatic structure necessitates a cautious approach, as compounds in this class can have persistent and varied toxicological profiles[2]. Therefore, our safety plan must be built on the assumption that all exposure should be minimized[3].

The Primacy of Engineering Controls

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard, not the first. The most critical safety measure is the implementation of robust engineering controls to isolate the hazard from the operator.

The Chemical Fume Hood: A Non-Negotiable Workspace

All handling of this compound, from weighing solids to making solutions and running reactions, must occur inside a properly functioning chemical fume hood[2][4]. A fume hood is your primary defense against respiratory exposure (mitigating the H335 hazard) by drawing away vapors and fine particulates.

Field-Proven Insights for Fume Hood Use:

  • Verify Function: Before starting, verify that the fume hood has a valid inspection sticker and is actively drawing air. A simple tissue test at the sash opening can provide a quick visual confirmation of airflow[5].

  • Work Deep Inside: All apparatus and materials should be kept at least six inches inside the plane of the sash.[5][6][7][8] This "safe zone" ensures that contaminants are effectively captured by the airflow and not drawn out by turbulence at the hood face[7][8].

  • Maintain Airflow: Avoid cluttering the hood with excess equipment or chemical bottles, as this can disrupt the carefully designed airflow patterns and create eddies that allow vapors to escape[5][6][8]. If using large equipment, elevate it on blocks to allow air to flow underneath[4][8].

  • Sash Discipline: Keep the sash as low as possible while still allowing for comfortable work. A lower sash increases the face velocity of the air, improving containment. When not actively manipulating items in the hood, the sash should be closed[5][6].

Personal Protective Equipment: The Essential Barrier

With engineering controls in place, we now select PPE to mitigate the risks of direct contact. The following table summarizes the minimum required PPE based on the compound's GHS classifications.

Hazard AreaGHS Hazard CodeMinimum Required Personal Protective EquipmentCausality and Best Practices
Eyes & Face H319: Causes serious eye irritationChemical safety goggles and a face shield.Standard safety glasses are insufficient. The "serious eye irritation" classification necessitates the splash and vapor protection of fully sealed goggles.[2] A face shield should be worn over the goggles during procedures with a higher risk of splashing.[2][8]
Skin & Body H315: Causes skin irritationChemical-resistant gloves (Nitrile recommended for incidental contact) and a flame-resistant lab coat.To prevent skin irritation, gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact with many organic solids and their solutions.[9] For prolonged handling or immersion, consult a glove compatibility chart for the specific solvents being used.[10] A lab coat protects against incidental spills on clothing and skin.[9]
Respiratory H335: May cause respiratory irritationNIOSH-approved respirator with organic vapor cartridges (if engineering controls fail or are inadequate).All work should be conducted in a fume hood to prevent respiratory exposure.[2] A respirator serves as a secondary, crucial line of defense in the event of a spill outside the hood or a failure of the ventilation system.[2][11]

Step-by-Step Operational Protocol

This protocol integrates engineering controls and PPE into a seamless, safe workflow.

Preparation Phase:

  • Review the SDS: Before any work begins, thoroughly read and understand the Safety Data Sheet (SDS) for this compound and any other reagents you will be using.[2][10][12]

  • Verify Engineering Controls: Confirm your chemical fume hood is operational and the workspace is clear of clutter.[4][5] Ensure an eyewash station and safety shower are accessible and unobstructed.[13]

  • Don PPE: Put on your lab coat, chemical safety goggles, face shield, and appropriate chemical-resistant gloves as outlined in the table above.[2]

Handling and Experimental Phase: 4. Work Within the Fume Hood: Place all necessary equipment and chemicals at least 6 inches back from the sash opening.[7] 5. Aliquot Carefully: When weighing the solid or transferring solutions, perform all manipulations slowly and deliberately to avoid creating dust or splashing.[5] Keep containers closed when not in use.[4][14] 6. Maintain Situational Awareness: Avoid rapid movements in or near the hood, as this can disrupt airflow.[5][8] Never put your head inside the fume hood.[4][7]

Cleanup and Disposal Phase: 7. Decontaminate: Wipe down the work surface within the fume hood with an appropriate solvent. Decontaminate any equipment before removing it from the hood. 8. Dispose of Waste: All waste, including contaminated consumables (e.g., pipette tips, wipes) and excess chemical, must be disposed of in a properly labeled hazardous waste container.[13] Do not dispose of chemical waste down the drain.[15] 9. Doff PPE: Remove gloves and other PPE carefully to avoid cross-contamination. Wash hands thoroughly with soap and water after the procedure is complete.[13]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow and critical decision points for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling & Experiment Phase cluster_disposal Post-Experiment Phase Review_SDS 1. Review SDS for All Chemicals Verify_Controls 2. Verify Fume Hood & Safety Showers Review_SDS->Verify_Controls Don_PPE 3. Don Required PPE (Goggles, Face Shield, Gloves, Lab Coat) Verify_Controls->Don_PPE Work_in_Hood 4. Conduct All Work >6 Inches Inside Fume Hood Don_PPE->Work_in_Hood Aliquot 5. Handle Chemical Deliberately Work_in_Hood->Aliquot Maintain_Awareness 6. Maintain Sash Discipline & Slow Movements Aliquot->Maintain_Awareness Decontaminate 7. Decontaminate Surfaces & Equipment Maintain_Awareness->Decontaminate Dispose_Waste 8. Dispose of Waste in Labeled Container Decontaminate->Dispose_Waste Doff_PPE 9. Doff PPE & Wash Hands Dispose_Waste->Doff_PPE

Caption: A workflow for the safe handling of this compound.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[13][16] Seek medical attention if irritation persists.[13][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11][13]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[16]

By integrating a deep understanding of the chemical's hazards with disciplined use of engineering controls and personal protective equipment, we can ensure that our pursuit of scientific advancement is conducted with the highest standards of safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.